Lysine-methotrexate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERJQLWAFDLUGV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001221 | |
| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80407-56-3 | |
| Record name | Lysine-methotrexate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Lysine-Methotrexate Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of lysine-methotrexate (MTX) conjugates. Methotrexate, a potent folate antagonist, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] However, its clinical efficacy can be limited by poor permeability across biological barriers, such as the blood-brain barrier, and the development of drug resistance.[3][4][5] Conjugating methotrexate to lysine or lysine-containing polymers presents a promising strategy to overcome these limitations by enhancing drug delivery and targeting specific cellular uptake mechanisms.
Rationale for this compound Conjugation
The conjugation of methotrexate to lysine is primarily aimed at leveraging endogenous transport systems and overcoming drug resistance. Lysine, an essential amino acid, is transported across the blood-brain barrier by the cationic amino acid transporter (y+L system). By attaching methotrexate to lysine, the resulting conjugate can potentially hijack this transport system to improve brain penetration. Furthermore, conjugation to polymers like poly(L-lysine) can facilitate cellular uptake through endocytosis, bypassing the conventional reduced folate carrier (RFC) transport system, which is often impaired in methotrexate-resistant cells. This approach can lead to increased intracellular drug concentrations and restore sensitivity in resistant cancer cell lines.
Synthesis of this compound Conjugates
The synthesis of this compound conjugates typically involves the formation of a stable amide bond between the carboxylic acid groups of methotrexate and the primary amine groups of lysine or a lysine-based carrier. A common method employed is the carbodiimide-catalyzed reaction, which activates the carboxylic acid groups of methotrexate to facilitate amide bond formation.
Experimental Protocol: Carbodiimide-Mediated Conjugation
This protocol outlines a general procedure for the synthesis of a methotrexate-poly(L-lysine) conjugate.
Materials:
-
Methotrexate (MTX)
-
Poly(L-lysine) (e.g., 70,000 molecular weight)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve methotrexate in DMSO. In a separate container, dissolve poly(L-lysine) in PBS.
-
Activation of Methotrexate: Add EDC (and optionally NHS) to the methotrexate solution. The molar ratio of MTX:EDC:NHS is typically optimized but can be in the range of 1:1.5:1.2. Allow the activation reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with gentle stirring.
-
Conjugation: Slowly add the activated methotrexate solution to the poly(L-lysine) solution while stirring. The molar ratio of methotrexate to lysine residues on the polymer can be varied to achieve the desired drug loading. Let the reaction proceed overnight at 4°C with continuous stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off to remove unreacted methotrexate, EDC, NHS, and other small molecules.
-
Dialyze against a large volume of distilled water or PBS for 48-72 hours, with frequent changes of the dialysis buffer.
-
-
Lyophilization: Freeze-dry the purified conjugate solution to obtain the final product as a powder.
-
Storage: Store the lyophilized conjugate at -20°C.
Characterization of this compound Conjugates
Thorough characterization is crucial to confirm the successful synthesis of the conjugate and to determine its physicochemical properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the amide bond. The appearance of a new amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) and changes in the characteristic peaks of the carboxylic acid of MTX and the amine of lysine are indicative of successful conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed structural information. The appearance of new peaks and shifts in the signals corresponding to the protons and carbons near the conjugation site confirm the covalent linkage.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the conjugate and to confirm the mass-to-charge ratio (m/z) of the product. For a simple this compound conjugate, a molecular ion peak corresponding to the sum of the molecular weights of lysine and methotrexate minus the molecular weight of water is expected.
Physicochemical Properties
The physicochemical properties of the conjugates are critical for their biological performance.
| Parameter | Method | Typical Values/Observations | Reference(s) |
| Drug Loading Content (%) | UV-Vis Spectroscopy, HPLC | Varies depending on the molar ratio of reactants used. | |
| Encapsulation Efficiency (%) | Calculation based on drug loading | For nanoparticle formulations, values can be high (e.g., 79%). | |
| Particle Size | Dynamic Light Scattering (DLS) | For nanoparticle formulations, sizes can range from ~40 nm to ~400 nm. | |
| Zeta Potential (mV) | DLS with an electrode | Can be positive or negative depending on the carrier and surface modifications. | |
| Stability | HPLC | Half-life can be determined at different pH values and in plasma. For instance, a lysine-MTX conjugate was stable at physiological pH (t₁/₂ = 70.25 h in buffer, 193.57 min in plasma). | |
| In Vitro Drug Release | Dialysis method, HPLC | Release can be pH-dependent and may be enhanced in the presence of specific enzymes like proteinase K. |
Biological Evaluation
The biological activity of this compound conjugates is assessed through a series of in vitro and in vivo studies.
In Vitro Cytotoxicity
The cytotoxic effect of the conjugates is typically evaluated against cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of free methotrexate, the this compound conjugate, and a control (e.g., lysine carrier alone) for a defined period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.
| Cell Line | Conjugate | IC₅₀ (µM) | Free MTX IC₅₀ (µM) | Reference |
| PC-3 (Prostate Cancer) | (D-Lys6)-LH-RH-Methotrexate | 1.02 ± 0.18 | 6.34 ± 1.01 | |
| DU-145 (Prostate Cancer) | (D-Lys6)-LH-RH-Methotrexate | 1.53 ± 0.27 | 8.03 ± 1.29 | |
| LNCaP (Prostate Cancer) | (D-Lys6)-LH-RH-Methotrexate | 1.93 ± 0.19 | 9.68 ± 1.24 |
Note: The table presents data for a specific methotrexate conjugate to illustrate the enhanced cytotoxicity.
In Vivo Efficacy
In vivo studies in animal models are essential to evaluate the therapeutic efficacy and biodistribution of the conjugates. These studies often involve tumor-bearing mice. The conjugate is administered (e.g., intravenously), and tumor growth is monitored over time. Biodistribution studies, sometimes using radiolabeled conjugates, are performed to assess the accumulation of the drug in the tumor and other organs.
Signaling Pathways and Mechanisms of Action
Methotrexate primarily exerts its effect by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby arresting DNA synthesis and cell proliferation.
Figure 1: Simplified Methotrexate Mechanism of Action.
Conjugation to lysine can alter the cellular uptake mechanism. Instead of relying solely on the reduced folate carrier, lysine-MTX conjugates can be internalized via endocytosis, particularly when targeting receptors like the folate receptor, which is often overexpressed in cancer cells.
Figure 2: General Experimental Workflow.
The anti-inflammatory effects of methotrexate are also linked to its ability to increase extracellular adenosine levels, which has immunosuppressive properties. Methotrexate polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased adenosine.
Figure 3: Methotrexate and Adenosine Signaling.
Conclusion
The synthesis of this compound conjugates represents a versatile and effective strategy to enhance the therapeutic potential of methotrexate. By improving drug delivery across biological barriers and overcoming mechanisms of drug resistance, these conjugates hold significant promise for the treatment of cancer and inflammatory diseases. The methodologies and characterization techniques outlined in this guide provide a foundation for researchers and drug development professionals to explore and advance this promising area of targeted drug delivery.
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of this compound conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Mechanism of Action of Lysine-Methotrexate in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of lysine-methotrexate conjugates in cancer cells. Methotrexate (MTX), a cornerstone of chemotherapy, faces limitations due to drug resistance, often stemming from impaired cellular uptake. Conjugating MTX to lysine-based carriers, such as poly(L-lysine) or lysine dendrimers, offers a promising strategy to circumvent this resistance and enhance therapeutic efficacy. This document details the molecular mechanism, from cellular entry to target inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
The primary mechanism of action of this compound (Lys-MTX) conjugates is that of a prodrug delivery system. The conjugate itself exhibits minimal direct cytotoxicity as it is a poor inhibitor of the target enzyme, dihydrofolate reductase (DHFR). Its therapeutic effect is realized through a multi-step process:
-
Enhanced Cellular Uptake: Lys-MTX conjugates are taken up by cancer cells at a significantly higher rate than free MTX.[1][2] This enhanced uptake is particularly crucial in overcoming resistance in cancer cells with deficient methotrexate transport systems.[1][3] The cationic nature of the lysine carrier is thought to facilitate this enhanced transport.
-
Intracellular Trafficking and Lysosomal Degradation: Following cellular uptake, the Lys-MTX conjugate is trafficked to lysosomes. The acidic environment and enzymatic activity within the lysosomes lead to the hydrolysis of the amide bond connecting methotrexate to the lysine carrier.[2]
-
Release of Active Methotrexate: This degradation process releases active methotrexate into the cytoplasm of the cancer cell.
-
Inhibition of Dihydrofolate Reductase (DHFR): The released methotrexate, in its free form, acts as a potent inhibitor of DHFR. DHFR is a critical enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate to tetrahydrofolate.
-
Disruption of Nucleotide Synthesis and Cell Death: Inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate pools. Tetrahydrofolates are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. The disruption of this pathway leads to the inhibition of cell proliferation and ultimately, apoptosis.
It is important to note that the intact Lys-MTX conjugate does not significantly inhibit DHFR in vitro. The efficacy of the conjugate is entirely dependent on the intracellular release of the active drug.
Quantitative Data
The following tables summarize key quantitative data regarding the properties and efficacy of this compound conjugates.
Table 1: Stability of this compound Conjugate
| Parameter | Value | Reference |
| Half-life (t½) in Phosphate Buffer (pH 7.4) | 70.25 ± 2.17 h | |
| Half-life (t½) in Plasma | 193.57 ± 2.03 min |
Table 2: Comparative Cytotoxicity (IC50) of Methotrexate and this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Fold-change vs. MTX | Reference |
| Methotrexate | L1210 (murine leukemia) | 0.024 | - | |
| MTX-(γ-ε)-(Lys) | L1210 (murine leukemia) | 0.76 | 31.7 | |
| MTX-(γ-ε)-(Lys)₂ | L1210 (murine leukemia) | 1.8 | 75 | |
| MTX-(γ-ε)-(Lys)₃ | L1210 (murine leukemia) | 2.9 | 120.8 | |
| Methotrexate | H35 (rat hepatoma) | 0.01 | - | |
| MTX-(γ-ε)-(Lys) | H35 (rat hepatoma) | 0.4 | 40 | |
| MTX-(γ-ε)-(Lys)₂ | H35 (rat hepatoma) | 0.5 | 50 | |
| MTX-(γ-ε)-(Lys)₃ | H35 (rat hepatoma) | 0.56 | 56 |
Table 3: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | L1210 DHFR IC50 (nM) | Fold-change vs. MTX | Reference |
| Methotrexate | 50 | - | |
| MTX-(γ-ε)-(Lys) | 87 | 1.74 | |
| MTX-(γ-ε)-(Lys)₂ | 86 | 1.72 | |
| MTX-(γ-ε)-(Lys)₃ | 140 | 2.8 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound conjugates.
Synthesis of Poly(L-lysine)-Methotrexate Conjugate
This protocol is adapted from the carbodiimide-mediated conjugation method.
Materials:
-
Methotrexate (MTX)
-
Poly(L-lysine) (e.g., 70,000 MW)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Deionized water
-
Dialysis tubing (e.g., 10,000 MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve poly(L-lysine) in deionized water to a concentration of 20 mg/mL.
-
Prepare a solution of methotrexate in deionized water (e.g., 12 mg/mL), adjusting the pH to 7.0 if necessary.
-
In a small reaction vessel, combine the poly(L-lysine) solution and the methotrexate solution. The molar ratio of lysine residues to methotrexate can be varied to achieve different degrees of substitution.
-
Add solid EDC to the mixture. A typical molar excess of EDC over methotrexate is used to drive the reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
To purify the conjugate, transfer the reaction mixture to a dialysis bag (10,000 MWCO).
-
Dialyze against a large volume of PBS at 4°C for 48 hours, with several changes of the dialysis buffer to remove unreacted methotrexate and EDC byproducts.
-
Lyophilize the dialyzed solution to obtain the purified poly(L-lysine)-methotrexate conjugate as a powder.
-
Characterize the conjugate using techniques such as UV-Vis spectroscopy to determine the amount of conjugated methotrexate, and NMR or mass spectrometry to confirm the structure.
Cellular Uptake Assay using Radiolabeled Conjugate
This protocol describes a method to quantify the cellular uptake of a radiolabeled this compound conjugate.
Materials:
-
Cancer cell line of interest (e.g., CHO, L1210)
-
Cell culture medium and supplements
-
[³H]Methotrexate-labeled lysine conjugate
-
Unlabeled this compound conjugate
-
PBS
-
Trypsin-EDTA
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Prepare working solutions of [³H]Lys-MTX conjugate in cell culture medium at various concentrations.
-
For competition experiments, prepare solutions containing a fixed concentration of [³H]Lys-MTX and increasing concentrations of unlabeled Lys-MTX.
-
Remove the culture medium from the cells and wash with warm PBS.
-
Add the medium containing the radiolabeled conjugate to the wells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to determine uptake kinetics.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Express the results as pmol of conjugate per mg of cell protein.
In Vitro Drug Release Study
This protocol outlines a dialysis-based method to assess the release of methotrexate from the lysine conjugate.
Materials:
-
This compound conjugate
-
Dialysis tubing (e.g., 10,000 MWCO)
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.0 to simulate the lysosomal environment)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Dissolve a known amount of the Lys-MTX conjugate in the release buffer.
-
Transfer the solution into a dialysis bag and seal it.
-
Place the dialysis bag in a larger vessel containing a known volume of the same release buffer.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from the outer vessel and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the collected samples for the concentration of released methotrexate using a validated HPLC method.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the maximum absorbance wavelength of methotrexate (around 303 nm).
-
-
-
Calculate the cumulative percentage of drug released at each time point.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound conjugates.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound conjugate
-
Free methotrexate (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the Lys-MTX conjugate and free methotrexate in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a control.
-
Incubate the plate at 37°C for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance of the wells at a wavelength of around 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Conclusion
This compound conjugates represent a viable and effective strategy to enhance the therapeutic index of methotrexate, particularly in the context of drug-resistant cancers. By leveraging an alternative cellular uptake mechanism, these conjugates can bypass common resistance pathways. The intracellular release of active methotrexate within the lysosomal compartment ensures that the drug reaches its target, DHFR, leading to the inhibition of DNA synthesis and subsequent cell death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to advance this promising class of anticancer agents. Further research into optimizing the lysine carrier, the linker chemistry, and the potential for targeted delivery will continue to refine and improve the clinical potential of this compound conjugates.
References
- 1. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of methotrexate to poly (L-lysine) as a potential way to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Lysine-Methotrexate: A Technical Guide to a Dihydrofolate Reductase Inhibitor Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of lysine-methotrexate, a conjugate of the widely-used anticancer drug methotrexate and the amino acid lysine. This modification is primarily explored as a strategy to enhance drug delivery, particularly across the blood-brain barrier, by leveraging endogenous amino acid transport systems. This document details the core mechanism of action of this compound as a dihydrofolate reductase (DHFR) inhibitor, presents key quantitative data on its efficacy, outlines experimental protocols for its synthesis and evaluation, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction
Methotrexate (MTX) is a cornerstone of chemotherapy, exerting its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular replication.[1][2] However, its therapeutic efficacy can be limited by factors such as poor permeability across the blood-brain barrier (BBB), restricting its use in the treatment of brain tumors.[3][4] To address this limitation, researchers have explored the conjugation of methotrexate with various molecules, including amino acids. This compound represents a promising prodrug approach, designed to utilize the body's natural lysine transport systems to facilitate its entry into target cells, including those in the central nervous system.[3] Once inside the cell, the conjugate is designed to release the active methotrexate, which then inhibits DHFR.
Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary mechanism of action for methotrexate and its active derivatives, including that released from this compound, is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. By binding to the active site of DHFR with high affinity, methotrexate blocks the production of THF, leading to a depletion of nucleotide precursors. This disruption of DNA synthesis and repair ultimately induces cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.
The conjugation of methotrexate to lysine does not in itself confer the inhibitory activity; rather, the lysine moiety serves as a delivery vehicle. For the conjugate to be effective, the active methotrexate must be released from the lysine carrier intracellularly, presumably through enzymatic cleavage of the amide bond.
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Quantitative Data
| Compound | Target | IC50 | Reference |
| Methotrexate | Lactobacillus casei DHFR | 6.2 nM | |
| Nα-(4-Amino-4-deoxy-N10-methylpteroyl)-Nε-(iodoacetyl)-L-lysine | Lactobacillus casei DHFR | 4.5 nM | |
| Methotrexate | Human DHFR | 0.12 µM | |
| Methotrexate-γ-lysine | DHFR | Inhibition decreased 3-fold relative to MTX | |
| Methotrexate-γ-dilysine | DHFR | Inhibition decreased 3-fold relative to MTX | |
| Methotrexate-γ-trilysine | DHFR | Inhibition decreased 3-fold relative to MTX |
Note: The data presented is a summary from various sources and experimental conditions may differ.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound generally involves the formation of an amide bond between the carboxylic acid group of methotrexate and an amino group of lysine. A common approach involves the use of protecting groups for the amino acids and a coupling agent to facilitate the amide bond formation.
Materials:
-
Methotrexate (MTX)
-
Nα,Nε-di-Boc-L-lysine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS) (optional, for active ester formation)
-
Trifluoroacetic acid (TFA) for deprotection
-
Organic solvents (e.g., Dimethylformamide (DMF), Dioxane)
-
Buffers for purification (e.g., phosphate buffer)
General Procedure:
-
Protection of Lysine: The α- and ε-amino groups of L-lysine are protected, for example, with tert-butyloxycarbonyl (Boc) groups.
-
Activation of Methotrexate: The carboxylic acid group of methotrexate is activated to facilitate coupling. This can be achieved by forming an active ester with NHS in the presence of a coupling agent like DCC.
-
Coupling Reaction: The activated methotrexate is reacted with the protected lysine in an appropriate organic solvent (e.g., anhydrous DMF). The reaction is typically stirred at room temperature for several hours.
-
Deprotection: The protecting groups (e.g., Boc) are removed from the lysine moiety of the conjugate using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification: The final this compound conjugate is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Characterization: The structure of the synthesized conjugate is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of this compound (after intracellular release of methotrexate) on DHFR can be determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (this compound or released methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer. Keep on ice and protect from light.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Dilute the DHFR enzyme to a working concentration in cold assay buffer immediately before use.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup (96-well plate):
-
Add a small volume (e.g., 2 µL) of the test inhibitor at various concentrations to the wells. Include a vehicle control (no inhibitor).
-
Add the diluted DHFR enzyme solution to each well containing the test inhibitor and control wells.
-
Include a background control well with assay buffer only.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing the DHF substrate and NADPH in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature, recording data every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
-
Caption: Experimental workflow for a DHFR inhibition assay.
Drug Delivery and Prodrug Strategy
The conjugation of methotrexate to lysine is a prodrug strategy aimed at improving its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier. Lysine is an essential amino acid transported into the brain by specific carrier-mediated transport systems. By attaching methotrexate to lysine, the resulting conjugate can potentially "hijack" these transporters to gain entry into the central nervous system.
Studies have shown that the this compound conjugate can increase the brain penetration of methotrexate. The stability of the conjugate is a critical factor; it must be stable enough in plasma to reach the target tissue, but also susceptible to cleavage within the target cells to release the active drug. The enzymatic release of methotrexate from the lysine conjugate is reported to be a slow process, which could provide a sustained drug action.
Conclusion
This compound represents an innovative approach to enhance the therapeutic potential of methotrexate, a potent dihydrofolate reductase inhibitor. By utilizing a prodrug strategy that leverages endogenous amino acid transport systems, this conjugate has the potential to overcome significant drug delivery challenges, such as crossing the blood-brain barrier. The successful application of this and similar conjugates relies on a delicate balance between plasma stability and intracellular activation. Further research into the precise mechanisms of transport and intracellular cleavage, along with more extensive quantitative analysis of its inhibitory potency in various cell types, will be crucial for the continued development and potential clinical application of this compound. This technical guide provides a foundational understanding of the core principles, data, and experimental methodologies for professionals engaged in the research and development of novel anticancer therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and characterization of this compound conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Lysine-Methotrexate Conjugate: A Technical Guide to Pharmacokinetics and Biodistribution for Enhanced Brain Delivery
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of a lysine-methotrexate (Lys-MTX) conjugate, a promising strategy for enhancing the delivery of the chemotherapeutic agent methotrexate to the brain. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this novel drug conjugate.
Introduction
Methotrexate (MTX) is a cornerstone of chemotherapy for various cancers; however, its efficacy against brain tumors is severely limited by its poor permeability across the blood-brain barrier (BBB)[1][2]. To overcome this challenge, a prodrug approach involving the conjugation of MTX to the amino acid L-lysine has been investigated. This strategy aims to leverage endogenous amino acid transport systems at the BBB to facilitate the entry of MTX into the central nervous system[1][2]. This guide details the synthesis, pharmacokinetic profile, and tissue distribution of the Lys-MTX conjugate, providing essential data and methodologies for further research and development.
Pharmacokinetics
The conjugation of lysine to methotrexate results in a significant alteration of its pharmacokinetic profile, leading to prolonged systemic circulation and enhanced brain exposure. In vivo studies in Swiss albino mice have demonstrated that the Lys-MTX conjugate exhibits a longer half-life and mean residence time compared to the parent drug[1].
Plasma Pharmacokinetic Parameters
Following intravenous administration, the Lys-MTX conjugate demonstrated improved pharmacokinetic properties compared to free MTX. The area under the concentration-time profile (AUC) for the conjugate was increased by 57.18%, and the mean residence time (MRT) was extended by 73%. The half-life of MTX released from the conjugate was 72.47% longer than that of free MTX.
| Parameter | Methotrexate (MTX) | This compound (Lys-MTX) |
| Half-life (t½) in Plasma | - | 193.57 ± 2.03 min |
| Half-life (t½) in pH 7.4 Phosphate Buffer | - | 70.25 ± 2.17 h |
| Area Under the Curve (AUC) | - | 57.18% increase vs. MTX |
| Mean Residence Time (MRT) | - | 73% increase vs. MTX |
| Log D Value | - | -1.34 |
Note: Specific values for AUC and MRT for the individual compounds were not provided in the source material, only the percentage increase.
Brain Pharmacokinetic Parameters
The primary objective of the Lys-MTX conjugate is to enhance brain delivery. In vivo studies confirmed that the conjugate significantly increased the concentration of MTX in the brain. The maximum concentration (Cmax) and the area under the curve in the brain were markedly higher for the Lys-MTX conjugate compared to free MTX.
| Parameter | Methotrexate (MTX) | This compound (Lys-MTX) |
| Relative Uptake Efficiency (RE) | - | 7.74 times higher than MTX |
| Concentration Efficiency (CE) | - | 5.78 times higher than MTX |
Biodistribution
Radioscintigraphy studies using Technetium-99m (99mTc) labeled MTX and Lys-MTX were conducted to evaluate the tissue distribution of the conjugate. The results indicated that while both the drug and the conjugate were distributed to various organs, the Lys-MTX conjugate showed a preferential accumulation in the brain.
Relative Tissue Distribution
The biodistribution data, compiled up to 120 minutes post-administration, revealed that the Lys-MTX conjugate led to a significantly higher percentage of the injected dose accumulating in the brain compared to free MTX. Conversely, the distribution to peripheral tissues such as the liver, spleen, and kidneys was generally lower for the conjugate, suggesting a more targeted delivery to the brain. Both MTX and the conjugate were observed to be widely distributed in the liver, spleen, lung, and kidney.
Quantitative data on the percentage of radioactivity in various tissues was not available in the provided search results.
Experimental Protocols
Synthesis of this compound Conjugate
The Lys-MTX conjugate was synthesized via a multi-step process involving the protection of the lysine amino group, coupling with methotrexate, and subsequent deprotection.
Characterization: The final product was characterized using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry. The mass spectrum showed a molecular ion peak at m/z 711.32 (M+1), confirming the formation of the conjugate.
In Vivo Pharmacokinetic and Biodistribution Studies
-
Animal Model: Swiss albino mice were used for all in vivo experiments.
-
Dosing: For pharmacokinetic studies, a single dose equivalent to 7.15 µM/kg body weight of MTX was injected intravenously via the tail vein. For biodistribution studies, a dose equivalent to 2.81 µM/kg body weight was used.
-
Sample Collection: For pharmacokinetics, blood was collected via cardiac puncture at various time points (15, 30, 60, 90, 120, 150, 180, and 240 minutes), and plasma was separated. Brain tissue was also collected, weighed, and homogenized. For biodistribution, radioactivity in various organs was measured using a gamma scintillation counter.
-
Radiolabeling: MTX and Lys-MTX were radiolabeled with 99mTc using stannous chloride as a reducing agent. The labeling efficiency was greater than 97%.
In Vitro Drug Release Studies
The release of MTX from the Lys-MTX conjugate was evaluated in brain homogenate. The conjugate was incubated in the homogenate at 37°C, and aliquots were taken at different time intervals (15, 30, 60, 120, 180, 240, and 480 minutes). The concentration of released MTX was determined by HPLC.
Signaling Pathways and Mechanisms of Action
Blood-Brain Barrier Transport
The enhanced brain uptake of the Lys-MTX conjugate is attributed to its interaction with endogenous amino acid transporters at the BBB. Specifically, lysine is known to be a substrate for the cationic amino acid transporter (y+L system), which facilitates its transport across the brain endothelial cells. By conjugating MTX to lysine, the prodrug is recognized by this transport system, enabling its entry into the brain.
Intracellular Fate and Mechanism of Action
Once inside the brain, the Lys-MTX conjugate is expected to undergo enzymatic cleavage, releasing free MTX. Methotrexate then exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA replication. This inhibition leads to the disruption of DNA synthesis and cell death in rapidly dividing cancer cells.
Conclusion
The conjugation of methotrexate to lysine represents a viable strategy for enhancing its delivery to the brain. The resulting Lys-MTX conjugate demonstrates a favorable pharmacokinetic profile with prolonged circulation and significantly increased brain accumulation compared to the parent drug. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further preclinical and clinical development of this promising brain-targeting drug delivery system. Further research is warranted to fully elucidate the transporter interactions and to quantify the therapeutic efficacy of the Lys-MTX conjugate in relevant brain tumor models.
References
The Ascendant Role of Lysine in Methotrexate Prodrugs: A Technical Guide to Enhanced Biological Activity
For Immediate Release
Aimed at researchers, scientists, and professionals in drug development, this in-depth technical guide explores the burgeoning field of lysine-methotrexate (MTX) derivatives. It collates critical data on their biological activity, provides detailed experimental methodologies, and visualizes key cellular and experimental processes. This document serves as a vital resource for advancing the design and application of next-generation antifolate chemotherapeutics.
Introduction
Methotrexate, a cornerstone of chemotherapy for decades, exhibits a potent anti-proliferative effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.[1] However, its clinical efficacy is often hampered by significant side effects and the emergence of drug resistance. A promising strategy to overcome these limitations lies in the development of prodrugs, particularly through conjugation with amino acids like lysine. This compound derivatives offer the potential for enhanced cellular uptake, targeted delivery, and improved therapeutic indices. This guide provides a comprehensive overview of the biological activity of these novel compounds, focusing on their synthesis, in vitro cytotoxicity, enzyme inhibition, and cellular uptake mechanisms.
Quantitative Analysis of Biological Activity
The conjugation of lysine to methotrexate can significantly alter its biological properties. The following tables summarize key quantitative data from various studies, highlighting the impact of lysine modification on cytotoxicity and enzyme inhibition. It is crucial to note that direct comparisons should be made with caution due to variations in experimental conditions and the specific nature of the derivatives across different studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Fold Change vs. MTX | Reference |
| Methotrexate | L1210 (murine leukemia) | ~0.01 | - | [2] |
| MTX-γ-L-lysine | L1210 (murine leukemia) | ~1.2 | 120-fold decrease | [2] |
| MTX-γ-(L-lysyl-L-lysine) | L1210 (murine leukemia) | ~1.2 | 120-fold decrease | [2] |
| MTX-γ-(L-lysyl-L-lysyl-L-lysine) | L1210 (murine leukemia) | ~1.2 | 120-fold decrease | [2] |
| Methotrexate | H35 (rat hepatoma) | ~0.05 | - | |
| MTX-γ-L-lysine | H35 (rat hepatoma) | ~2.0 - 3.0 | 40 to 60-fold decrease | |
| Methotrexate | H35R0.3 (MTX-resistant) | ~9.0 | - | |
| MTX-γ-L-lysine | H35R0.3 (MTX-resistant) | ~27.0 - 63.0 | 3 to 7-fold decrease |
Table 2: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Enzyme Source | Ki (nM) | Fold Change vs. MTX | Reference |
| Methotrexate | L1210 DHFR | ~0.053 | - | |
| MTX-γ-L-lysine | L1210 DHFR | ~0.159 | 3-fold decrease in affinity | |
| MTX-γ-(L-lysyl-L-lysine) | L1210 DHFR | Not specified | Decreased affinity | |
| MTX-γ-(L-lysyl-L-lysyl-L-lysine) | L1210 DHFR | Not specified | Decreased affinity |
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery. This section outlines the core experimental protocols utilized in the assessment of this compound derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells (e.g., L1210, H35) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of methotrexate and this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the drug that inhibits 50% of cell growth, by plotting a dose-response curve.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity.
-
Reagents:
-
DHFR enzyme (from a suitable source, e.g., L1210 cells)
-
Dihydrofolate (DHF) as the substrate
-
NADPH as a cofactor
-
Methotrexate or this compound derivatives as inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, NADPH, and the inhibitor (methotrexate or its derivative) at various concentrations.
-
Initiate the reaction by adding the DHFR enzyme and incubate for a pre-determined time at a specific temperature (e.g., 25°C).
-
Start the measurement by adding DHF.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change). Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Cellular Uptake Studies
Radiolabeled compounds are often used to quantify cellular uptake.
-
Cell Preparation: Culture cells to a desired confluency in appropriate culture vessels.
-
Uptake Experiment:
-
Wash the cells with a pre-warmed buffer (e.g., phosphate-buffered saline).
-
Incubate the cells with a known concentration of radiolabeled methotrexate or this compound derivative (e.g., [³H]-MTX) for various time points.
-
To stop the uptake, rapidly wash the cells with ice-cold buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a liquid scintillation counter.
-
-
Data Analysis: Determine the intracellular concentration of the drug over time. This can be used to calculate uptake rates and assess the involvement of specific transporters.
Visualizing Cellular Mechanisms and Workflows
Understanding the intricate cellular pathways and experimental processes is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound derivatives.
Discussion and Future Directions
The conjugation of lysine to methotrexate represents a versatile strategy for modulating its pharmacological profile. While direct conjugation to the gamma-carboxyl group can decrease affinity for DHFR and reduce in vitro cytotoxicity, this is often a deliberate design feature of a prodrug strategy. The rationale is that the lysine moiety can facilitate entry into cells, particularly those overexpressing amino acid transporters, and once inside, the active methotrexate can be released through enzymatic cleavage. This approach has the potential to overcome resistance mechanisms associated with impaired drug transport.
Future research should focus on a more systematic evaluation of a library of this compound derivatives. Head-to-head comparisons under standardized conditions are necessary to draw definitive structure-activity relationships. Furthermore, in vivo studies are critical to assess the pharmacokinetic and pharmacodynamic properties of these derivatives, including their tumor-targeting capabilities and overall impact on the therapeutic index. The development of lysine-dendrimer conjugates of methotrexate also presents a promising avenue for achieving high drug loading and targeted delivery.
Conclusion
This compound derivatives hold considerable promise as next-generation anticancer agents. By leveraging the chemical and biological properties of lysine, it is possible to create prodrugs with enhanced cellular uptake and the potential to overcome methotrexate resistance. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers to build upon in their quest for more effective and less toxic cancer therapies. Continued innovation in the design and evaluation of these novel compounds will be instrumental in translating their preclinical potential into clinical reality.
References
- 1. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate analogues. 23. Synthesis, dihydrofolate reductase affinity, cytotoxicity, and in vivo antitumor activity of some putative degradation products of methotrexate-poly(L-lysine) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Crossing the Blood-Brain Barrier: A Technical Guide to Lysine-Methotrexate Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the development and characterization of lysine-methotrexate (MTX-Lys) conjugates as a strategy to enhance the delivery of methotrexate across the blood-brain barrier (BBB). Methotrexate, a potent anticancer agent, exhibits poor permeability into the central nervous system, limiting its efficacy in treating brain tumors.[1][2][3][4][5] By leveraging endogenous amino acid transport systems at the BBB, the conjugation of methotrexate to lysine presents a promising approach to overcome this limitation.
Rationale for Lysine Conjugation: Exploiting Endogenous Transport
The blood-brain barrier is a highly selective barrier that restricts the passage of many therapeutic agents into the brain. However, it possesses various transport systems to facilitate the uptake of essential nutrients, including amino acids. The strategy of conjugating drugs to amino acids that are actively transported across the BBB is a key area of research.
Lysine is transported across the BBB by the cationic amino acid transporter system y+L. By attaching methotrexate to lysine, the resulting conjugate can potentially be recognized by this transporter, thereby facilitating its entry into the brain. This approach aims to increase the brain concentration of methotrexate, which is typically low with conventional administration, requiring high, often toxic, systemic doses to achieve therapeutic levels in the CNS.
Synthesis and Characterization of Methotrexate-Lysine Conjugate
A reversible amide linkage between methotrexate and L-lysine forms the basis of the MTX-Lys conjugate. The synthesis involves a reaction that forms two amide bonds, taking into account the two amino groups on the pteridine nucleus of methotrexate.
Characterization Data:
The structure of the synthesized MTX-Lys conjugate is confirmed through various spectroscopic techniques.
| Parameter | Method | Result | Reference |
| Molecular Ion Peak (m/z) | Mass Spectrometry (MS) | [M+H]+ at 711.32 | |
| Structural Confirmation | 1H-NMR, 13C-NMR | Confirmed |
In Vitro Stability and Release
The stability of the MTX-Lys conjugate is crucial for its therapeutic potential, ensuring it remains intact in circulation long enough to reach the BBB but can release the active methotrexate within the brain.
Stability in Physiological Conditions:
| Medium | pH | Half-life (t1/2) | Reference |
| Phosphate Buffer | 7.4 | 70.25 ± 2.17 hours | |
| Plasma | 7.4 | 193.57 ± 2.03 minutes |
These results suggest that the conjugate is relatively stable at physiological pH and circulates adequately to allow for gradual release of methotrexate.
In Vivo Brain Delivery
Biodistribution studies are essential to confirm the enhanced brain uptake of the MTX-Lys conjugate compared to free methotrexate. Radioscintigraphy studies using 99mTc-labeled compounds have demonstrated a significant increase in the brain concentration of methotrexate when administered as the lysine conjugate. This enhanced permeability is a key indicator of the successful utilization of the amino acid transport system.
Experimental Protocols
Synthesis of Methotrexate-Lysine (MTX-Lys) Conjugate
This protocol describes a general procedure for the synthesis of the MTX-Lys conjugate via an amide linkage.
-
Protection of Lysine: The amino group of L-lysine is first protected to ensure selective reaction.
-
Activation of Methotrexate: The carboxylic acid groups of methotrexate are activated to facilitate amide bond formation.
-
Conjugation Reaction: The protected lysine is reacted with the activated methotrexate in an appropriate solvent. The reaction progress is monitored by thin-layer chromatography.
-
Deprotection: The protecting group on the lysine residue is removed.
-
Purification: The final MTX-Lys conjugate is purified using chromatographic techniques.
-
Characterization: The structure of the purified conjugate is confirmed by IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
In Vitro Stability Studies
These protocols assess the stability of the MTX-Lys conjugate in different biological environments.
Stability in Buffer:
-
A stock solution of the MTX-Lys conjugate is prepared in methanol (e.g., 0.140 µM/mL).
-
The stock solution is added to phosphate buffers of varying pH values (e.g., 2.0, 4.9, 7.4, 8.0) at 37°C.
-
Samples are withdrawn at different time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
The concentration of the remaining MTX-Lys conjugate is determined by HPLC to calculate the degradation rate constant and half-life.
Stability in Plasma and Brain Homogenate:
-
Blood is collected from experimental animals (e.g., mice) and plasma is separated.
-
Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer pH 7.4).
-
A solution of the MTX-Lys conjugate is added to the plasma and brain homogenate and incubated at 37°C.
-
At various time points, samples are taken, and proteins are precipitated.
-
The supernatant is analyzed by HPLC to determine the concentration of the conjugate.
In Vitro Release of Methotrexate
This protocol determines the rate of release of the active drug from the conjugate in a simulated brain environment.
-
The MTX-Lys conjugate is incubated in brain homogenate at 37°C.
-
Aliquots are removed at different time intervals (e.g., 15, 30, 60, 120, 180, 240, 480 minutes).
-
Proteins are removed by centrifugation.
-
The supernatant is analyzed by HPLC to quantify the amount of released methotrexate.
In Vitro Blood-Brain Barrier Permeability Assay (General Protocol)
While not explicitly detailed for the MTX-Lys conjugate in the reviewed literature, a common method to assess BBB permeability in vitro involves a Transwell model.
-
Cell Culture: Brain microvascular endothelial cells are cultured on a microporous membrane of a Transwell insert, forming a monolayer that mimics the BBB. Co-culture with astrocytes and pericytes can enhance the barrier properties.
-
Treatment: The MTX-Lys conjugate is added to the luminal (upper) chamber of the Transwell insert.
-
Sampling: At various time points, samples are collected from the abluminal (lower) chamber.
-
Quantification: The concentration of the conjugate that has crossed the endothelial monolayer is determined by a suitable analytical method like HPLC or by using a radiolabeled conjugate.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the in vitro BBB model.
Visualizations
Proposed Mechanism of MTX-Lys Transport Across the BBB
Caption: Proposed mechanism of MTX-Lys conjugate transport across the BBB.
Experimental Workflow for Development and Evaluation
Caption: Logical workflow for the development and evaluation of MTX-Lys conjugates.
In Vitro Stability and Release Experimental Design
Caption: Experimental design for in vitro stability and release studies.
References
Foundational Research on Lysine as a Drug Carrier for Methotrexate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on utilizing lysine as a carrier for the chemotherapeutic agent methotrexate (MTX). The conjugation of lysine to methotrexate aims to enhance drug delivery, overcome resistance mechanisms, and improve therapeutic outcomes. This document details the synthesis, characterization, and evaluation of lysine-methotrexate conjugates, presenting quantitative data, experimental protocols, and visualizations of key pathways and workflows.
Introduction: The Rationale for this compound Conjugates
Methotrexate, a folate antagonist, is a cornerstone in the treatment of various cancers and autoimmune diseases. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. However, the clinical efficacy of methotrexate can be limited by factors such as poor permeability across biological barriers (e.g., the blood-brain barrier), development of drug resistance, and systemic toxicity.[1][2]
Lysine, an essential amino acid, presents a promising strategy as a drug carrier. Its inherent biocompatibility and recognition by amino acid transporters on cell membranes can be leveraged to facilitate the targeted delivery of conjugated drugs. By forming a this compound conjugate, researchers aim to:
-
Enhance Cellular Uptake: Utilize endogenous amino acid transport systems to increase the intracellular concentration of methotrexate, particularly in cancer cells that often overexpress these transporters.[1][3][4]
-
Overcome Drug Resistance: Bypass efflux pumps, a common mechanism of methotrexate resistance, by altering the drug's structure and mode of entry into the cell.
-
Improve Pharmacokinetic Profile: Modify the distribution and metabolism of methotrexate to potentially increase its half-life and therapeutic window.
-
Enable Targeted Delivery: In the context of poly-L-lysine carriers, the polymer backbone can be further functionalized with targeting moieties for site-specific drug delivery.
This guide will delve into the scientific underpinnings of this approach, providing the necessary technical details for researchers in the field.
Synthesis and Characterization of this compound Conjugates
The conjugation of methotrexate to lysine is typically achieved through the formation of a stable amide bond between a carboxylic acid group on methotrexate and an amine group on lysine. The most common method employed is carbodiimide-mediated coupling, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to create a more stable active ester intermediate.
General Synthesis Workflow
The synthesis of a this compound conjugate can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of a this compound conjugate.
Detailed Experimental Protocol: Carbodiimide-Mediated Conjugation
The following protocol is a generalized procedure based on commonly employed chemical principles for EDC/NHS coupling. Researchers should optimize specific parameters for their particular lysine carrier (e.g., monomeric lysine, poly-L-lysine) and desired drug loading.
Materials:
-
Methotrexate (MTX)
-
N-α-Boc-L-lysine or Poly-L-lysine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA) for deprotection if using Boc-protected lysine
-
Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for HPLC)
Procedure:
-
Activation of Methotrexate:
-
Dissolve methotrexate (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the methotrexate solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the NHS-activated methotrexate ester.
-
-
Conjugation to Lysine:
-
In a separate flask, dissolve the lysine-containing molecule (e.g., N-α-Boc-L-lysine or poly-L-lysine) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base such as TEA or DIEA (2-3 equivalents) to the lysine solution.
-
Slowly add the activated methotrexate solution to the lysine solution.
-
Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
-
Deprotection (if applicable):
-
If N-α-Boc-L-lysine was used, the Boc protecting group can be removed by treating the dried conjugate with a solution of TFA in dichloromethane (e.g., 20-50% v/v) for 1-2 hours at room temperature.
-
-
Purification:
-
The crude conjugate is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.
-
Fractions containing the purified conjugate are collected, pooled, and lyophilized to obtain the final product as a solid.
-
Characterization of the Conjugate
The successful synthesis and purity of the this compound conjugate must be confirmed through various analytical techniques.
| Technique | Parameter Measured | Expected Result | Reference |
| FTIR Spectroscopy | Vibrational frequencies of functional groups | Appearance of amide bond C=O and N-H stretching bands. | |
| ¹H and ¹³C NMR | Chemical shifts of protons and carbons | Appearance of characteristic peaks corresponding to both methotrexate and lysine moieties, with shifts indicating amide bond formation. | |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | A molecular ion peak corresponding to the calculated mass of the conjugate. For a simple 1:1 MTX-lysine conjugate, an [M+H]⁺ peak around 711.32 m/z is expected. | |
| HPLC | Retention time and purity | A single, sharp peak at a different retention time than the starting materials, with purity typically >95%. | |
| UV-Vis Spectroscopy | Absorbance spectrum | Characteristic absorbance peaks of methotrexate (around 302 nm and 372 nm) can be used to quantify the drug loading on a polymer carrier. |
In Vitro Evaluation of this compound Conjugates
Drug Loading Efficiency
For polymeric carriers like poly-L-lysine, it is crucial to determine the amount of methotrexate conjugated to the polymer. This is often expressed as drug loading content (DLC) and drug loading efficiency (DLE).
-
Drug Loading Content (%): (Weight of drug in conjugate / Total weight of conjugate) x 100
-
Drug Loading Efficiency (%): (Weight of drug in conjugate / Initial weight of drug used) x 100
A common method to determine DLC is through UV-Vis spectrophotometry. A standard curve of known concentrations of free methotrexate is prepared, and the absorbance is measured at its λmax (e.g., 372 nm). The conjugate is dissolved in a suitable solvent, and its absorbance is measured. The concentration of methotrexate in the conjugate solution can then be calculated from the standard curve, allowing for the determination of DLC.
Stability and Drug Release Kinetics
The stability of the amide bond linking methotrexate to lysine is a critical factor that influences the drug release profile. Ideally, the conjugate should be stable in systemic circulation (pH 7.4) and release the active drug in the acidic environment of lysosomes (pH ~5.0) upon cellular uptake.
Stability Studies:
| Condition | Half-life (t½) | Significance | Reference |
| Phosphate Buffer (pH 7.4) | 70.25 ± 2.17 h | Indicates stability in physiological conditions. | |
| Plasma | 193.57 ± 2.03 min | Demonstrates stability in the bloodstream, allowing time for distribution to target tissues. |
In Vitro Drug Release Protocol:
-
Prepare solutions of the this compound conjugate in buffers of different pH values (e.g., pH 7.4 to simulate blood and pH 5.0 to simulate the lysosomal environment).
-
Incubate the solutions at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the solutions.
-
Analyze the samples by HPLC to quantify the amount of free methotrexate released.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Cytotoxicity Assessment
The cytotoxic activity of the this compound conjugate is evaluated to determine its efficacy in killing cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound conjugate, free methotrexate, and a control (lysine carrier alone).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against drug concentration.
Comparative Cytotoxicity Data (IC₅₀ Values):
| Cell Line | Compound | IC₅₀ (24h) | IC₅₀ (48h) | IC₅₀ (72h) | Reference |
| MCF-7 | Methotrexate | 13.27 ± 2.6 µM | 1.76 ± 0.39 µM | 33 µg/ml | |
| MCF-7 | Lysine-MTX Nanoparticles | - | Lower than free MTX | - | |
| MDA-MB-231 | Methotrexate | - | - | 35 µM |
Note: Direct comparative IC₅₀ values for a specific this compound conjugate versus free methotrexate on both cell lines under identical conditions are not consistently available in the literature and represent a key area for further investigation.
Cellular Uptake Studies
To confirm that the lysine carrier enhances the entry of methotrexate into cells, cellular uptake studies can be performed using a fluorescently labeled conjugate.
Cellular Uptake Analysis Workflow:
Caption: Workflow for quantifying cellular uptake of a fluorescently labeled this compound conjugate.
Protocol using Flow Cytometry:
-
Synthesize a Fluorescent Conjugate: Synthesize a this compound conjugate that is labeled with a fluorescent dye (e.g., fluorescein isothiocyanate - FITC).
-
Cell Treatment: Treat cancer cells with the fluorescent conjugate at various concentrations and for different time points.
-
Harvest and Wash: After incubation, harvest the cells and wash them multiple times with cold phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The intensity of the fluorescence detected is proportional to the amount of conjugate taken up by the cells.
-
Data Analysis: The mean fluorescence intensity of the cell population is quantified and compared across different treatment groups.
In Vivo Evaluation
While this guide focuses on foundational in vitro research, it is important to note that promising candidates from in vitro studies are further evaluated in animal models. These in vivo studies assess the pharmacokinetic profile, biodistribution, anti-tumor efficacy, and toxicity of the this compound conjugates.
Key Pharmacokinetic Parameters:
| Parameter | Description | MTX-Lysine vs. MTX | Reference |
| Cₘₐₓ | Maximum plasma concentration | - | |
| tₘₐₓ | Time to reach Cₘₐₓ | - | |
| AUC | Area under the plasma concentration-time curve | Increased for the conjugate, indicating prolonged circulation. | |
| t½ | Elimination half-life | Increased for the conjugate. | |
| CL | Clearance | - | |
| Vd | Volume of distribution | - |
Note: A comprehensive comparative table of pharmacokinetic parameters for various this compound formulations is needed from further studies.
Mechanism of Action and Intracellular Fate
Upon cellular uptake, the this compound conjugate is trafficked through the endo-lysosomal pathway. The acidic environment and the presence of lysosomal proteases, such as cathepsins, are thought to cleave the amide bond, releasing free methotrexate into the cytoplasm. The released methotrexate can then bind to and inhibit dihydrofolate reductase (DHFR), leading to cell cycle arrest and apoptosis.
Proposed Intracellular Pathway:
Caption: Proposed intracellular trafficking and mechanism of action of a this compound conjugate.
Conclusion and Future Directions
The conjugation of lysine to methotrexate represents a viable and promising strategy to enhance its therapeutic efficacy. Foundational research has demonstrated the potential for increased cellular uptake, the ability to overcome certain drug resistance mechanisms, and favorable modifications to the drug's pharmacokinetic profile.
Future research in this area should focus on:
-
Optimization of Linker Chemistry: While a simple amide bond is effective, the introduction of specifically designed linkers that are more susceptible to cleavage by lysosomal enzymes could improve the rate and efficiency of drug release.
-
Structure-Activity Relationship Studies: A systematic evaluation of how the length and branching of poly-L-lysine carriers, as well as the drug loading ratio, affect the conjugate's activity and toxicity.
-
Comprehensive In Vivo Studies: Rigorous preclinical evaluation in relevant animal models to establish the therapeutic index and safety profile of promising this compound conjugates.
-
Development of Targeted Systems: The functionalization of poly-L-lysine-methotrexate conjugates with ligands that bind to tumor-specific receptors could further enhance their selectivity and reduce off-target effects.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the pursuit of more effective cancer therapies based on lysine-mediated drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Investigations into Lysine-Methotrexate for Rheumatoid Arthritis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methotrexate (MTX) remains the cornerstone therapy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2] Despite its efficacy, limitations such as systemic toxicity and drug resistance necessitate the development of novel therapeutic strategies.[1][3][4] This whitepaper explores the initial investigations into conjugating methotrexate with lysine, either as a single amino acid or a poly(L-lysine) polymer, as a promising approach to enhance drug delivery, overcome resistance, and improve the therapeutic index in RA. We consolidate preclinical data from in vitro and in vivo studies, detail relevant experimental protocols, and visualize key mechanisms and workflows to provide a comprehensive technical overview for drug development professionals.
Introduction: The Rationale for Lysine-Methotrexate Conjugates in RA
Rheumatoid arthritis is a systemic autoimmune disease where the immune system mistakenly attacks the synovium, the lining of the membranes that surround the joints. This leads to chronic inflammation, proliferation of fibroblast-like synoviocytes (FLS), and progressive destruction of cartilage and bone. Methotrexate, a folate antagonist, is the first-line disease-modifying antirheumatic drug (DMARD) for RA. Its primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines required for cell proliferation. Additional anti-inflammatory effects are attributed to the promotion of adenosine release.
However, the clinical utility of MTX can be hampered by a narrow therapeutic window and variable patient response. Conjugating MTX to lysine-based carriers presents a strategic approach to address these challenges through several potential mechanisms:
-
Targeted Delivery: Activated macrophages and other immune cells in the inflamed synovium are known to upregulate folate receptors. Lysine conjugation could potentially leverage specific amino acid transporters or other uptake mechanisms to selectively target these pathogenic cells.
-
Overcoming Drug Resistance: A significant mechanism of MTX resistance is deficient drug transport into cells. Studies have shown that conjugating MTX to a large carrier like poly(L-lysine) can facilitate drug entry through alternative pathways, such as endocytosis, thereby bypassing faulty transporters and restoring efficacy.
-
Controlled Drug Release: The conjugate can be designed to be stable in circulation and release the active MTX intracellularly, potentially within the lysosomal compartment, leading to a more localized and sustained therapeutic effect.
This document synthesizes the foundational preclinical evidence for this compound conjugates as a potential next-generation therapeutic for RA.
Proposed Mechanism of Action
The conjugation of methotrexate to poly(L-lysine) is hypothesized to alter its cellular uptake and activation pathway. Instead of relying solely on specific folate transporters, the large polymeric conjugate is taken up by cells via endocytosis. Following internalization, the endosome fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the poly(L-lysine) backbone, releasing a pharmacologically active form of methotrexate into the cytoplasm where it can inhibit its target, DHFR. This lysosome-activated delivery mechanism is particularly effective at overcoming resistance in cells with deficient MTX transport systems.
Caption: Proposed mechanism of MTX-poly(L-lysine) cellular uptake and activation.
Quantitative Data from Preclinical Investigations
The following tables summarize key quantitative findings from initial studies on methotrexate and its lysine conjugates.
Table 1: In Vitro Efficacy of Methotrexate-poly(L-lysine) Conjugates
| Cell Line | Compound | Parameter | Value | Finding | Reference |
| PRO(-)3 Mtx(RII) 5-3 CHO | MTX-poly(Lys) | Growth Inhibition | Markedly Inhibited | Conjugate overcomes MTX transport-deficiency resistance. | |
| PRO(-)3 Mtx(RII) 5-3 CHO | Free MTX | Growth Inhibition | Not Inhibited | Free drug is ineffective in transport-deficient cells. | |
| Wild-Type CHO | MTX-poly(Lys) | Cellular Uptake | Far in excess of free drug | Conjugation significantly enhances drug uptake. | |
| L1210 Murine Leukemia | MTX-γ-lysine | Cytotoxicity (IC50) | ~10x higher than MTX | Single lysine conjugation reduces potency, likely due to altered uptake. | |
| H35R0.3 Rat Hepatoma (MTX-resistant) | MTX-γ-lysine | Growth Inhibition | Only 3-7 fold less toxic than MTX | Lysine derivatives are more effective than MTX in transport-resistant cells. | |
| Cell-Free Assay | MTX-γ-(lys)₁₋₃ | DHFR Inhibition | Only 3-fold decrease vs MTX | Gamma-substitution with lysine is well-tolerated for DHFR binding. |
Table 2: In Vivo Efficacy of Methotrexate in Collagen-Induced Arthritis (CIA) Models
Data for unconjugated MTX is presented as a baseline for evaluating potential conjugate efficacy.
| Animal Model | Treatment | Dose | Outcome Metric | Result | Reference |
| DBA/1 Mice | MTX (s.c., weekly) | 20 mg/kg | Clinical Disease Score | Reduced from 13.8 to 4 (p<0.05) | |
| DBA/1 Mice | MTX (s.c., weekly) | 20 mg/kg | Paw Volume Expansion | Reduced from 69% to 12% (p<0.001) | |
| DBA/1 Mice | MTX (s.c., weekly) | 20 mg/kg | Joint Histology Score | Reduced from 10 to 1 (p=0.02) | |
| Male Wistar Rats | MTX (oral) | 1.5 mg/kg | Bone Volume (Micro-CT) | Recovered to control levels | |
| Male Wistar Rats | MTX (oral) | 1.5 mg/kg | Trabecular Number (Micro-CT) | Recovered to control levels |
Table 3: Physicochemical and Stability Characteristics of a this compound Conjugate
Data derived from a study on a reversible MTX-Lysine conjugate designed for brain delivery, providing insights into the properties of the amide linkage.
| Parameter | Condition | Value | Significance | Reference |
| Chemical Stability (t½) | Phosphate Buffer (pH 7.4) | 70.25 ± 2.17 h | Sufficiently stable at physiological pH for administration. | |
| Plasma Stability (t½) | In vitro plasma | 193.57 ± 2.03 min | Stable enough in circulation to reach target tissues before significant degradation. | |
| Hemolytic Toxicity | 0.4% solution | Less than free MTX | Conjugation may reduce off-target toxicity like hemolysis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these initial findings.
Protocol 1: Synthesis of Methotrexate-poly(L-lysine) Conjugate
This protocol is based on the carbodiimide-catalyzed reaction described in early studies.
-
Materials: Methotrexate (MTX), poly(L-lysine) (e.g., MW 70,000), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) (optional, for improved efficiency), reaction buffer (e.g., phosphate buffer, pH 7.0).
-
Activation of MTX: Dissolve MTX in the reaction buffer. Add EDC (and NHS, if used) to activate the carboxyl groups of MTX, forming a reactive intermediate.
-
Conjugation: Add the poly(L-lysine) solution to the activated MTX mixture. The primary amino groups on the lysine residues will react with the activated carboxyl groups of MTX to form stable amide bonds.
-
Reaction Conditions: Allow the reaction to proceed for a specified time (e.g., 12-24 hours) at room temperature with gentle stirring.
-
Purification: Remove unreacted reagents and purify the MTX-poly(L-lysine) conjugate using methods such as dialysis against a suitable buffer or size-exclusion chromatography.
-
Characterization: Confirm the conjugation ratio (moles of MTX per mole of poly(L-lysine)) using UV-Vis spectrophotometry by measuring the absorbance of MTX.
Protocol 2: In Vitro Drug Efficacy in Fibroblast-Like Synoviocytes (FLS)
This protocol outlines a typical experiment to assess the effect of MTX conjugates on key pathogenic cells in RA.
-
Cell Culture: Isolate primary FLS from synovial tissue of RA patients or use an established FLS cell line. Culture the cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Stimulation: To mimic the inflammatory environment of the RA joint, activate the FLS by stimulating them with pro-inflammatory cytokines such as IL-1β and/or growth factors like PDGF.
-
Treatment: Treat the activated FLS with varying concentrations of free MTX, lysine-MTX conjugate, or a vehicle control for a set duration (e.g., 48-72 hours).
-
Proliferation Assay: Measure cell proliferation using a standard method like the MTT assay, BrdU incorporation, or direct cell counting to determine the inhibitory concentration (IC50) of each compound.
-
Gene Expression Analysis: Isolate RNA from the treated cells and perform quantitative real-time PCR (qPCR) to analyze the expression of key genes involved in inflammation (e.g., IL6, TNF), matrix degradation (e.g., MMP1, MMP3), and cell cycle regulation.
Protocol 3: Collagen-Induced Arthritis (CIA) Animal Model
The CIA model is the most widely used preclinical model for RA, mimicking many aspects of human disease pathology.
Caption: Experimental workflow for testing lysine-MTX efficacy in a CIA mouse model.
-
Animal Selection: Use a susceptible strain of rodent, such as DBA/1 mice or Wistar rats.
-
Induction: Emulsify type II collagen (e.g., chicken or bovine) in Complete Freund's Adjuvant (CFA). Administer a primary intradermal injection at the base of the tail (Day 0).
-
Booster: On Day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) to ensure robust disease development.
-
Treatment: Begin treatment around the time of the booster or upon disease onset. Administer the test articles (e.g., lysine-MTX conjugate), free MTX, and a vehicle control via a clinically relevant route (e.g., subcutaneous, oral) at specified doses and frequencies.
-
Monitoring: Regularly monitor the animals for signs of arthritis. Quantify disease severity using a clinical scoring system (based on erythema and swelling in the paws) and measure paw volume with a plethysmometer.
-
Endpoint Analysis: At the end of the study (e.g., Day 42-54), sacrifice the animals. Collect hind paws for histopathological analysis to score inflammation, pannus formation, and cartilage/bone erosion. Micro-CT can be used for detailed 3D quantification of bone damage.
Conclusion and Future Directions
Initial investigations into this compound conjugates, particularly those involving poly(L-lysine), provide a strong preclinical rationale for their development as a treatment for rheumatoid arthritis. The core advantages lie in the potential to overcome transport-based drug resistance and enhance cellular uptake, as demonstrated in vitro. While direct in vivo efficacy data for a lysine-MTX conjugate in an RA model is not yet extensively published, the well-documented success of MTX in these models provides a robust benchmark for future studies.
Key future research should focus on:
-
Direct Efficacy Studies: Testing optimized lysine-MTX and poly(L-lysine)-MTX conjugates in the collagen-induced arthritis model to demonstrate superior efficacy and/or reduced toxicity compared to free MTX.
-
Pharmacokinetics and Biodistribution: Characterizing the in vivo PK/PD profile of the conjugates to confirm their stability in circulation and accumulation in inflamed joints.
-
Mechanism of Uptake: Elucidating the precise transporters and pathways involved in the uptake of lysine-MTX conjugates by synoviocytes and macrophages.
-
Optimizing the Linker: Investigating different linker technologies between lysine and MTX to fine-tune the rate of drug release within the target cell.
References
- 1. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate in rheumatoid arthritis: folate supplementation should always be given - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Lysine-Methotrexate Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of lysine-methotrexate (MTX) prodrugs. Methotrexate, a potent inhibitor of dihydrofolate reductase, is a widely used chemotherapeutic agent. However, its efficacy can be limited by poor permeability across biological barriers (like the blood-brain barrier), drug resistance, and systemic toxicity.[1][2] Prodrug strategies involving the conjugation of MTX to the amino acid lysine are being explored to overcome these limitations. This guide details the synthesis, characterization, and mechanism of action of these prodrugs, presenting key quantitative data and experimental methodologies.
Rationale for this compound Prodrugs
The conjugation of methotrexate to lysine aims to leverage endogenous amino acid transport systems, potentially enhancing drug delivery to target tissues.[1] Furthermore, modifying the carboxylic acid groups of MTX can alter its physicochemical properties, such as solubility and lipophilicity, and can render the drug temporarily inactive, reducing off-target toxicity.[2][3] The prodrug is designed to be stable in circulation and release the active MTX at the target site, often through enzymatic cleavage of the linkage.
Synthesis of this compound Prodrugs
Two primary approaches are employed for the synthesis of this compound conjugates: direct conjugation and solid-phase synthesis.
Carbodiimide-Mediated Coupling
A common method for creating an amide bond between the carboxylic acid groups of methotrexate and the amine groups of lysine is through a carbodiimide-catalyzed reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a frequently used coupling agent.
Experimental Protocol: Synthesis of a this compound Conjugate
-
Activation of Methotrexate: Methotrexate is dissolved in an appropriate aprotic solvent, such as dimethyl sulfoxide (DMSO). A molar equivalent of EDC and N-hydroxysuccinimide (NHS) is added to the solution. The reaction mixture is stirred at room temperature for a defined period (e.g., 30 minutes to 3 hours) to form an amine-reactive NHS ester intermediate.
-
Conjugation with Lysine: A solution of L-lysine (with appropriate protection of its alpha-carboxyl group if necessary) in a suitable buffer or solvent is added to the activated methotrexate solution.
-
Reaction and Purification: The reaction is allowed to proceed for several hours (e.g., 2 to 72 hours) at room temperature. The resulting this compound conjugate is then purified from byproducts and unreacted reagents using techniques such as precipitation with a non-solvent (e.g., cold diethyl ether), followed by washing and drying under vacuum. Purity is often assessed by High-Performance Liquid Chromatography (HPLC).
Solid-Phase Peptide Synthesis (SPPS)
For the synthesis of methotrexate-peptide conjugates, including those with lysine, solid-phase synthesis using the Fmoc (9-fluorenylmethyloxycarbonyl) method is a precise and controlled approach.
Experimental Protocol: Solid-Phase Synthesis of a Methotrexate-Lysine Peptide
-
Resin Preparation: A suitable resin (e.g., Wang resin) is loaded with the C-terminal amino acid of the desired peptide.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, lysine) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Chain Elongation: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Methotrexate Conjugation: Methotrexate, with its carboxylic acid groups activated, is coupled to the N-terminus of the peptide.
-
Cleavage and Deprotection: The final conjugate is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude product is purified by preparative HPLC. The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Structural Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of this compound prodrugs.
| Analytical Technique | Purpose | Key Findings |
| Infrared (IR) Spectroscopy | To identify functional groups and confirm bond formation. | Presence of characteristic amide bond absorption bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | To elucidate the detailed chemical structure and confirm the site of conjugation. | Chemical shifts corresponding to both methotrexate and lysine moieties, confirming their covalent linkage. |
| Mass Spectrometry (MS) | To determine the molecular weight of the conjugate and confirm its identity. | A molecular ion peak corresponding to the expected mass-to-charge ratio (m/z) of the this compound conjugate (e.g., [M+H]⁺ at 711.32). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized conjugate. | A single, sharp peak indicates a high degree of purity. |
| Capillary Zone Electrophoresis (CZE) | To assess the purity of methotrexate derivatives. | Provides high-resolution separation for purity analysis. |
Physicochemical and Biological Properties
The conjugation of lysine to methotrexate alters its physicochemical and biological properties. The following tables summarize key quantitative data from various studies.
Physicochemical Properties
| Property | Methotrexate | This compound Conjugate | Significance | Reference |
| Molecular Weight ( g/mol ) | 454.4 | ~710.8 (for a 1:2 MTX:Lysine conjugate) | Confirms conjugation. | |
| Aqueous Solubility | Poor (0.01 mg/mL) | Generally improved. | Enhanced bioavailability and formulation options. | |
| LogP (Octanol/Water Partition Coefficient) | 0.53 | Varies depending on the specific conjugate structure. | Influences membrane permeability and biodistribution. | |
| Stability in Phosphate Buffer (pH 7.4) | Stable | t₁/₂ = 70.25 ± 2.17 h | Indicates stability at physiological pH. | |
| Stability in Plasma | - | t₁/₂ = 193.57 ± 2.03 min | Suggests the prodrug can circulate long enough to reach its target. |
In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting cell growth.
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| PC-3 (Prostate Cancer) | Methotrexate | 6.34 ± 1.01 | |
| (D-Lys6)-LH-RH-Methotrexate | 1.02 ± 0.18 | ||
| DU-145 (Prostate Cancer) | Methotrexate | 8.03 ± 1.29 | |
| (D-Lys6)-LH-RH-Methotrexate | 1.53 ± 0.27 | ||
| LNCaP (Prostate Cancer) | Methotrexate | 9.68 ± 1.24 | |
| (D-Lys6)-LH-RH-Methotrexate | 1.93 ± 0.19 | ||
| HPrF (Normal Prostate Fibroblast) | Methotrexate | 42.33 ± 7.25 | |
| (D-Lys6)-LH-RH-Methotrexate | 110.77 ± 15.31 | ||
| HTC-116 (Colon Cancer) | Methotrexate | 2.3 (12h), 0.37 (24h), 0.15 (48h) | |
| A-549 (Lung Cancer) | Methotrexate | - | |
| HeLa (Cervical Cancer) | Methotrexate-Chitosan Nanoparticles | Lower than free MTX | |
| MCF-7 (Breast Cancer) | Methotrexate-Chitosan Nanoparticles | Lower than free MTX | |
| KB cells (Oral Cancer) | Methotrexate-HSA | 6.9 (24h) | |
| Various Wild-Type and MTX-Resistant Tumor Cell Lines | Methotrexate-HSA | 2 - 78 |
Mechanism of Action and Signaling Pathway
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By blocking DHFR, methotrexate disrupts cell proliferation.
This compound prodrugs are designed to be inactive or have significantly reduced activity against DHFR until the lysine moiety is cleaved, releasing the active methotrexate. The conjugation site on methotrexate is critical; α-carboxyl substituted derivatives are often preferred as they tend to be less active than their γ-carboxyl counterparts prior to cleavage, making them better prodrug candidates.
Caption: Dihydrofolate Reductase (DHFR) pathway and inhibition by Methotrexate.
Experimental and Analytical Workflows
The development and analysis of this compound prodrugs follow a structured workflow, from synthesis to biological evaluation.
References
Methodological & Application
Application Notes: Conjugation of Methotrexate to Poly-L-lysine for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folic acid antagonist, is a widely used chemotherapeutic agent. However, its efficacy can be limited by the development of drug resistance in cancer cells, often due to impaired drug transport across the cell membrane. To overcome this, MTX can be conjugated to a polymeric carrier like poly-L-lysine (PLL). This conjugation enhances the cellular uptake of MTX, particularly in resistant cells, through mechanisms like adsorptive endocytosis.[1][2][3] The MTX-PLL conjugate acts as a prodrug, releasing active MTX intracellularly, presumably after lysosomal degradation of the PLL backbone. This application note provides a detailed protocol for the conjugation of methotrexate to poly-L-lysine using carbodiimide chemistry, along with methods for purification and characterization.
Principle of Conjugation
The conjugation of methotrexate to poly-L-lysine is typically achieved through the formation of an amide bond. This is facilitated by a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance the reaction efficiency and stability of the active intermediate.[4][5] The carboxylic acid groups of methotrexate are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the primary amine groups of the lysine residues in the poly-L-lysine backbone, forming a stable amide linkage and releasing an isourea byproduct. The addition of NHS results in the formation of a more stable NHS ester intermediate, which is less susceptible to hydrolysis in an aqueous environment and reacts efficiently with the primary amines of PLL.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for the conjugation of methotrexate to poly-L-lysine. These values can serve as a reference for optimizing the conjugation reaction.
| Parameter | Reported Value(s) | Reference(s) |
| Poly-L-lysine (PLL) Molecular Weight | 1,500 - 30,000 Da; 70,000 Da | |
| Molar Ratio (MTX:PLL) | ~13:1 | |
| MTX per Lysine Residues | 1 per 4.7 to 10.2; ~1 per 27 | |
| Drug Loading (by weight) | ~8% | |
| Methotrexate UV Absorbance Maxima (λmax) | ~303 nm, ~372 nm |
Experimental Protocols
Materials and Reagents
-
Methotrexate (MTX)
-
Poly-L-lysine (PLL) hydrobromide (e.g., MW 70,000 Da)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Sodium Bicarbonate
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Deionized water
-
Magnetic stirrer and stir bars
-
pH meter
-
UV-Vis Spectrophotometer
Protocol 1: EDC/NHS Conjugation of Methotrexate to Poly-L-lysine
This protocol is a two-step method that first activates methotrexate before conjugation to poly-L-lysine.
-
Activation of Methotrexate:
-
Dissolve Methotrexate in an appropriate buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 1-5 mg/mL.
-
Equilibrate EDC and NHS to room temperature before opening the vials.
-
Add EDC to the methotrexate solution. A 2-10 fold molar excess of EDC over methotrexate is a common starting point.
-
Immediately add NHS to the reaction mixture. A 2-5 fold molar excess of NHS over methotrexate is recommended.
-
Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle stirring.
-
-
Conjugation to Poly-L-lysine:
-
Dissolve poly-L-lysine in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.
-
Add the activated methotrexate solution to the poly-L-lysine solution. The molar ratio of MTX to PLL can be varied to achieve the desired drug loading; a starting point could be a 10-20 fold molar excess of activated MTX to PLL.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
To quench the reaction, hydroxylamine can be added to a final concentration of 10 mM.
-
Protocol 2: Purification of the MTX-PLL Conjugate
Purification is crucial to remove unreacted methotrexate, EDC, NHS, and byproducts.
-
Dialysis:
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (MWCO), for example, 12-14 kDa, to retain the MTX-PLL conjugate while allowing smaller molecules to diffuse out.
-
Dialyze against a large volume of deionized water or PBS at 4°C.
-
Change the dialysis buffer every 4-6 hours for at least 48 hours to ensure complete removal of impurities.
-
-
Size Exclusion Chromatography (Optional):
-
For a higher degree of purity, the dialyzed sample can be further purified using a size exclusion chromatography column (e.g., Sephadex G-25 or G-50).
-
Equilibrate the column with a suitable buffer (e.g., PBS).
-
Load the sample onto the column and collect fractions.
-
Monitor the fractions for the presence of the conjugate using a UV-Vis spectrophotometer at the absorbance maximum of methotrexate (around 303 nm or 372 nm).
-
Pool the fractions containing the purified MTX-PLL conjugate.
-
-
Lyophilization:
-
Freeze the purified conjugate solution at -80°C.
-
Lyophilize the frozen sample to obtain a dry powder of the MTX-PLL conjugate.
-
Store the lyophilized product at -20°C or below, protected from light and moisture.
-
Protocol 3: Characterization of the MTX-PLL Conjugate
-
UV-Visible Spectrophotometry:
-
Dissolve a known weight of the lyophilized MTX-PLL conjugate in a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Scan the absorbance of the solution from 200 to 500 nm.
-
Methotrexate exhibits characteristic absorbance peaks around 303 nm and 372 nm. The presence of these peaks confirms the conjugation.
-
To quantify the amount of conjugated methotrexate, a standard curve of free methotrexate in the same buffer should be prepared. The drug loading can be calculated using the following formula: Drug Loading (%) = (Mass of conjugated MTX / Mass of MTX-PLL conjugate) x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR or ¹³C NMR spectroscopy can be used to confirm the covalent linkage between methotrexate and poly-L-lysine.
-
Dissolve the conjugate in a suitable deuterated solvent (e.g., D₂O).
-
The appearance of characteristic peaks from both methotrexate and poly-L-lysine in the spectrum of the conjugate, along with potential shifts in the peaks corresponding to the reacted functional groups, provides evidence of successful conjugation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to determine the purity of the conjugate and to quantify the amount of free methotrexate remaining after purification.
-
A size-exclusion column can separate the high molecular weight conjugate from the low molecular weight free drug.
-
Alternatively, a reverse-phase column can be used to quantify free methotrexate. The mobile phase and column conditions should be optimized for the separation.
-
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the synthesis and characterization of the methotrexate-poly-L-lysine conjugate.
Caption: Workflow for MTX-PLL Conjugation.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of the MTX-PLL conjugate is to overcome drug resistance by enhancing the cellular uptake of methotrexate. Unlike free MTX, which relies on specific transporters that may be deficient in resistant cells, the positively charged MTX-PLL conjugate can bind to the negatively charged cell surface and be internalized via adsorptive endocytosis. Once inside the cell, the conjugate is trafficked to lysosomes. The poly-L-lysine backbone is susceptible to degradation by lysosomal enzymes, which leads to the release of active methotrexate into the cytoplasm. The released methotrexate can then exert its cytotoxic effect by inhibiting dihydrofolate reductase, a key enzyme in folate metabolism, thereby disrupting DNA synthesis and leading to cell death.
Caption: Cellular uptake and action of MTX-PLL.
References
- 1. Conjugation of methotrexate to poly (L-lysine) as a potential way to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Synthesis of Lysine-Methotrexate via Carbodiimide-Catalyzed Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methotrexate (MTX), a potent folate antagonist, is widely used in cancer chemotherapy. However, its efficacy can be limited by poor permeability across the blood-brain barrier (BBB) and the development of drug resistance.[1][2][3][4][5] To address these challenges, MTX can be conjugated with lysine, an amino acid with a dedicated transport system at the BBB. This conjugation aims to enhance drug delivery to the brain and potentially overcome resistance mechanisms. The synthesis of this conjugate is typically achieved through a carbodiimide-catalyzed reaction, which facilitates the formation of a stable amide bond between the carboxylic acid groups of methotrexate and the amino groups of lysine.
This document provides detailed protocols for the synthesis and characterization of a lysine-methotrexate conjugate, based on established methodologies.
Chemical Reaction Workflow
The synthesis of the this compound conjugate proceeds via a carbodiimide-mediated coupling reaction. Dicyclohexylcarbodiimide (DCC) is a commonly used coupling agent that activates the carboxylic acid groups of methotrexate to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amino groups of lysine to form a stable amide bond, yielding the desired conjugate and dicyclohexylurea (DCU) as a byproduct.
Caption: Carbodiimide-catalyzed synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Methotrexate (MTX)
-
L-Lysine (t-Boc protected)
-
Dicyclohexylcarbodiimide (DCC)
-
Trifluoroacetic acid (TFA)
-
Sodium Hydroxide (NaOH) solution
-
Organic solvents (e.g., DMF, DMSO)
-
Reaction vessel
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
HPLC system for purification and analysis
-
Spectroscopic instruments (IR, NMR, Mass Spectrometer)
Synthesis of this compound Conjugate
This protocol is adapted from the method described by Subudhi & Singh (2014).
-
Protection of Lysine: The amine groups of L-lysine are first protected using a tert-Butyloxycarbonyl (t-Boc) group to ensure selective reaction.
-
Reaction Setup: In a reaction vessel, dissolve methotrexate in a suitable organic solvent.
-
pH Adjustment: Adjust the pH of the reaction mixture to above 8.5 using a NaOH solution.
-
Activation of Methotrexate: Add dicyclohexylcarbodiimide (DCC) to the methotrexate solution. The DCC will activate the carboxylic acid groups of MTX.
-
Coupling Reaction: Add the t-Boc protected L-lysine to the activated methotrexate solution. The reaction will form two amide bonds between the methotrexate and lysine molecules.
-
Deprotection: Following the amide bond formation, the t-Boc protecting group on the lysine residue is removed using trifluoroacetic acid.
-
Purification: The final product is purified using crystallization and column chromatography. The purity of the final compound should be determined by analytical HPLC.
Data Presentation
Characterization of this compound Conjugate
The structure of the synthesized conjugate is confirmed using various spectroscopic techniques.
| Technique | Observed Result | Interpretation | Reference |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 711.32 [M+H]+ | Confirms the molecular weight of the this compound conjugate. | |
| 13C-NMR | Peaks at δ 177.26 and 177.39 | Indicates the formation of two new amide bonds with lysine. | |
| Peaks at δ 166.42, 174.04, and 173.81 | Corresponds to the amide and acid carbons already present in the methotrexate molecule. |
Stability of this compound Conjugate
The stability of the conjugate is crucial for its biological activity and is assessed at different physiological pH values.
| Medium | pH | Half-life (t1/2) | Reference |
| Phosphate Buffer | 7.4 | 70.25 ± 2.17 hours | |
| Plasma | - | 193.57 ± 2.03 minutes |
Biological Rationale and Proposed Mechanism
The conjugation of methotrexate to lysine is designed to exploit the endogenous amino acid transport systems at the blood-brain barrier. Specifically, the this compound conjugate is expected to be recognized and transported by the cationic amino acid transporter (y+L system), thereby increasing its brain penetration. Once inside the brain or tumor cells, the amide linkage is designed to be cleaved, releasing the active methotrexate.
Caption: Proposed mechanism of enhanced brain delivery of MTX.
Conclusion
The synthesis of a this compound conjugate via a carbodiimide-catalyzed reaction is a promising strategy to enhance the therapeutic efficacy of methotrexate, particularly for central nervous system malignancies. The provided protocols and data serve as a valuable resource for researchers in the field of drug development and delivery. Further in vivo studies are essential to fully elucidate the pharmacokinetic and pharmacodynamic properties of this conjugate.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Lysine-Methotrexate on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of lysine-methotrexate conjugates on various tumor cell lines. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer potential of this targeted drug delivery approach.
Introduction
Methotrexate (MTX) is a widely used chemotherapeutic agent that functions as a folic acid antagonist. It inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides and amino acids, thereby disrupting DNA, RNA, and protein synthesis in rapidly dividing cancer cells.[1][2][3][4] However, the clinical efficacy of methotrexate can be limited by its systemic toxicity and the development of drug resistance in tumor cells.
One promising strategy to enhance the therapeutic index of methotrexate is to conjugate it with the amino acid lysine. This approach aims to improve drug delivery to tumor cells, potentially by utilizing amino acid transporters that are often overexpressed on the surface of cancer cells. Conjugating methotrexate to lysine may also serve to overcome mechanisms of drug resistance.[5]
These application notes detail the protocols for evaluating the in vitro cytotoxicity of this compound conjugates, with a primary focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action: Methotrexate
Methotrexate's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By blocking DHFR, methotrexate leads to a depletion of intracellular tetrahydrofolate, resulting in the inhibition of cell proliferation and induction of apoptosis.
Figure 1: Simplified signaling pathway of Methotrexate's mechanism of action.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Tumor cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound conjugate
-
Methotrexate (for comparison)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the tumor cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound conjugate and free methotrexate in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Data Presentation
Table 1: In Vitro Cytotoxicity of Free Methotrexate (MTX) on Various Tumor Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 48 | 0.15 |
| A549 | Lung Carcinoma | 48 | 0.10 |
| H1975 | Non-Small Cell Lung Cancer | Not Specified | >100 |
| MCF-7 | Breast Adenocarcinoma | 72 | 1.2 |
| HeLa | Cervical Cancer | Not Specified | >50 |
| SH-SY5Y | Neuroblastoma | 72 | 0.8 |
Table 2: Comparative In Vitro Cytotoxicity of (D-Lys6)-LH-RH-Methotrexate Conjugate and Free Methotrexate on Prostate Cancer Cell Lines
| Cell Line | Receptor Status | Compound | IC50 (µmol/L) |
| PC-3 | LH-RH Positive | (D-Lys6)-LH-RH-Methotrexate | 1.02 ± 0.18 |
| Methotrexate | 6.34 ± 1.01 | ||
| DU-145 | LH-RH Positive | (D-Lys6)-LH-RH-Methotrexate | 1.53 ± 0.27 |
| Methotrexate | 8.03 ± 1.29 | ||
| LNCaP | LH-RH Positive | (D-Lys6)-LH-RH-Methotrexate | 1.93 ± 0.19 |
| Methotrexate | 9.68 ± 1.24 | ||
| HPrF (Normal) | LH-RH Negative | (D-Lys6)-LH-RH-Methotrexate | 110.77 ± 15.31 |
| Methotrexate | 42.33 ± 7.25 |
Discussion
The provided protocols offer a standardized method for assessing the in vitro cytotoxicity of this compound conjugates. The data presented for free methotrexate across various cell lines establish a baseline for comparison. The results for the (D-Lys6)-LH-RH-methotrexate conjugate on prostate cancer cells suggest that lysine-containing conjugates can exhibit enhanced cytotoxicity compared to the parent drug, particularly in receptor-positive cell lines.
It is important to note that the cytotoxic activity of this compound derivatives can be influenced by several factors, including the specific linker used for conjugation and the expression levels of relevant transporters and receptors on the tumor cells. A review of various methotrexate derivatives indicated that some lysyl derivatives showed a decrease in cytotoxic activity compared to methotrexate. Therefore, empirical testing on a panel of relevant cancer cell lines is crucial to determine the efficacy of any new this compound conjugate.
Future studies should aim to generate a comprehensive dataset of IC50 values for simple this compound conjugates on a broader range of cancer cell lines to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Lysine-Methotrexate for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate analog, is a cornerstone of chemotherapy and immunosuppressive treatments. Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. The development of radiolabeled methotrexate derivatives allows for non-invasive in vivo imaging, enabling the study of its pharmacokinetics, biodistribution, and target engagement. Conjugating methotrexate with lysine (Lys) offers a strategic advantage for targeted delivery, particularly to cancer cells that overexpress lysine transporters.[1][2]
This document provides detailed protocols for the synthesis and radiolabeling of a lysine-methotrexate conjugate for use in preclinical imaging studies with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Rationale for this compound Conjugation
The conjugation of lysine to methotrexate is designed to leverage the increased demand for essential amino acids by rapidly proliferating cancer cells. Specific amino acid transporters, such as Solute Carrier Family 3 Member 2 (SLC3A2), are often upregulated on the surface of tumor cells to facilitate the uptake of nutrients like lysine.[1][2] By attaching lysine to methotrexate, the resulting conjugate can potentially be actively transported into cancer cells, thereby increasing the intracellular concentration of the therapeutic agent and enhancing its efficacy.
Signaling Pathway of Methotrexate
Methotrexate's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By blocking DHFR, methotrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.
Figure 1: Simplified signaling pathway of Methotrexate. Methotrexate enters the cell and inhibits Dihydrofolate Reductase (DHFR), disrupting DNA and RNA synthesis, ultimately leading to apoptosis.
Part 1: Radiolabeling with Technetium-99m for SPECT Imaging
This section details the synthesis and radiolabeling of a this compound (MTX-Lys) conjugate with Technetium-99m (99mTc), a gamma-emitting radionuclide ideal for SPECT imaging. The protocol is adapted from the work of Singh and Subudhi (2016).[3]
Experimental Protocols
Protocol 1.1: Synthesis of this compound (MTX-Lys) Conjugate
This protocol describes the chemical synthesis of the MTX-Lys conjugate via an amide linkage.
Materials:
-
Methotrexate (MTX)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
L-Lysine
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of Methotrexate: Dissolve methotrexate (1 mmol) and N-hydroxysuccinimide (1.2 mmol) in anhydrous DMF. Add N,N'-dicyclohexylcarbodiimide (1.2 mmol) to the solution and stir at room temperature for 24 hours to form the NHS-ester of methotrexate.
-
Conjugation with Lysine: In a separate flask, dissolve L-Lysine (1.5 mmol) in DMF. Slowly add the activated methotrexate solution to the lysine solution. Let the reaction proceed for 48 hours at room temperature with continuous stirring.
-
Purification: Monitor the reaction by thin-layer chromatography. Upon completion, purify the crude product by column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure MTX-Lys conjugate.
-
Characterization: Confirm the structure and purity of the synthesized conjugate using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
Protocol 1.2: 99mTc-Labeling of MTX-Lys Conjugate
This protocol outlines the direct radiolabeling of the MTX-Lys conjugate with 99mTc.
Materials:
-
MTX-Lys conjugate
-
Stannous chloride dihydrate (SnCl2·2H2O) solution (1 mg/mL in 1 N HCl)
-
Sodium pertechnetate (Na99mTcO4) eluate
-
0.5 M Sodium bicarbonate solution
-
Water for injection
-
Sterile 0.22 µm membrane filter
-
Sterile glass vials
Procedure:
-
Preparation: In a sterile glass vial, dissolve 2.0 mg of the MTX-Lys conjugate in 1 mL of water for injection.
-
Reduction: Add 100-150 µg of stannous chloride solution to the vial.
-
pH Adjustment: Adjust the pH of the solution to 7.0 using the 0.5 M sodium bicarbonate solution.
-
Radiolabeling: Filter the resulting mixture through a 0.22 µm membrane filter into a sterile vial. Add 1-2 mL of Na99mTcO4 solution (containing approximately 74 MBq) to the vial and incubate at room temperature for 10-15 minutes.
-
Quality Control: Determine the radiochemical purity of the 99mTc-MTX-Lys using instant thin-layer chromatography (ITLC) on silica gel strips with a suitable mobile phase (e.g., saline and acetone) to separate the labeled conjugate from free pertechnetate and reduced/hydrolyzed technetium.
Data Presentation
The following tables summarize the key in vitro and in vivo characteristics of 99mTc-MTX-Lys.
Table 1: In Vitro Stability of 99mTc-MTX-Lys
| Medium | Time (hours) | Stability (%) |
|---|---|---|
| Normal Saline | 4 | >95% |
| Mouse Plasma | 4 | >95% |
Data adapted from Singh and Subudhi, 2016.
Table 2: Biodistribution of 99mTc-MTX-Lys in Mice (% Injected Dose/gram)
| Organ | 1 hour | 4 hours | 24 hours |
|---|---|---|---|
| Blood | 1.8 ± 0.2 | 0.9 ± 0.1 | 0.2 ± 0.0 |
| Heart | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.1 |
| Liver | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.5 ± 0.2 |
| Spleen | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Kidneys | 5.2 ± 0.6 | 4.1 ± 0.5 | 2.2 ± 0.3 |
| Brain | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.3 ± 0.0 |
Data represents mean ± SD (n=3) and is adapted from Singh and Subudhi, 2016.
Part 2: Radiolabeling with Gallium-68 for PET Imaging
This section provides a prospective protocol for the synthesis and radiolabeling of a DOTA-conjugated this compound (DOTA-Lys-MTX) for PET imaging with Gallium-68 (68Ga). This protocol is a composite based on established methods for DOTA-peptide conjugation and 68Ga labeling.
Experimental Protocols
Protocol 2.1: Synthesis of DOTA-Lys-MTX Conjugate
This protocol describes the synthesis of a DOTA-Lys-MTX conjugate, where the DOTA chelator is attached to the lysine moiety, which is then conjugated to methotrexate.
Materials:
-
MTX-Lys conjugate (from Protocol 1.1)
-
DOTA-NHS ester (commercially available)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Conjugation: Dissolve the MTX-Lys conjugate (1 mmol) in anhydrous DMF. Add DOTA-NHS ester (1.2 mmol) and DIPEA (2.5 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC.
-
Purification: Upon completion, purify the DOTA-Lys-MTX conjugate by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Protocol 2.2: 68Ga-Labeling of DOTA-Lys-MTX Conjugate
This protocol details the chelation of 68Ga to the DOTA-Lys-MTX conjugate.
Materials:
-
DOTA-Lys-MTX conjugate
-
68Ge/68Ga generator
-
0.05 M HCl for elution
-
Sodium acetate buffer (pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
C18 Sep-Pak light cartridge for purification
Procedure:
-
Elution: Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain 68GaCl3.
-
Labeling Reaction: In a sterile vial, add 10-20 µg of the DOTA-Lys-MTX conjugate dissolved in sterile water. Add the 68GaCl3 eluate and adjust the pH to 4.0-4.5 with sodium acetate buffer.
-
Incubation: Heat the reaction mixture at 95°C for 10 minutes.
-
Purification: After cooling to room temperature, purify the 68Ga-DOTA-Lys-MTX by passing the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unreacted 68Ga and elute the final product with ethanol.
-
Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC.
Experimental Workflow and Data Presentation
The overall workflow for preparing and utilizing a radiolabeled this compound conjugate for in vivo imaging is depicted below.
Figure 2: Experimental workflow for the preparation and in vivo evaluation of radiolabeled this compound.
Table 3: Comparative Biodistribution Data of Folate-Targeted PET Tracers in KB Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Organ | 68Ga-NOTA-folate | 64Cu-NODAGA-folate |
|---|---|---|
| Blood | 0.9 ± 0.2 | 1.5 ± 0.3 |
| Heart | 0.4 ± 0.1 | 0.6 ± 0.1 |
| Lungs | 0.8 ± 0.2 | 1.2 ± 0.2 |
| Liver | 0.4 ± 0.1 | 0.9 ± 0.2 |
| Spleen | 0.2 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 21.7 ± 1.1 | 26.8 ± 3.5 |
| Tumor | 6.6 ± 1.1 | 14.5 ± 1.0 |
Data represents mean ± SD and is adapted from relevant literature for comparative purposes. It is important to note that these are folate derivatives and not methotrexate conjugates, but they provide an indication of the expected biodistribution of a folate-receptor targeting agent.
Conclusion
The radiolabeling of this compound conjugates provides a powerful tool for in vivo imaging studies. The use of 99mTc allows for accessible SPECT imaging, while the development of 68Ga-labeled counterparts opens the door to higher resolution and quantitative PET imaging. These imaging agents have the potential to accelerate drug development by providing critical information on drug delivery, target engagement, and therapeutic efficacy in a non-invasive manner. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of radiopharmaceutical development and molecular imaging.
References
Application Notes and Protocols: Overcoming Methotrexate Drug Resistance with Lysine-Methotrexate Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lysine-methotrexate (Lys-MTX) conjugates to overcome methotrexate (MTX) drug resistance in cancer cells. This document outlines the underlying mechanisms, presents key quantitative data, and offers detailed protocols for relevant experiments.
Introduction
Methotrexate (MTX) is a widely used chemotherapeutic agent that acts as a folate antagonist, inhibiting dihydrofolate reductase (DHFR) and thereby disrupting DNA synthesis in rapidly proliferating cancer cells. However, the development of drug resistance is a significant limitation to its clinical efficacy. One of the primary mechanisms of MTX resistance is impaired drug transport into cancer cells due to reduced expression or function of folate transporters, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[1][2]
To circumvent this transport-related resistance, methotrexate can be conjugated to lysine or poly(L-lysine). This strategy leverages alternative cellular uptake mechanisms, such as endocytosis or amino acid transport systems, to deliver the drug into resistant cells.[3][4][5] Once inside the cell, the conjugate is trafficked to lysosomes, where the lysine carrier is degraded by lysosomal enzymes, releasing active methotrexate to exert its cytotoxic effects.
Mechanism of Action: Bypassing Resistance
The core principle behind the efficacy of Lys-MTX in resistant cells is the circumvention of the compromised folate transport system. The diagram below illustrates the differential uptake pathways of methotrexate and this compound.
Data Presentation
The following table summarizes the in vitro cytotoxicity of methotrexate (MTX) versus this compound conjugates in various methotrexate-resistant cancer cell lines. The data consistently demonstrates the ability of lysine conjugation to overcome resistance, as evidenced by the lower IC50 values of the conjugates in resistant cells compared to the parent drug.
| Cell Line | Cancer Type | Resistance Mechanism | Compound | IC50 | Fold-Resistance Overcome | Reference |
| PRO-3 MtxRII 5-3 | Chinese Hamster Ovary | Deficient MTX transport | MTX | >100 µM | - | |
| MTX-poly(L-lysine) | ~1 µM | >100-fold | ||||
| H35R0.3 | Rat Hepatoma | MTX transport defect | MTX | 18 µM | - | |
| MTX-lysine | 2.5 µM | 7.2-fold | ||||
| MTX-di-lysine | 3.0 µM | 6-fold | ||||
| MTX-tri-lysine | 5.0 µM | 3.6-fold | ||||
| Saos-2/MTX4.4 | Osteosarcoma | Acquired MTX resistance | MTX | 5.63 µM | - | |
| (Resistance Index: 12.73) | MTX (parental Saos-2) | 0.44 µM | - | |||
| MDA-MB-231 (MTX-resistant) | Breast Cancer | 100-fold MTX resistant | MTX | 18.5 µM | - | |
| MTX-YTA2 (cell-penetrating peptide conjugate) | 3.8 µM | 4.9-fold |
Experimental Protocols
Protocol 1: Synthesis of Methotrexate-poly(L-lysine) Conjugate
This protocol describes the synthesis of a methotrexate-poly(L-lysine) conjugate using a carbodiimide-catalyzed reaction.
Materials:
-
Methotrexate (MTX)
-
[3H]-Methotrexate (for uptake studies)
-
Poly(L-lysine) (molecular weight ~70,000)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dialysis tubing (MWCO 10,000)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve methotrexate (and a tracer amount of [3H]-methotrexate if desired) and a molar excess of NHS in anhydrous DMF.
-
Add EDC to the solution and stir at room temperature for 2-4 hours to activate the carboxylic acid groups of MTX.
-
In a separate flask, dissolve poly(L-lysine) in DMF.
-
Slowly add the activated MTX solution to the poly(L-lysine) solution and stir at room temperature for 24 hours.
-
Transfer the reaction mixture to a dialysis tube and dialyze extensively against PBS (pH 7.4) for 48-72 hours with several changes of the buffer to remove unreacted reagents and byproducts.
-
Lyophilize the dialyzed solution to obtain the MTX-poly(L-lysine) conjugate as a powder.
-
Characterize the conjugate by determining the molar ratio of MTX to lysine residues, for example, by UV-Vis spectrophotometry and quantifying the radioactivity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of Lys-MTX conjugates in methotrexate-resistant and sensitive cell lines.
Materials:
-
MTX-sensitive and MTX-resistant cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Methotrexate (MTX)
-
This compound (Lys-MTX) conjugate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed the sensitive and resistant cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of MTX and Lys-MTX in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each compound in each cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation of methotrexate to poly (L-lysine) as a potential way to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Analysis of Lysine-Methotrexate Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and analysis of lysine-methotrexate (Lys-MTX) conjugates, critical for ensuring the quality, potency, and safety of these potential drug candidates. The protocols outlined below cover purification strategies and a suite of analytical techniques for comprehensive characterization.
Purification of this compound Conjugates
The purification of Lys-MTX conjugates is essential to remove unreacted starting materials, coupling reagents, and other process-related impurities. A multi-step purification strategy is often employed to achieve high purity.
Column Chromatography (Silica Gel)
This technique is a primary purification step to separate the Lys-MTX conjugate from less polar impurities.
Protocol:
-
Column Preparation: A glass column is slurry-packed with silica gel in a non-polar solvent system (e.g., hexanes).
-
Sample Loading: The crude reaction mixture, dissolved in a minimal amount of the mobile phase or a compatible solvent, is carefully loaded onto the top of the silica gel bed.
-
Elution: The separation is achieved by eluting the column with a solvent gradient of increasing polarity. A common mobile phase is a mixture of ethyl acetate and hexanes, with the proportion of ethyl acetate gradually increased.
-
Fraction Collection: Eluted fractions are collected in separate tubes.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the pure Lys-MTX conjugate.
-
Pooling and Evaporation: Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure to yield the purified conjugate.
Size Exclusion Chromatography (SEC)
SEC is employed to separate the Lys-MTX conjugate from components of significantly different molecular weights, such as polymeric impurities or small molecule contaminants.
Protocol:
-
Column Selection and Equilibration: A Sephadex G-50 column (or equivalent) is chosen and equilibrated with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Application: The partially purified Lys-MTX conjugate from the previous step is dissolved in the equilibration buffer and loaded onto the column.
-
Elution: The conjugate is eluted with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Fractions are collected based on the elution volume. The Lys-MTX conjugate is expected to elute in the fractions corresponding to its molecular size.
-
Monitoring: The elution profile is monitored by UV absorbance at a characteristic wavelength for methotrexate (e.g., 303 nm).
-
Purity Assessment: The purity of the fractions is assessed by analytical HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a solid.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest purity, preparative HPLC is the method of choice. This protocol is a representative example based on scaling up from analytical methods.
Protocol:
-
Method Development: An analytical HPLC method is first developed to achieve good separation between the Lys-MTX conjugate and its impurities.
-
Column Selection: A preparative C18 column with appropriate dimensions (e.g., 20 mm x 250 mm, 10 µm particle size) is selected.
-
Mobile Phase: A mobile phase similar to the analytical method is used, typically a gradient of acetonitrile in a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).
-
Scaling Up: The flow rate and injection volume are scaled up from the analytical method based on the column dimensions.
-
Sample Injection: The sample, dissolved in the mobile phase, is injected onto the column. The loading amount should be optimized to avoid column overload and loss of resolution.
-
Fraction Collection: Fractions are collected based on the UV chromatogram, typically triggered by peak detection.
-
Purity Analysis: The purity of each fraction is analyzed by analytical HPLC.
-
Solvent Removal: Fractions with the desired purity are pooled, and the organic solvent is removed. The remaining aqueous solution is then lyophilized.
Quantitative Data Summary for Purification:
The following table provides an illustrative example of the data that should be generated during a typical purification process.
| Purification Step | Starting Material (mg) | Recovered Material (mg) | Yield (%) | Purity (%) |
| Crude Product | 500 | - | - | 65 |
| Silica Gel Chromatography | 500 | 350 | 70 | 85 |
| Size Exclusion Chromatography | 350 | 280 | 80 | 95 |
| Preparative HPLC | 280 | 224 | 80 | >99 |
Analytical Techniques for Characterization and Analysis
A combination of spectroscopic and chromatographic techniques is used to confirm the identity, purity, and stability of the Lys-MTX conjugate.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Analytical HPLC is a cornerstone for assessing the purity of the Lys-MTX conjugate and for quantifying its concentration in various matrices.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer (pH 7.4) and acetonitrile in a 90:10 ratio.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally applied.[1]
-
Detection: The eluent is monitored at 289 nm for the Lys-MTX conjugate and 310 nm for free methotrexate.[1]
-
Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.22 µm filter before injection.
-
Analysis: The retention time and peak area are used to identify and quantify the conjugate. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.
HPLC Method Validation Parameters (as per ICH Guidelines):
| Parameter | Specification | Result |
| Linearity (r²) | > 0.995 | > 0.995[1] |
| Recovery (%) | 98.5 - 99.52 | 98.5 - 99.52 |
| Precision (RSD %) | < 2% | 0.48 - 1.29 |
| Retention Time (Lys-MTX) | - | 5.3 min |
| Retention Time (MTX) | - | 7.3 min |
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized Lys-MTX conjugate.
Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: The analysis is typically performed in positive ion mode.
-
Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol/water), is infused directly into the mass spectrometer or introduced via the LC system.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
Data Analysis: The molecular ion peak ([M+H]⁺) is identified to confirm the molecular weight of the conjugate. For Lys-MTX, a molecular ion peak at m/z 711.32 is expected. Fragment ions can provide further structural confirmation.
Mass Spectrometry Data:
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 711.29 | 711.32 | 610.26, 583.27 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural confirmation of the Lys-MTX conjugate, ensuring the correct connectivity of the lysine and methotrexate moieties.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the conjugate is soluble (e.g., DMSO-d₆).
-
Sample Preparation: The purified conjugate is dissolved in the deuterated solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the expected chemical structure. The appearance of characteristic peaks for both the lysine and methotrexate moieties, as well as shifts indicative of amide bond formation, provide structural confirmation. For instance, in the ¹³C NMR spectrum, the appearance of new amide carbon signals around δ 177 ppm can confirm the conjugation.
Visualizations
References
Application Notes and Protocols for Developing Lysine-Methotrexate Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methotrexate (MTX), a folic acid antagonist, is a potent chemotherapeutic agent used in the treatment of various cancers. However, its clinical efficacy is often limited by its poor solubility, short biological half-life, and non-specific toxicity to healthy tissues. Encapsulating MTX within nanoparticles (NPs) offers a promising strategy to overcome these limitations. Furthermore, surface functionalization of these nanoparticles with lysine can enhance their tumor-targeting capabilities. Lysine, an essential amino acid, can be recognized by amino acid transporters that are often overexpressed on the surface of cancer cells, thereby facilitating targeted drug delivery and improving the therapeutic index of MTX.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of lysine-methotrexate loaded nanoparticles.
Data Presentation
The following tables summarize key quantitative data for methotrexate-loaded nanoparticles, including formulations with lysine functionalization, to provide a comparative overview of their physicochemical properties and in vitro efficacy.
Table 1: Physicochemical Characterization of Methotrexate-Loaded Nanoparticles
| Nanoparticle Formulation | Polymer/Core Material | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| MTX-PLGA NPs | PLGA | 170 | 0.205 | Low (not specified) | 62.69 - 71.21 | 5.72 - 8.22 | [1] |
| MTX-PLGA NPs | PLGA | 115 - 270 | < 0.50 | < -30 | 8 - 16 | Not Specified | [2] |
| MTX-Chitosan NPs | Chitosan | ~301 | Not Specified | Not Specified | 63.41 ± 0.65 | Not Specified | [3] |
| Lysine-coated MTX-IONPs | Iron Oxide | 43.72 ± 4.73 | Not Specified | -5.49 | Not Specified | Not Specified | [4] |
| MTX-Niosomes | Non-ionic surfactants | 176.7 ± 3.4 | Not Specified | -31.5 ± 2.6 | 76.9 ± 2.5 | Not Specified | [5] |
| MTX-PLGA-PVA-Poloxamer188 NPs | PLGA | Not Specified | Not Specified | Not Specified | Increased with Poloxamer188 | Increased with Poloxamer188 |
Table 2: In Vitro Cytotoxicity (IC50) of Methotrexate Formulations
| Cell Line | Formulation | Incubation Time (h) | IC50 (µg/mL) | Reference |
| HeLa | Free MTX | 48 | > 50 | |
| HeLa | MTX-Chitosan NPs | 48 | 21.86 | |
| MCF-7 | Free MTX | 48 | > 50 | |
| MCF-7 | MTX-Chitosan NPs | 48 | 33.09 | |
| MCF-7 | Free MTX | 48 | 84.03 | |
| MCF-7 | MTX-Niosomes | 48 | 9.964 | |
| U87MG | MTX-PLGA NPs | 72 | Not specified, but cytotoxic effect reached 56% | |
| MCF-7 | Fucose-MTX-SLNs | 72 | ~2 | |
| 4T1 | MTX/PGD Dendrimers | 48 | 8-fold lower than free MTX |
Table 3: In Vitro Drug Release of Methotrexate from Nanoparticles
| Nanoparticle Formulation | pH | Time (h) | Cumulative Release (%) | Reference |
| MTX-PLGA NPs | 7.4 | 72 | Sustained release | |
| MTX-PLGA NPs | 6.8 | 72 | Initial burst followed by sustained release | |
| MTX-Niosomes | 7.4 | 24 | 51.2 ± 2.8 | |
| MTX-Niosomes | 5.4 | 24 | 79.4 ± 3.1 | |
| MTX-PLGA NPs | 7.4 | Not specified | Slow release |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound loaded nanoparticles and their subsequent in vitro evaluation. The following protocol is a synthesized approach based on established methods for preparing polymer-based nanoparticles and surface functionalizing them with lysine.
Protocol 1: Synthesis of Methotrexate-Loaded PLGA Nanoparticles
This protocol describes the preparation of MTX-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double-emulsion solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Methotrexate (MTX)
-
Poly(vinyl alcohol) (PVA)
-
Acetone
-
Chloroform
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of MTX in a mixture of 5 mL of acetone and 5 mL of chloroform.
-
Primary Emulsion Formation: Add the organic phase dropwise to 20 mL of a 0.1% (w/v) PVA aqueous solution while stirring at a slow speed.
-
Sonication: Sonicate the resulting mixture for 2-3 minutes in a bath sonicator to form a primary water-in-oil (w/o) emulsion.
-
Secondary Emulsion Formation: Add 10 mL of a 0.1% (w/v) PVA solution to the primary emulsion and place it on a magnetic stirrer at 800 rpm for 12 hours to allow for solvent evaporation and the formation of a water-in-oil-in-water (w/o/w) double emulsion.
-
Nanoparticle Collection: Separate the nanoparticles by centrifugation at 15,000 g for 20 minutes and wash them with distilled water.
-
Lyophilization: Freeze-dry the nanoparticle suspension at -80°C for 8 hours, followed by lyophilization under a vacuum pressure of less than 50 mTorr at -40°C for 24 hours to obtain a dry powder.
Protocol 2: Surface Functionalization of Nanoparticles with Lysine
This protocol outlines the covalent attachment of L-lysine to the surface of pre-formed nanoparticles.
Materials:
-
Methotrexate-loaded PLGA nanoparticles (from Protocol 1)
-
L-lysine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Nanoparticle Dispersion: Disperse the MTX-loaded PLGA nanoparticles in PBS.
-
Carboxyl Group Activation: Activate the carboxyl groups on the surface of the PLGA nanoparticles by adding EDC and NHS to the nanoparticle dispersion and incubating for 30 minutes at room temperature.
-
Lysine Conjugation: Add a solution of L-lysine in PBS to the activated nanoparticle suspension. The primary amine groups of lysine will react with the activated carboxyl groups on the nanoparticle surface to form stable amide bonds. Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess lysine and coupling agents by repeated centrifugation and washing with PBS.
-
Final Product: Resuspend the lysine-functionalized methotrexate-loaded nanoparticles in an appropriate buffer for storage or further use.
Protocol 3: In Vitro Drug Release Study
This protocol describes the determination of the in vitro release profile of methotrexate from the nanoparticles using a dialysis method.
Materials:
-
This compound loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis bag (MWCO: 12 kDa)
-
Orbital shaker
Procedure:
-
Disperse 20 mg of the lyophilized nanoparticles in 10 mL of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in 100 mL of PBS (either pH 7.4 to simulate physiological conditions or pH 5.5 to simulate the tumor microenvironment) in an orbital shaker at 37°C with constant shaking at 50 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 3 mL of the release medium and replace it with an equal volume of fresh PBS.
-
Quantify the concentration of released methotrexate in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug release over time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of the nanoparticles on cancer cell lines (e.g., MCF-7, HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound loaded nanoparticles, free methotrexate, and blank nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with serial dilutions of the this compound loaded nanoparticles, free methotrexate, and blank nanoparticles for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting the percentage of cell viability against the drug concentration.
Protocol 5: Cellular Uptake Study by Flow Cytometry
This protocol describes a method to quantify the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.
Materials:
-
Fluorescently labeled this compound loaded nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged polymer)
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with fluorescently labeled nanoparticles for various time points.
-
Cell Harvesting: After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
-
Cell Staining (Optional): If necessary, stain the cells with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent label with the appropriate laser and detect the emission in the corresponding channel.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of the extent of nanoparticle uptake.
Visualizations
Methotrexate Signaling Pathway
The following diagram illustrates the mechanism of action of methotrexate in a cancer cell. Methotrexate, a folate analog, inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF). This, in turn, disrupts the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.
Caption: Methotrexate's mechanism of action in cancer cells.
Experimental Workflow for Nanoparticle Development
The diagram below outlines the logical progression of experiments for the development and evaluation of this compound loaded nanoparticles, from synthesis to in vitro testing.
Caption: Workflow for nanoparticle development and evaluation.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. ias.ac.in [ias.ac.in]
- 3. DSpace [diposit.ub.edu]
- 4. Methotrexate-conjugated L-lysine coated iron oxide magnetic nanoparticles for inhibition of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the In Vitro Stability of Lysine-Methotrexate Conjugates in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed experimental protocol for assessing the stability of a lysine-methotrexate conjugate in human plasma. Methotrexate (MTX), a potent folate antagonist, is widely used in the treatment of cancer and autoimmune diseases.[1] Conjugating MTX with lysine is a promising prodrug strategy to enhance its therapeutic index, potentially by improving its delivery to target tissues.[2][3][4][5] The stability of this conjugate in plasma is a critical parameter, as it determines the amount of intact prodrug available to reach the target site versus premature cleavage and systemic exposure to the parent drug.
This protocol outlines a robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of the this compound conjugate and liberated methotrexate over time in a plasma matrix. The protocol includes sample preparation, analytical conditions, and data analysis procedures.
Signaling Pathway of Methotrexate
Methotrexate's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to an arrest of the cell cycle in the S phase and ultimately induces apoptosis in rapidly proliferating cells. Additionally, low-dose methotrexate used in inflammatory conditions is thought to exert its anti-inflammatory effects through mechanisms such as the promotion of adenosine release, which has potent anti-inflammatory properties, and the inhibition of transmethylation reactions.
Caption: Mechanism of action of methotrexate and its lysine conjugate prodrug.
Experimental Workflow
The experimental workflow for assessing the plasma stability of the this compound conjugate involves several key steps, from sample preparation to data analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and characterization of this compound conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Brain Delivery of Lysine-Methotrexate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methotrexate (MTX), a potent folate antagonist, is used in the treatment of various cancers. However, its application for brain tumors is severely limited by its poor permeability across the Blood-Brain Barrier (BBB).[1][2] A promising strategy to overcome this limitation is to conjugate MTX with L-lysine, creating a prodrug (lysine-methotrexate or MTX-LYS). This approach aims to hijack the endogenous cationic amino acid transport systems (like the y+L system) at the BBB, thereby enhancing the drug's entry into the central nervous system (CNS).[2][3]
These application notes provide a comprehensive overview of the essential in vitro and in vivo methods required to evaluate the synthesis, stability, and brain delivery efficacy of a this compound conjugate.
Application Note 1: In Vitro Characterization and Stability Assessment
This section details the protocols for assessing the fundamental chemical properties and stability of the MTX-LYS conjugate, which are critical prerequisites for in vivo studies.
Protocol 1.1: Chemical Stability in Physiological Buffers
Objective: To determine the chemical stability of the MTX-LYS conjugate at various pH levels that mimic physiological conditions.
Materials:
-
MTX-LYS conjugate
-
Phosphate buffers (e.g., pH 2.0, 4.9, 7.4, 8.0)
-
Methanol or other suitable solvent
-
Constant temperature water bath (37°C)
-
HPLC system with UV detector
-
Syringes and filters
Procedure:
-
Prepare a stock solution of the MTX-LYS conjugate in a suitable solvent (e.g., 0.140 µM/mL in methanol).[2]
-
Add a known volume of the stock solution to a larger volume of each phosphate buffer (e.g., 1 mL stock into 4 mL buffer) to achieve the final desired concentration.
-
Incubate the solutions in a constant temperature water bath at 37°C.
-
Withdraw aliquots (e.g., 200 µL) at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples immediately by HPLC to monitor the disappearance of the parent MTX-LYS conjugate.
-
Calculate the degradation rate constant (k) and half-life (t½) by linear regression of the peak area against time.
Protocol 1.2: Metabolic Stability in Plasma and Brain Homogenate
Objective: To evaluate the stability of the MTX-LYS conjugate in the presence of metabolic enzymes found in plasma and brain tissue.
Materials:
-
Freshly collected animal plasma (e.g., mouse or rat) with anticoagulant (e.g., heparin).
-
Freshly harvested animal brain tissue.
-
Cold phosphate buffer (pH 7.4).
-
Homogenizer.
-
Centrifuge.
-
Incubator (37°C).
-
HPLC system.
Procedure:
-
Plasma Stability:
-
Add a known amount of MTX-LYS solution to the plasma.
-
Incubate the mixture at 37°C with gentle vortexing.
-
At various time points, withdraw samples and immediately precipitate the plasma proteins (e.g., with an equal volume of acetonitrile or perchloric acid).
-
Centrifuge the samples (e.g., 6000 rpm for 15 minutes) to pellet the proteins.
-
Analyze the supernatant by HPLC to quantify the remaining MTX-LYS.
-
-
Brain Homogenate Stability:
-
Prepare brain homogenate by homogenizing the brain tissue in cold phosphate buffer (e.g., 1:5 w/v).
-
Add a known amount of MTX-LYS solution to the brain homogenate.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 15, 30, 60, 120, 180, 240, 480 minutes), withdraw aliquots.
-
Stop the reaction and precipitate proteins (e.g., by adding 5 M HCl and centrifuging).
-
Analyze the supernatant by HPLC to measure both the degradation of MTX-LYS and the release of free MTX.
-
Quantitative Data Summary: Stability of MTX-LYS Conjugate
| Medium | pH | Parameter | Value | Reference |
| Phosphate Buffer | 7.4 | Half-life (t½) | 70.25 ± 2.17 h | |
| Plasma | - | Half-life (t½) | 193.57 ± 2.03 min |
Application Note 2: In Vivo Evaluation of Brain Delivery
This section covers essential in vivo techniques to quantify the amount of MTX-LYS conjugate that reaches the brain and, critically, crosses the BBB into the brain parenchyma.
Caption: High-level workflow for evaluating this compound brain delivery.
Protocol 2.1: In Vivo Biodistribution via Radioscintigraphy
Objective: To quantitatively compare the distribution of the MTX-LYS conjugate versus free MTX in various organs, including the brain.
Materials:
-
Radiolabeling agent (e.g., 99mTc-pertechnetate).
-
MTX-LYS conjugate and free MTX.
-
Animal models (e.g., rats or mice).
-
Gamma ray counter.
-
Dissection tools, weighing balance.
Procedure:
-
Radiolabel the MTX-LYS conjugate and free MTX according to established protocols.
-
Administer a known dose of the radiolabeled compound to the animals (e.g., via intravenous injection).
-
At selected time points post-injection, euthanize the animals.
-
Dissect key organs (brain, liver, kidneys, spleen, heart, etc.).
-
Wash the organs to remove excess blood, blot dry, and weigh them.
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the brain %ID/g between the MTX-LYS group and the free MTX group to determine if the conjugate enhances brain uptake.
Quantitative Data Summary: Brain Uptake Enhancement
| Compound | Brain Uptake (%ID/g at 2h) | Brain/Blood Ratio at 2h | Reference |
| Free MTX | ~0.1% | ~0.05 | |
| MTX-LYS Conjugate | Significantly Higher | Significantly Higher | |
| Note: The referenced study confirms a significant increase but does not provide specific %ID/g values in the abstract. The data showed a 5-fold increase in brain concentration for the conjugate compared to the parent drug. |
Protocol 2.2: Brain Microdialysis for Unbound Drug Quantification
Objective: To measure the concentration of unbound MTX-LYS and/or released MTX in the brain's extracellular fluid (ECF), which represents the pharmacologically active fraction.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 20,000 Da MW cutoff).
-
Micro-infusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
LC-MS/MS system for high-sensitivity analysis.
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the target brain region (e.g., cortex or striatum).
-
Allow the animal to recover and for the BBB to stabilize (equilibration period).
-
Administer MTX-LYS systemically (e.g., i.v.).
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect the resulting dialysate samples in a fraction collector at regular intervals (e.g., every 20-30 minutes).
-
Determine the in vivo recovery of the probe using the retrodialysis method.
-
Analyze the dialysate samples using a highly sensitive method like LC-MS/MS to determine the concentration of MTX and/or MTX-LYS.
-
Calculate the actual ECF concentration by correcting the dialysate concentration for the in vivo recovery rate.
Caption: Principle of brain microdialysis for sampling unbound drug.
Protocol 2.3: Capillary Depletion to Confirm Parenchymal Entry
Objective: To differentiate between the drug that has crossed the BBB into the brain parenchyma and the drug that remains within the brain's microvasculature.
Materials:
-
Dextran solution (for density gradient).
-
Glass homogenizer.
-
Refrigerated ultracentrifuge.
-
Vascular space marker (e.g., radiolabeled albumin).
Procedure:
-
Administer the MTX-LYS conjugate (preferably radiolabeled) and a vascular space marker to the animal.
-
After a set time, perfuse the brain with saline to remove blood from the vasculature.
-
Harvest the brain and weigh it.
-
Homogenize the brain tissue in a suitable buffer.
-
Layer the homogenate over a dextran density gradient.
-
Centrifuge the sample at high speed. This separates the dense microvessels (which form a pellet) from the supernatant (containing the brain parenchyma).
-
Carefully separate the supernatant from the pellet.
-
Measure the amount of MTX-LYS and the vascular marker in both fractions.
-
The presence of MTX-LYS in the supernatant, corrected for any contamination using the vascular marker data, confirms that the drug has successfully crossed the BBB into the brain parenchyma.
Caption: Workflow for the capillary depletion method.
Application Note 3: Analytical Methodologies
Accurate quantification of MTX and its lysine conjugate is fundamental to all evaluation methods.
Protocol 3.1: HPLC-UV Analysis
Objective: To quantify MTX and MTX-LYS in stability samples and other high-concentration matrices.
Principle: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for separating and quantifying MTX. The most common detection wavelength is around 302-310 nm.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A buffered aqueous solution (e.g., ammonium acetate) with an organic modifier like acetonitrile or methanol.
-
Sample Preparation: For plasma or homogenate, protein precipitation is required.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in unknown samples.
Protocol 3.2: LC-MS/MS Analysis
Objective: To achieve high sensitivity and specificity for quantifying low concentrations of MTX and its metabolites, especially in brain microdialysate and tissue samples.
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV. It is essential for measuring drug levels in brain samples where concentrations are often very low.
-
Sample Preparation: May involve protein precipitation for plasma or direct injection for clean microdialysate samples. A column-switching technique can be employed for online sample cleanup.
-
Ionization: Positive electrospray ionization (ESI) is commonly used.
-
Quantification: The method is validated for linearity, precision, and accuracy, with a lower limit of quantification (LLOQ) in the low ng/mL range (e.g., 0.7 ng/mL in microdialysate).
Conceptual Framework: Mechanism of Enhanced Delivery
The central hypothesis for this drug delivery strategy is that the MTX-LYS conjugate acts as a "Trojan horse," utilizing an endogenous transporter to cross the otherwise impermeable BBB.
Caption: Lysine conjugation facilitates MTX transport across the BBB.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Lysine-Methotrexate Formulations
Welcome to the technical support center for improving the aqueous solubility of lysine-methotrexate (MTX) formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of Methotrexate (MTX) important?
A1: Methotrexate is a potent anticancer and immunosuppressive agent. However, its poor aqueous solubility (classified as a BCS Class IV drug) limits its bioavailability and therapeutic efficacy, especially for oral formulations. Enhancing its solubility can lead to improved drug delivery, better absorption, and potentially reduced side effects.[1][2][3]
Q2: How does lysine help in improving the solubility of MTX?
A2: Lysine can improve the solubility of MTX through two primary mechanisms:
-
Salt Formation: As a basic amino acid, lysine can form a salt with the acidic carboxyl groups of MTX, increasing its polarity and dissociation in aqueous media.
-
Covalent Conjugation: Lysine can be covalently bonded to MTX to create a new chemical entity (a prodrug) with altered physicochemical properties, including increased solubility and potentially targeted delivery.[4][5]
Q3: What are other common methods to enhance MTX solubility?
A3: Besides using lysine, other techniques include:
-
Solid Dispersions: Dispersing MTX in a hydrophilic polymer matrix like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic MTX molecule within the cavity of cyclodextrins.
-
Nanoemulsions: Formulating MTX into oil-in-water nanoemulsions to improve its dissolution.
-
pH Adjustment: The solubility of MTX is pH-dependent, and adjusting the pH of the formulation can significantly increase its solubility.
Q4: What is the difference between a lysine-MTX salt and a lysine-MTX conjugate?
A4: A lysine-MTX salt is formed through an ionic interaction between the acidic MTX and the basic lysine, which is a reversible process. A lysine-MTX conjugate, on the other hand, involves the formation of a stable, covalent bond (e.g., an amide linkage) between the two molecules. Conjugates are often designed as prodrugs to be cleaved enzymatically within the body.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of Lysine-MTX conjugate | - Inefficient coupling reaction.- Degradation of reactants or products.- Suboptimal reaction conditions (pH, temperature). | - Use a more efficient coupling agent (e.g., carbodiimide).- Ensure anhydrous conditions if using moisture-sensitive reagents.- Optimize the pH of the reaction mixture to facilitate amide bond formation.- Perform the reaction at a controlled, lower temperature to minimize side reactions. |
| Precipitation of MTX during formulation | - Exceeding the solubility limit of MTX in the chosen solvent system.- pH of the solution is not optimal for MTX solubility.- Incompatible excipients. | - Increase the proportion of co-solvent or solubilizing agent (e.g., lysine, PEG, cyclodextrin).- Adjust the pH of the aqueous phase to be between 6.5 and 8.2.- Verify the compatibility of all excipients through preliminary screening studies. |
| Inconsistent solubility results | - Variability in the quality of raw materials (MTX, lysine).- Inconsistent experimental procedure (e.g., stirring speed, temperature, equilibration time).- Issues with the analytical method used for quantification. | - Use materials from a consistent, qualified supplier.- Standardize all experimental parameters and document them meticulously.- Validate the analytical method (e.g., HPLC, UV-Vis) for accuracy, precision, and linearity. |
| Formulation instability (e.g., crystallization over time) | - The amorphous form of MTX in a solid dispersion is reverting to a more stable crystalline form.- Supersaturation of the drug in the formulation. | - Incorporate crystallization inhibitors into the formulation.- Screen for the most stable polymer carrier for solid dispersions.- Ensure the drug concentration is below the equilibrium solubility in the final formulation. |
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in aqueous solubility of Methotrexate using different formulation strategies.
| Formulation Strategy | Key Excipients/Method | Solubility of Pure MTX (µg/mL) | Solubility of Formulated MTX (µg/mL) | Fold Increase | Reference |
| Solid Dispersion | PVP-K30 (1:4 ratio) | 20.8 | 624.4 | ~30 | |
| Solid Dispersion | PEG-4000 (1:4 ratio) | 20.8 | 478.4 | ~23 | |
| Cyclodextrin Complex | DM-β-CD | ~10 (at 20°C) | >22,000 | ~2268 | |
| Surface-Attached Solid Dispersion | Na-CMC/SLS | ~72.2 | 2294 | ~31.78 |
Experimental Protocols
Protocol 1: Preparation of this compound Conjugate
This protocol describes a general method for synthesizing a lysine-MTX conjugate via a carbodiimide-catalyzed reaction.
Materials:
-
Methotrexate (MTX)
-
L-Lysine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure:
-
Dissolve MTX and an equimolar amount of NHS in anhydrous DMF.
-
Add an equimolar amount of EDC (or DCC) to the solution and stir for 2 hours at room temperature to activate the carboxylic acid groups of MTX.
-
In a separate flask, dissolve L-Lysine in DMF.
-
Slowly add the lysine solution to the activated MTX solution.
-
Let the reaction proceed for 24-48 hours at room temperature with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Precipitate the crude conjugate by adding the filtrate to an excess of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Purify the conjugate by dissolving it in a minimal amount of deionized water and dialyzing it against deionized water for 48 hours to remove unreacted starting materials and by-products.
-
Lyophilize the dialyzed solution to obtain the purified Lysine-MTX conjugate.
-
Characterize the final product using techniques such as FTIR, NMR, and Mass Spectrometry.
Protocol 2: Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the aqueous solubility of the prepared formulations.
Materials:
-
Lysine-MTX formulation (or other MTX formulation)
-
Phosphate buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the MTX formulation to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vials tightly.
-
Place the vials in an orbital shaker set at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a set period (e.g., 24, 48, or 72 hours) until equilibrium is reached (i.e., the concentration in solution remains constant).
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered sample with the dissolution medium (PBS) to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of MTX in the sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Perform the experiment in triplicate to ensure reproducibility.
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of this compound conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis and Yield of Lysine-Methotrexate
Welcome to the technical support center for the synthesis and optimization of lysine-methotrexate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important drug conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The most common method for synthesizing this compound is through a carbodiimide-mediated coupling reaction. This involves activating the carboxylic acid groups of methotrexate using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated methotrexate is then reacted with the primary amine group of lysine to form a stable amide bond.
Q2: Why is a protecting group strategy necessary for the lysine residue?
A2: Lysine has two primary amine groups: the α-amino group and the ε-amino group. To ensure that methotrexate conjugates specifically to one of these amines (typically the ε-amino group for maintaining peptide backbone integrity in larger constructs), a protecting group strategy is essential. Commonly, the α-amino group is protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) during the coupling reaction. This prevents unwanted side reactions and ensures the regiospecificity of the conjugation.
Q3: What are the critical parameters to control for optimizing the reaction yield?
A3: Several parameters are crucial for maximizing the yield of this compound:
-
Molar Ratios of Reagents: The stoichiometry of methotrexate, lysine, EDC, and NHS is critical. An excess of the activated methotrexate and coupling reagents relative to lysine is often used to drive the reaction to completion.
-
pH of the Reaction Mixture: The pH affects both the activation of the carboxylic acid and the nucleophilicity of the amine. The activation step with EDC/NHS is most efficient at a slightly acidic pH (around 6.0), while the coupling to the amine is favored at a slightly basic pH (7.5-8.5). A two-step process with pH adjustment is often optimal.
-
Reaction Time and Temperature: Sufficient reaction time is necessary for the coupling to proceed to completion. Reactions are typically run for several hours at room temperature or overnight at 4°C to minimize side reactions.
-
Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Anhydrous aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used.
Q4: How can I purify the final this compound conjugate?
A4: Purification is typically achieved using chromatographic techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating the desired conjugate from unreacted starting materials, byproducts, and excess reagents. The selection of the column, mobile phase composition (often a gradient of acetonitrile in water with an additive like trifluoroacetic acid), and flow rate are critical for achieving high purity.[1][2]
Q5: What are the common methods for characterizing the this compound conjugate?
A5: The successful synthesis of the conjugate is confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the formation of the amide bond.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Product Yield | Incomplete activation of methotrexate. | - Ensure EDC and NHS are fresh and have been stored under anhydrous conditions. - Optimize the pH for the activation step to be between 4.5 and 6.0. - Increase the molar excess of EDC/NHS to methotrexate. |
| Inefficient coupling to lysine. | - Adjust the pH of the reaction mixture to 7.5-8.5 after the activation step. - Ensure the lysine's amine group is deprotected and available for reaction. - Increase the reaction time or perform the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C). - Consider using a different coupling reagent like HATU or HBTU. | |
| Degradation of reagents or product. | - Use anhydrous solvents to prevent hydrolysis of the activated ester. - Minimize exposure of methotrexate to light, as it is light-sensitive. | |
| Presence of Multiple Products in HPLC/MS | Formation of di-substituted methotrexate. | - If using unprotected lysine, both the α- and ε-amino groups can react. Employ a lysine derivative with a protected α-amino group (e.g., Boc-Lys-OH). |
| Side reactions with EDC. | - Use NHS to convert the highly reactive O-acylisourea intermediate to a more stable NHS ester, which minimizes side reactions. - Control the stoichiometry of EDC to avoid excessive amounts. | |
| Isomerization of methotrexate. | - Methotrexate has two carboxylic acid groups (α and γ). The reaction can potentially occur at either site, leading to isomers. HPLC can be used to separate these isomers. Optimization of reaction conditions may favor one isomer over the other. | |
| Difficulty in Purifying the Product | Co-elution of product with starting materials or byproducts in HPLC. | - Optimize the HPLC gradient to improve the separation. Experiment with different mobile phase compositions and additives (e.g., formic acid instead of TFA). - Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Product insolubility. | - After purification, if the product precipitates, try dissolving it in a different solvent system or a mixture of solvents (e.g., DMSO/water). |
Experimental Protocols
Representative Protocol for this compound Synthesis
This protocol is a representative example and may require optimization for specific experimental setups.
Materials:
-
Methotrexate (MTX)
-
Boc-L-lysine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Reverse-phase HPLC system
Procedure:
-
Activation of Methotrexate:
-
Dissolve methotrexate (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.5 equivalents) to the solution and stir for 4 hours at 0°C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-L-lysine (1.2 equivalents) in anhydrous DMF.
-
Add the Boc-L-lysine solution to the activated methotrexate solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Deprotection:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a solution of 50% TFA in DCM.
-
Stir for 2 hours at room temperature to remove the Boc protecting group.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Purify the crude product by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final product by MS and NMR.
-
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Molar Ratio (MTX:Lys:EDC:NHS) | 1 : 1.2 : 1.5 : 1.5 | 1 : 1.2 : 3 : 3 | 1 : 1.5 : 2 : 2 | Higher excess of coupling reagents (Condition B) may increase yield but also the amount of byproducts. |
| Activation pH | 4.5 | 6.0 | 7.0 | pH 6.0 is generally optimal for EDC/NHS activation. |
| Coupling pH | 7.0 | 7.8 | 8.5 | pH 7.8-8.5 is generally optimal for amine coupling. |
| Reaction Temperature (°C) | 4 | 25 (Room Temp) | 40 | Room temperature is a common starting point; lower temperatures can reduce side reactions. |
| Reaction Time (h) | 4 | 12 | 24 | Longer reaction times may be necessary to drive the reaction to completion. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Inconsistent Results in Lysine-Methotrexate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lysine and methotrexate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing variable cytotoxicity of methotrexate when co-administered with lysine. What are the potential causes?
Inconsistent results in co-administration experiments with methotrexate and lysine can stem from several factors:
-
Lysine Concentration: The concentration of lysine in your cell culture medium can significantly impact methotrexate's efficacy. Both deficiency and excess of lysine compared to standard media formulations can alter cellular metabolism and drug sensitivity, leading to variable results.
-
Cell Line Specificity: Different cell lines have varying expression levels of transporters for both methotrexate and lysine. The specific metabolic wiring of your chosen cell line will dictate the nature of the interaction.
-
Experimental Timing: The timing of lysine supplementation relative to methotrexate treatment can be critical. Pre-incubation with lysine, co-treatment, or post-treatment supplementation may yield different outcomes.
-
Purity of Reagents: Ensure the purity and stability of both your methotrexate and L-lysine solutions. Degradation of either compound can lead to a loss of activity and inconsistent results.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media pH can all influence experimental outcomes. Maintaining consistent cell culture practices is crucial for reproducibility.
Q2: Can lysine interfere with the cellular uptake of methotrexate?
Yes, there is a potential for interference, although the primary transporter for methotrexate is the reduced folate carrier (RFC)[1]. Lysine is transported by its own set of transporters. While direct competition at the RFC is not the primary concern, high concentrations of lysine could indirectly affect methotrexate uptake by altering the cellular membrane potential or through other indirect metabolic effects.
Q3: How does lysine supplementation affect methotrexate's mechanism of action?
Methotrexate's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis[2]. Lysine is an essential amino acid involved in protein synthesis and other metabolic pathways. While not a direct interactor in the folate pathway, lysine metabolism is connected to the one-carbon cycle, which is impacted by methotrexate[3]. Alterations in lysine availability could potentially modulate the metabolic state of the cell, thereby influencing its sensitivity to methotrexate.
Q4: We are using a methotrexate-lysine conjugate. Why are we seeing a decrease in efficacy at high concentrations of free lysine?
When using a methotrexate-poly(L-lysine) conjugate, the addition of excess free poly(L-lysine) can moderately decrease the uptake of the conjugate and markedly decrease its inhibitory effect on cell growth[4]. This is likely due to competition for the cellular uptake mechanism that recognizes the poly-lysine carrier.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Decreased Methotrexate Efficacy with Lysine Supplementation | Competition for Uptake: High concentrations of lysine may be interfering with the uptake of methotrexate-lysine conjugates[4]. | Titrate the concentration of free lysine to determine the optimal ratio that does not inhibit conjugate uptake. |
| Altered Cellular Metabolism: Excess lysine may alter metabolic pathways that reduce the cell's dependence on the pathway targeted by methotrexate. | Analyze key metabolic markers related to the one-carbon cycle and amino acid metabolism to understand the metabolic state of your cells. | |
| Increased Methotrexate Efficacy with Lysine Supplementation | Synergistic Effect: In certain cell lines or under specific conditions, lysine may enhance the cytotoxic effects of methotrexate. | Perform a systematic drug synergy analysis using methods like the Chou-Talalay method to quantify the interaction. |
| Nutrient Limitation: The baseline medium may have suboptimal lysine levels, and supplementation restores normal cellular functions, making them more susceptible to methotrexate. | Ensure you are using a well-defined cell culture medium with known amino acid concentrations. | |
| High Variability Between Replicate Wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. | Ensure a homogenous cell suspension before and during seeding. Consider using a multichannel pipette and mixing the cell suspension between pipetting steps. |
| Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting Errors: Inaccurate pipetting of either methotrexate or lysine will lead to significant variability. | Calibrate your pipettes regularly. Use fresh tips for each reagent and condition. | |
| Unexpected Cell Death in Control Wells (Lysine Only) | Lysine Toxicity: Very high concentrations of lysine can be toxic to some cell lines. | Determine the toxicity profile of lysine alone on your specific cell line by performing a dose-response experiment. |
| Media Imbalance: A significant excess of one amino acid can disrupt the uptake and metabolism of others. | Ensure your final lysine concentration is within a physiologically relevant range and does not create a severe amino acid imbalance. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be used to determine the IC50 of methotrexate with and without lysine supplementation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methotrexate stock solution
-
L-lysine stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of methotrexate and L-lysine in complete medium.
-
Remove the old medium from the wells.
-
Add 100 µL of the treatment media to the respective wells (e.g., methotrexate alone, lysine alone, and combinations). Include untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values for methotrexate in the presence and absence of different concentrations of lysine.
Visualizations
Methotrexate Mechanism of Action and Polyglutamylation
Caption: Methotrexate cellular uptake and mechanism of action.
Experimental Workflow for Investigating Lysine-Methotrexate Interaction
Caption: Workflow for synergy analysis of lysine and methotrexate.
Logical Troubleshooting Flowchart
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Open Access) Poly (L-Lysine) and Poly (D-Lysine) Conjugates of Methotrexate: Different Inhibitory Effect on Drug Resistant Cells (1979) | Wei-Chiang Shen | 97 Citations [scispace.com]
Technical Support Center: Enhancing the Stability of Lysine-Methotrexate in Physiological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of lysine-methotrexate conjugates in physiological buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering stability issues with your this compound conjugate can be a significant setback. This guide addresses common problems in a question-and-answer format to help you identify and resolve these challenges.
Q1: I observed a yellow to orange color change in my this compound solution. What does this indicate?
A light yellow color is characteristic of methotrexate and its conjugates. However, a distinct change to a more intense yellow or orange hue can be an indicator of photodegradation. Methotrexate is known to be light-sensitive, and exposure to UV or even ambient laboratory light can lead to the formation of degradation products.
-
Immediate Action: Protect your solution from light immediately by using amber vials or wrapping your containers in aluminum foil.
-
Preventative Measures: Always prepare and handle this compound solutions in a dimly lit environment. For long-term storage, ensure solutions are kept in light-protected containers at the recommended temperature.[1][2][3]
Q2: My this compound conjugate has precipitated out of my physiological buffer solution. What could be the cause and how can I resolve it?
Precipitation can occur due to several factors, including poor solubility, changes in pH, or high concentrations of the conjugate. Methotrexate itself has poor aqueous solubility, which can be a contributing factor.[4][5]
-
Immediate Action:
-
Gently warm the solution to 37°C to see if the precipitate redissolves. Avoid aggressive heating, as it can accelerate degradation.
-
If warming is ineffective, consider diluting the sample with additional buffer.
-
-
Troubleshooting & Prevention:
-
pH Adjustment: Ensure the pH of your buffer is within the optimal range for this compound stability (around pH 7.4). Precipitation of methotrexate and its metabolites is more likely in acidic urine (pH < 5.5), suggesting that a drop in buffer pH could be a cause.
-
Buffer Composition: Certain salts or high concentrations of additives in your buffer could be affecting the solubility of the conjugate. Consider preparing a fresh batch of buffer and ensuring all components are fully dissolved before adding the conjugate.
-
Concentration: You may be working at a concentration that is too high for the specific buffer system. Try preparing a more dilute solution.
-
Q3: My HPLC analysis shows a rapid decrease in the peak corresponding to the this compound conjugate and the appearance of new peaks. What is happening?
This is a clear indication of conjugate degradation. The primary degradation pathway for this compound in physiological buffers is the hydrolysis of the amide bond linking lysine and methotrexate. Additionally, other degradation routes that do not result in the release of intact methotrexate have been reported.
-
Troubleshooting Steps:
-
Verify Buffer pH: The rate of hydrolysis is pH-dependent. Confirm that the pH of your buffer is 7.4. Deviations from this can significantly impact stability.
-
Check for Enzymatic Activity: If you are working with buffers containing cell lysates, plasma, or serum, enzymatic degradation is a likely contributor. The half-life of this compound is significantly shorter in plasma (193.57 ± 2.03 min) compared to phosphate buffer at pH 7.4 (70.25 ± 2.17 h). Consider including protease inhibitors if compatible with your experimental design.
-
Review Storage Conditions: Ensure your conjugate solutions have been stored at the correct temperature (typically -20°C for powder and in solvent, or -80°C in solvent for long-term storage) and protected from light. Freeze-thaw cycles should be minimized.
-
Analyze Degradation Products: If your HPLC is connected to a mass spectrometer, try to identify the masses of the new peaks. This can help confirm the degradation pathway (e.g., appearance of free methotrexate or fragments of the conjugate).
-
Frequently Asked Questions (FAQs)
Q: What is the expected stability of this compound in a standard physiological buffer like PBS at pH 7.4?
A: The half-life of a this compound conjugate in phosphate buffer at pH 7.4 and 37°C has been reported to be approximately 70.25 ± 2.17 hours.
Q: How does the stability of this compound in plasma or serum compare to its stability in a simple buffer?
A: The stability is significantly lower in plasma or serum due to enzymatic activity. The reported half-life in plasma is around 193.57 ± 2.03 minutes.
Q: What are the primary degradation products of this compound?
A: The main degradation pathway is the hydrolysis of the amide bond, which would release free methotrexate and lysine. However, other degradation products that are not intact methotrexate can also be formed. For methotrexate itself, photodegradation can lead to products like N-demethylation and cleavage of the C-N bond.
Q: What are the recommended storage conditions for this compound?
A: For the powdered form, storage at -20°C is recommended. Once dissolved in a solvent, it should be stored at -20°C or for longer-term storage, at -80°C. Always protect from light.
Q: Can I use standard cell culture media (e.g., DMEM, RPMI-1640) as a buffer for my this compound experiments?
A: While these media are physiological buffers, be aware that they are complex mixtures containing components that could potentially affect the stability of the conjugate. For instance, methotrexate in media should be stored in the dark and used within 2 weeks, as it can lose potency and break down into toxic compounds. The presence of serum in the media will also lead to faster enzymatic degradation. It is advisable to perform a preliminary stability study of your conjugate in the specific cell culture medium you plan to use.
Quantitative Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes key quantitative data from the literature.
| Parameter | Buffer/Medium | Temperature | Value | Citation(s) |
| Half-life (t½) | Phosphate Buffer (pH 7.4) | 37°C | 70.25 ± 2.17 hours | |
| Half-life (t½) | Plasma | 37°C | 193.57 ± 2.03 minutes | |
| Half-life (t½) | Phosphate Buffer (pH 2.0) | 37°C | Data not explicitly stated, but stability is lower than at pH 7.4 | |
| Half-life (t½) | Phosphate Buffer (pH 4.9) | 37°C | Data not explicitly stated, but stability is lower than at pH 7.4 | |
| Half-life (t½) | Phosphate Buffer (pH 8.0) | 37°C | Data not explicitly stated, but stability is lower than at pH 7.4 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for determining the chemical stability of a this compound conjugate in a physiological buffer.
1. Materials:
-
This compound conjugate
-
Physiological buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Methanol (or other suitable organic solvent for stock solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a pH-adjusting agent like trifluoroacetic acid)
-
Constant temperature water bath or incubator (37°C)
-
Autosampler vials
2. Procedure:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., methanol) at a known concentration (e.g., 0.140 µM/mL).
-
Add a known volume of the stock solution to a larger volume of the pre-warmed (37°C) physiological buffer to achieve the desired final concentration.
-
Mix the solution thoroughly and place it in a constant temperature water bath or incubator set at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the sample.
-
If the buffer contains proteins (e.g., plasma or cell culture medium with serum), perform a protein precipitation step. This can be done by adding a cold organic solvent like acetonitrile, vortexing, and centrifuging to pellet the protein. The supernatant is then collected for analysis.
-
Transfer the sample (or the supernatant from the protein precipitation step) to an HPLC vial.
-
Analyze the sample by HPLC, monitoring the peak area of the this compound conjugate at an appropriate wavelength.
-
The disappearance of the this compound conjugate over time can be used to calculate the degradation rate constant and the half-life.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and characterization of this compound conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization and in vitro release of methotrexate from gelatin/methotrexate conjugates formed using different preparation variables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Dose Methotrexate (HDMTX) Monitoring and Rescue Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose methotrexate (HDMTX).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for monitoring a patient receiving high-dose methotrexate?
A1: Standard monitoring for patients undergoing HDMTX therapy is critical to prevent severe toxicities. The protocol involves several key components:
-
Hydration and Urinary Alkalinization: To prevent methotrexate precipitation in the renal tubules and subsequent nephrotoxicity, patients should receive aggressive intravenous hydration (typically 2.5 to 3.5 L/m²/day) starting 4 to 12 hours before the HDMTX infusion.[1] Urinary alkalinization with sodium bicarbonate is used to maintain a urine pH of 7.0 or higher.[1]
-
Serum Creatinine and Electrolytes: These should be monitored daily to detect any signs of renal dysfunction, which can delay methotrexate clearance.[2]
-
Methotrexate Level Monitoring: Plasma methotrexate concentrations should be measured at specific time points, commonly at 24, 48, and 72 hours after the start of the infusion, to guide leucovorin rescue dosing.[1][3]
Q2: When should leucovorin rescue be initiated, and what is the standard dosage?
A2: Leucovorin rescue is essential to protect normal cells from the toxic effects of HDMTX.
-
Initiation: Leucovorin is typically started 24 to 36 hours after the beginning of the methotrexate infusion. Starting leucovorin too early could compromise the anticancer efficacy of methotrexate.
-
Standard Dosage: The usual starting dose of leucovorin is 10 to 15 mg/m² administered every 6 hours. This dosage is then adjusted based on serial serum methotrexate levels.
Q3: What defines delayed methotrexate clearance, and how does it alter the treatment plan?
A3: Delayed methotrexate clearance significantly increases the risk of toxicity. Specific plasma methotrexate concentrations are used to identify delayed clearance. For example, levels ≥10 µM at 24 hours, ≥1 µM at 48 hours, and ≥0.2 µM at 72 hours are often considered indicative of delayed clearance. If delayed clearance is detected, the dose of leucovorin should be increased. In cases of significant renal dysfunction or extremely high methotrexate levels, glucarpidase may be considered.
Q4: What are the common drug interactions with high-dose methotrexate?
A4: Several medications can interfere with methotrexate clearance and increase the risk of toxicity. It is recommended to avoid the concurrent use of drugs such as:
-
Nonsteroidal anti-inflammatory drugs (NSAIDs)
-
Penicillins and their derivatives
-
Salicylates
-
Loop diuretics
-
Sulfonamides
-
Proton pump inhibitors
Troubleshooting Guides
Issue 1: Elevated Methotrexate Levels at 48 Hours
-
Problem: The 48-hour methotrexate level is significantly higher than the target (e.g., >1 µM).
-
Cause: This could be due to pre-existing renal dysfunction, insufficient hydration, acidic urine, or interacting medications.
-
Solution:
-
Increase Leucovorin Dose: The dose of leucovorin should be escalated based on the measured methotrexate level.
-
Enhance Hydration and Alkalinization: Increase the rate of intravenous fluids and ensure the urine pH is maintained at ≥7.0.
-
Review Concomitant Medications: Discontinue any drugs that may be interfering with methotrexate excretion.
-
Consider Glucarpidase: If methotrexate levels are dangerously high (e.g., >1 µmol/L) in the setting of renal impairment, glucarpidase should be considered to rapidly lower plasma concentrations.
-
Issue 2: Rising Serum Creatinine Post-HDMTX Infusion
-
Problem: A significant increase in serum creatinine (e.g., >50% from baseline) is observed.
-
Cause: This indicates acute kidney injury (AKI), likely due to methotrexate precipitation in the renal tubules.
-
Solution:
-
Immediate Action: This is a medical emergency.
-
Aggressive Hydration and Alkalinization: Maximize intravenous fluid administration and urinary alkalinization to improve methotrexate solubility and excretion.
-
High-Dose Leucovorin: Administer high doses of leucovorin to protect against systemic toxicity.
-
Glucarpidase Administration: Glucarpidase is strongly recommended in this situation to provide a non-renal pathway for methotrexate elimination. Leucovorin should not be administered within 2 hours before or after a dose of glucarpidase because leucovorin is a substrate for glucarpidase.
-
Data Presentation
Table 1: Methotrexate Level Thresholds for Leucovorin Dose Adjustment
| Time Point Post-Infusion | Methotrexate Level (µM) | Recommended Action |
| 24 hours | ≥ 10 | Increase Leucovorin Dose, Intensify Hydration |
| 48 hours | ≥ 1 | Increase Leucovorin Dose, Consider Glucarpidase if renal impairment |
| 72 hours | ≥ 0.2 | Continue Leucovorin until level is < 0.1 µM |
Note: These are general guidelines; specific thresholds may vary by institutional protocol.
Table 2: Example Leucovorin Dosing Based on 48-Hour Methotrexate Levels
| Measured MTX level (micromol/L) at 48 hours | Suggested calcium folinate (Leucovorin) dose |
| < 0.5 | 15 mg/m² every 6 hours |
| < 1 | 50 mg/m² every 6 hours |
| > 1 | 100 mg/m² every 6 hours |
Adapted from eviQ.
Experimental Protocols
Protocol for Measurement of Plasma Methotrexate Concentration
This protocol outlines a general method for determining methotrexate levels, typically performed in a clinical chemistry laboratory.
-
Sample Collection:
-
Draw blood into a tube without additives or with a heparin anticoagulant. Avoid gel separator tubes as they can interfere with the assay.
-
Collect samples at predetermined time points (e.g., 24, 48, 72 hours) post-HDMTX infusion.
-
-
Sample Processing:
-
Centrifuge the blood sample to separate the plasma.
-
Carefully transfer the plasma to a clean, labeled tube.
-
If not analyzed immediately, store the plasma sample frozen at -20°C or below.
-
-
Analysis:
-
The most common method for quantifying methotrexate is a competitive immunoassay.
-
The assay involves the competition of methotrexate in the patient's sample with a labeled methotrexate conjugate for binding sites on a specific antibody.
-
The amount of bound labeled conjugate is inversely proportional to the concentration of methotrexate in the sample.
-
The concentration is determined by comparing the result to a standard curve generated with known concentrations of methotrexate.
-
-
Quality Control:
-
Run control samples with known methotrexate concentrations with each batch of patient samples to ensure the accuracy and precision of the assay.
-
Follow all manufacturer's instructions and laboratory standard operating procedures.
-
Visualizations
Caption: Workflow for HDMTX Monitoring and Leucovorin Rescue.
Caption: Troubleshooting Logic for Delayed Methotrexate Clearance.
References
Technical Support Center: Addressing Poor Bioavailability of Oral Methotrexate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the poor and variable oral bioavailability of methotrexate (MTX) in a research setting.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
| Question/Issue | Possible Causes | Recommended Actions & Troubleshooting Steps |
| Why am I observing low and inconsistent plasma concentrations of methotrexate after oral administration in my animal model (e.g., rats)? | 1. Dose-dependent absorption: The bioavailability of oral methotrexate is known to decrease at higher doses due to the saturation of intestinal transporters. 2. Intersubject variability: There is significant interindividual variability in the extent of oral methotrexate absorption.[1][2][3] 3. Formulation issues: Poor dissolution of the methotrexate formulation can limit its absorption. 4. Experimental technique: Improper oral gavage technique can lead to inaccurate dosing. | 1. Review your dosage: For preclinical studies in rats, consider if the dose is too high, potentially saturating absorption mechanisms. Doses above 15-25 mg/week in humans show a plateau in bioavailability.[4][5] 2. Increase sample size: To account for high interindividual variability, ensure a sufficient number of animals per group to achieve statistical power. 3. Optimize formulation: Ensure your methotrexate formulation is fully solubilized before administration. For poorly soluble derivatives, consider formulation strategies like nanoemulsions or inclusion complexes with cyclodextrins. 4. Refine oral gavage technique: Verify the accuracy of your dosing volume and ensure proper administration to the stomach. Refer to the detailed In Vivo Pharmacokinetic Study Protocol below. |
| My in vitro Caco-2 cell permeability assay shows low apparent permeability (Papp) for my methotrexate formulation. What does this indicate and what can I do? | 1. Active efflux: Methotrexate is a substrate for efflux transporters like Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs) expressed in Caco-2 cells, which can pump the drug back into the apical (donor) compartment. 2. Poor passive diffusion: Methotrexate's chemical properties may limit its ability to passively diffuse across the cell monolayer. 3. Monolayer integrity issues: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements. | 1. Conduct bi-directional transport studies: Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use transporter inhibitors: Co-incubate with known inhibitors of BCRP (e.g., pantoprazole) or MRPs (e.g., probenecid) to see if the A-B permeability increases. 3. Enhance formulation for permeability: Investigate the use of permeation enhancers or nanocarrier systems designed to bypass or inhibit efflux transporters. 4. Verify monolayer integrity: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have intact tight junctions. |
| How can I improve the oral bioavailability of methotrexate in my preclinical formulation? | 1. Saturable absorption: The primary absorption mechanism for methotrexate is carrier-mediated active transport, which can become saturated. 2. Efflux transporters: Intestinal transporters can actively pump methotrexate out of enterocytes, reducing net absorption. 3. Poor solubility/dissolution: The formulation may not be releasing the drug effectively for absorption. | 1. Dose fractionation: In your experimental design, consider splitting a high oral dose into two smaller doses administered a few hours apart. This has been shown to improve bioavailability. 2. Advanced drug delivery systems: Formulate methotrexate into nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles. These can protect the drug and enhance absorption. 3. Solubility enhancement: For novel methotrexate derivatives, consider techniques like forming inclusion complexes with cyclodextrins to improve aqueous solubility and dissolution. 4. Parenteral administration: As a positive control or alternative administration route in your studies, consider subcutaneous (SC) or intramuscular (IM) injection, which bypasses intestinal absorption and provides higher, more consistent bioavailability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of methotrexate?
A1: The poor and variable oral bioavailability of methotrexate is primarily due to:
-
Saturable, Dose-Dependent Absorption: Methotrexate is absorbed in the small intestine via active transport mediated by carriers like the reduced folate carrier (SLC19A1) and the proton-coupled folate transporter (SLC46A1). At higher doses, these transporters become saturated, leading to a plateau and a decrease in the fraction of the drug absorbed.
-
Active Efflux: After absorption into intestinal cells, methotrexate can be pumped back into the intestinal lumen by efflux transporters belonging to the ATP-binding cassette (ABC) transporter family, such as ABCG2 (BCRP) and ABCCs (MRPs).
-
Interindividual Variability: There is marked variability in the extent of methotrexate absorption among individuals, which can be influenced by genetic variations in transporter proteins.
Q2: Does food affect the oral absorption of methotrexate?
A2: For low-dose oral methotrexate, studies have shown that food does not significantly influence the overall extent of absorption (as measured by the Area Under the Curve - AUC). However, food can delay the time to reach maximum plasma concentration (Tmax) by about 30 minutes and may reduce the peak concentration (Cmax). Therefore, in a research setting, it is advisable to administer oral methotrexate to fasted animals to ensure consistency and reduce variability in absorption kinetics.
Q3: What is the role of polyglutamation in methotrexate bioavailability and action?
A3: Once inside a cell, methotrexate is converted into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are the active metabolites and are retained within the cell for longer periods than methotrexate itself. The longer-chain MTX-PGs are more potent inhibitors of key enzymes like dihydrofolate reductase (DHFR). While polyglutamation is crucial for the drug's therapeutic effect and duration of action within target cells, it is an intracellular process and does not directly affect the initial absorption of methotrexate from the gastrointestinal tract. However, the overall efficacy of an oral formulation is dependent on sufficient methotrexate being absorbed to undergo intracellular polyglutamation.
Q4: How does parenteral administration (subcutaneous or intramuscular) improve methotrexate bioavailability?
A4: Parenteral administration, such as subcutaneous (SC) or intramuscular (IM) injection, delivers methotrexate directly into the systemic circulation, bypassing the gastrointestinal tract entirely. This avoids the limitations of saturable intestinal absorption and the effects of efflux transporters. Consequently, parenteral routes provide higher and more consistent bioavailability compared to oral administration, especially at higher doses.
Q5: What are some of the advanced formulation strategies being explored to enhance oral methotrexate bioavailability?
A5: To overcome the challenges of poor oral bioavailability, researchers are developing various advanced formulations, including:
-
Nanocarriers: These include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles, and liposomes. These systems can protect methotrexate from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility and dissolution rate of methotrexate, which is a prerequisite for absorption.
-
Nanoemulsions: These formulations can improve the solubility and absorption of poorly permeable drugs and have been explored for the transdermal delivery of methotrexate to bypass oral administration issues.
Data Presentation: Comparison of Methotrexate Bioavailability
Table 1: Pharmacokinetic Parameters of Oral vs. Subcutaneous Methotrexate
| Parameter | Oral Administration | Subcutaneous (SC) Administration | Key Finding |
| Bioavailability (at doses ≥15-25 mg) | Highly variable, mean of ~64% compared to SC route. Bioavailability plateaus at doses ≥15 mg. | Higher and more consistent. Considered the benchmark for 100% bioavailability in comparative studies. | SC administration provides significantly higher drug exposure, especially at higher doses. |
| Time to Peak Concentration (Tmax) | ~1.3 - 2.0 hours (can be delayed by food). | ~30 - 60 minutes. | SC administration leads to a faster achievement of peak plasma levels. |
| Peak Concentration (Cmax) | Lower and more variable, reduced by food intake. | Higher and more predictable. | SC route delivers a higher peak concentration of the drug. |
Data synthesized from multiple pharmacokinetic studies in human subjects.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol outlines the procedure for assessing the intestinal permeability of a methotrexate formulation using the Caco-2 cell model.
1. Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. b. Seed Caco-2 cells at a density of 5 × 10⁵ cells/well onto filter inserts (e.g., 12-well Transwell® plates). c. Culture the cells for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions. Change the culture medium every 2-3 days.
2. Monolayer Integrity Test: a. Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. b. Only use monolayers with TEER values ≥ 500 Ω·cm² for the permeability assay, as this indicates adequate monolayer integrity.
3. Transport Experiment (Apical to Basolateral - A to B): a. Gently wash the cell monolayer twice with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution - HBSS). b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Add the methotrexate formulation, dissolved in transport buffer at the desired concentration (e.g., 10 µM), to the apical (donor) compartment. d. Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm). e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed buffer. f. At the end of the experiment, collect a sample from the apical compartment.
4. Sample Analysis and Calculation: a. Quantify the concentration of methotrexate in all collected samples using a validated analytical method, such as HPLC (see Protocol 3). b. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).
- A is the surface area of the filter membrane.
- C₀ is the initial concentration of the drug in the donor compartment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical oral bioavailability study of a methotrexate formulation in a rat model.
1. Animal Preparation: a. Use male Wistar or Sprague-Dawley rats (weighing 200-250 g). b. Acclimatize the animals for at least one week before the experiment. c. Fast the rats overnight (8-12 hours) before dosing, with free access to water.
2. Formulation and Dosing: a. Prepare the methotrexate formulation at the desired concentration in a suitable vehicle (e.g., saline, pH adjusted to ~8.0). b. Weigh each rat to determine the precise dosing volume (typically 5-10 mL/kg). c. Administer the formulation orally using a stainless steel, ball-tipped gavage needle. i. Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. ii. Gently insert the lubricated needle into the esophagus and slowly administer the dose directly into the stomach.
3. Blood Sampling: a. For a full pharmacokinetic profile, collect serial blood samples (approx. 200 µL) from the tail vein or saphenous vein at the following time points: pre-dose (0), and 5, 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-dose. b. Collect blood into heparinized tubes.
4. Plasma Preparation: a. Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes) to separate the plasma. b. Transfer the supernatant (plasma) to a clean microcentrifuge tube. c. Store the plasma samples at -80°C until analysis.
5. Pharmacokinetic Analysis: a. Determine the methotrexate concentration in the plasma samples using a validated HPLC method (see Protocol 3). b. Plot the plasma concentration versus time curve for each animal. c. Calculate key pharmacokinetic parameters, including:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): Total drug exposure over time, calculated using the trapezoidal rule. d. To determine absolute oral bioavailability (F%), a separate group of rats must be administered the same dose intravenously (IV). Bioavailability is then calculated as: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Protocol 3: HPLC Method for Methotrexate Quantification in Plasma
This protocol provides a general method for quantifying methotrexate in plasma samples.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of rat plasma, add 200 µL of a precipitating agent, such as acetonitrile or methanol containing an internal standard (e.g., p-aminoacetophenone). b. Vortex the mixture for 2-3 minutes to ensure thorough mixing and protein precipitation. c. Centrifuge the samples at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins. d. Carefully transfer the clear supernatant to an HPLC vial for injection.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of a phosphate or acetate buffer and an organic solvent like methanol or acetonitrile. A typical composition is a buffer (pH adjusted to ~5.7) and methanol/acetonitrile in a ratio around 80:10:10 (v/v/v).
- Flow Rate: 1.0 - 1.5 mL/min.
- Detection: UV detector set at a wavelength of 303 nm or 313 nm.
- Injection Volume: 20 µL.
3. Calibration and Quantification: a. Prepare a series of calibration standards by spiking known concentrations of methotrexate into drug-free rat plasma and processing them in the same way as the study samples. b. Generate a calibration curve by plotting the peak area ratio (methotrexate/internal standard) against the methotrexate concentration. c. Determine the concentration of methotrexate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Methotrexate intestinal absorption and intracellular metabolism pathway.
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Troubleshooting flowchart for poor oral MTX bioavailability.
References
- 1. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of different doses of methotrexate at steady state by in situ microdialysis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. Head-to-head, randomised, crossover study of oral versus subcutaneous methotrexate in patients with rheumatoid arthritis: drug-exposure limitations of oral methotrexate at doses ≥15 mg may be overcome with subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. instechlabs.com [instechlabs.com]
Technical Support Center: Improving the Drug Release Profile from Lysine-Methotrexate Carriers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lysine-methotrexate (MTX) carriers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during the synthesis, characterization, and in vitro release studies of lysine-MTX carriers.
Issue 1: Rapid Initial "Burst" Release of Methotrexate
Question: My in vitro release profile shows a high percentage of methotrexate being released within the first few hours, followed by a much slower release. How can I minimize this burst effect?
Answer: A significant burst release is often attributed to the rapid dissolution of MTX that is weakly bound to or adsorbed on the surface of the lysine carrier. Here are several strategies to mitigate this issue:
-
Optimize Washing Procedures: Insufficient washing of the prepared lysine-MTX carriers can leave unbound or loosely adsorbed MTX on the surface.
-
Recommended Protocol: After synthesis, centrifuge the nanoparticle suspension and discard the supernatant. Resuspend the pellet in deionized water or an appropriate buffer and sonicate briefly to ensure thorough dispersion. Repeat this wash-centrifugation cycle at least three times to remove any unbound drug.
-
-
Modify Formulation Parameters: The interaction between methotrexate and the lysine carrier can be influenced by the formulation process.
-
Drug-to-Polymer Ratio: A very high drug-to-polymer ratio can lead to drug saturation on the carrier surface. Experiment with lower initial MTX concentrations to enhance encapsulation and reduce surface deposition.
-
Solvent Evaporation Rate: In methods involving solvent evaporation, a rapid evaporation rate can lead to the precipitation of the drug on the nanoparticle surface. A slower, more controlled evaporation process can improve drug encapsulation within the polymer matrix.
-
-
Carrier Modification:
-
Crosslinking: Increasing the crosslinking density of the lysine polymer can create a more compact matrix, reducing the amount of drug near the surface and slowing down its initial release. This can be achieved by adjusting the concentration of the crosslinking agent.
-
Coating: Applying a secondary polymer coating (e.g., PLGA, chitosan) can act as an additional barrier to control the initial drug release.
-
Issue 2: Low Methotrexate Loading Efficiency
Question: I am consistently observing low drug loading content (<5% w/w) and encapsulation efficiency in my this compound nanoparticles. What are the potential causes and how can I improve it?
Answer: Low loading efficiency is a common challenge, particularly with hydrophilic drugs like methotrexate. The primary reasons often involve the drug's solubility and its interaction with the polymer.
-
Enhance Drug-Polymer Interaction: The affinity between MTX and the lysine carrier is crucial for successful encapsulation.
-
pH Adjustment: The ionization state of both MTX and lysine is pH-dependent. Adjusting the pH of the preparation medium can enhance electrostatic interactions between the positively charged amine groups of lysine and the negatively charged carboxyl groups of MTX.
-
Use of Counter-ions: The inclusion of polyanions can facilitate the complexation of MTX with the lysine carrier.
-
-
Optimize the Formulation Method: The choice of nanoparticle preparation technique significantly impacts drug loading.
-
For Hydrophilic Drugs: Methods like double emulsion solvent evaporation are often more suitable for encapsulating water-soluble drugs compared to single emulsion or nanoprecipitation methods.
-
Process Parameters: In emulsion-based methods, optimizing parameters such as homogenization speed, sonication time, and the volume ratio of the organic to aqueous phase can improve encapsulation. For instance, a smaller internal aqueous phase volume in a w/o/w emulsion can concentrate the drug and enhance its entrapment.
-
-
Solvent Selection: The solubility of MTX in the solvents used during nanoparticle synthesis is a key factor. While MTX is hydrophilic, its solubility in different aqueous and organic phases can be manipulated.
-
Co-solvents: The addition of a small amount of a water-miscible organic co-solvent to the aqueous phase can sometimes improve drug partitioning and encapsulation.
-
Issue 3: Inconsistent or Irreproducible Drug Release Profiles
Question: I am getting significant batch-to-batch variability in my methotrexate release kinetics. How can I improve the consistency of my results?
Answer: Inconsistent release profiles often stem from variations in the physicochemical properties of the nanoparticles between batches. Rigorous control over experimental parameters is key to achieving reproducibility.
-
Standardize Nanoparticle Characterization: Ensure that each batch of lysine-MTX carriers is thoroughly characterized before conducting release studies. Key parameters to monitor include:
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to confirm that different batches have a similar size distribution. A narrow PDI is indicative of a homogenous nanoparticle population.
-
Zeta Potential: This measurement provides information about the surface charge of the nanoparticles, which can influence drug interaction and release.
-
Drug Loading Content: Accurately determine the drug loading for each batch to ensure that the total amount of drug being released is consistent.
-
-
Control Synthesis Parameters: Minor variations in the synthesis process can lead to significant differences in nanoparticle properties.
-
Temperature and Stirring Rate: Precisely control the temperature and stirring speed throughout the synthesis process.
-
Reagent Addition: Use automated pumps or standardized manual procedures for the addition of reagents to ensure consistent rates and mixing.
-
-
Stability of the Conjugate: Ensure the stability of the lysine-MTX conjugate under your experimental conditions. Degradation of the polymer or the drug can lead to altered release profiles. Conduct stability studies at different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of methotrexate release from a lysine-based carrier when conjugated via an amide bond?
A1: The primary release mechanism for methotrexate covalently linked to a lysine carrier through an amide bond is enzymatic cleavage .[1][2] The amide bond is generally stable at physiological pH (around 7.4) but can be cleaved by enzymes, such as proteases and peptidases, that are present in biological environments, particularly within the lysosomes of cells.[1] This enzymatic degradation of the lysine backbone or the direct cleavage of the amide linker leads to the release of active methotrexate.[2]
Q2: How does the molecular weight of the lysine polymer affect the drug release rate?
A2: The molecular weight of the lysine polymer can significantly influence the drug release profile. Generally, higher molecular weight polymers tend to have a slower drug release rate. This is because longer polymer chains can create a more entangled and dense matrix, which can hinder the diffusion of the drug and also present steric hindrance to enzymatic degradation. Conversely, lower molecular weight polymers may degrade faster, leading to a quicker release of methotrexate.
Q3: What are the critical parameters to consider when setting up an in vitro drug release assay for this compound carriers?
A3: To ensure a reliable and meaningful in vitro release study, consider the following:
-
Release Medium: The choice of release medium is crucial. For lysine-MTX conjugates that rely on enzymatic cleavage, the medium should contain the relevant enzymes (e.g., lysosomal enzymes like cathepsin B) at an appropriate concentration and pH to mimic the target biological environment.[3] If studying passive diffusion, a buffer solution at physiological pH (e.g., Phosphate Buffered Saline, pH 7.4) is commonly used.
-
Sink Conditions: It is important to maintain sink conditions, where the concentration of the released drug in the medium is well below its saturation solubility. This ensures that the release rate is not limited by the dissolution of the drug. This can be achieved by using a large volume of release medium or by periodically replacing the medium.
-
Temperature and Agitation: The experiment should be conducted at a constant physiological temperature (37 °C) with gentle agitation to ensure uniform distribution of the released drug.
-
Sampling: Collect samples at appropriate time intervals to accurately capture the release profile, including the initial burst phase and the sustained release phase.
-
Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to accurately quantify the concentration of methotrexate in the collected samples.
Q4: How can I confirm the successful conjugation of methotrexate to the lysine carrier?
A4: Several analytical techniques can be used to confirm the formation of a this compound conjugate:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic amide bond peaks (around 1650 cm⁻¹) and changes in the peaks corresponding to the carboxylic acid of MTX and the amine groups of lysine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can provide detailed structural information, showing shifts in the signals of protons and carbons involved in the amide bond formation.
-
Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the conjugate, confirming the addition of methotrexate to the lysine polymer.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the conjugate from the free drug and polymer, demonstrating the formation of a higher molecular weight species.
Data Presentation
Table 1: Factors Influencing Methotrexate Release Kinetics from Polymeric Carriers
| Parameter | Effect on Release Rate | Rationale |
| Polymer Molecular Weight | Higher MW generally leads to slower release. | Longer polymer chains create a more tortuous path for drug diffusion and slower degradation. |
| Polymer Crystallinity | Higher crystallinity leads to slower release. | Crystalline regions are less permeable to water and drugs, slowing down diffusion and degradation. |
| Drug Loading Content | Higher loading can lead to a faster initial release. | At high concentrations, drug molecules may be more dispersed on the surface, leading to a burst effect. |
| Carrier Particle Size | Smaller particles have a faster release rate. | Smaller particles have a larger surface area-to-volume ratio, facilitating faster drug diffusion. |
| Crosslinking Density | Higher crosslinking density leads to slower release. | A more tightly crosslinked network restricts polymer swelling and drug diffusion. |
| pH of the Release Medium | Can significantly affect release, especially for pH-sensitive polymers. | Changes in pH can alter the ionization of the drug and polymer, affecting solubility and swelling. |
| Presence of Enzymes | Can accelerate release for biodegradable carriers. | Enzymes can catalyze the degradation of the polymer backbone, leading to drug release. |
Table 2: Comparison of In Vitro Methotrexate Release from Different Carrier Systems
| Carrier System | Release Mechanism | Typical Release Profile | Reference |
| Lysine-MTX Conjugate | Enzymatic cleavage of amide bond | Slow, sustained release over several days, dependent on enzyme concentration. | |
| PLGA Nanoparticles | Bulk erosion and diffusion | Biphasic: initial burst release followed by sustained release over days to weeks. | |
| Chitosan Nanoparticles | Swelling and diffusion | pH-dependent release; faster release in acidic conditions. | |
| Liposomes | Diffusion through lipid bilayer | Dependent on lipid composition; can exhibit burst release. |
Experimental Protocols
Protocol 1: Synthesis of this compound Conjugates via Carbodiimide Coupling
This protocol describes a general method for conjugating methotrexate to a lysine-based polymer using EDC/NHS chemistry.
-
Activation of Methotrexate:
-
Dissolve methotrexate (MTX) and N-hydroxysuccinimide (NHS) in a 1:1.2 molar ratio in anhydrous dimethyl sulfoxide (DMSO).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a 1:1.5 molar ratio (MTX:EDC) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-activated MTX ester.
-
-
Conjugation to Lysine Carrier:
-
Dissolve the lysine-based polymer in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the activated MTX solution dropwise to the polymer solution while stirring. The molar ratio of activated MTX to the amine groups on the lysine carrier should be optimized based on the desired loading.
-
Allow the reaction to proceed overnight at 4°C with continuous stirring.
-
-
Purification:
-
Dialyze the reaction mixture against deionized water for 48-72 hours using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to remove unreacted reagents and byproducts.
-
Lyophilize the purified solution to obtain the lysine-MTX conjugate as a dry powder.
-
Protocol 2: Determination of Methotrexate Loading and Encapsulation Efficiency
This protocol outlines the indirect method for quantifying drug loading.
-
Separation of Free Drug:
-
Accurately weigh a known amount of the lyophilized lysine-MTX nanoparticles.
-
Disperse the nanoparticles in a known volume of deionized water or buffer.
-
Centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unloaded, free methotrexate.
-
-
Quantification of Free Drug:
-
Prepare a standard calibration curve of methotrexate in the same solvent as the supernatant using a UV-Vis spectrophotometer (at ~303 nm) or HPLC.
-
Measure the concentration of methotrexate in the supernatant using the calibration curve.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of MTX added - Amount of free MTX in supernatant) / Total amount of MTX added] x 100
-
Drug Loading Content (DLC %): DLC (%) = [(Total amount of MTX added - Amount of free MTX in supernatant) / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro Methotrexate Release Study
This protocol describes a typical dialysis bag method for in vitro release studies.
-
Preparation:
-
Accurately weigh a known amount of lysine-MTX nanoparticles and disperse them in a small, known volume of release medium (e.g., 1 mL of PBS, pH 7.4, with or without enzymes).
-
Transfer the nanoparticle suspension into a dialysis bag with an appropriate MWCO (e.g., 12 kDa).
-
Securely close the dialysis bag.
-
-
Release Study:
-
Place the dialysis bag in a larger vessel containing a known volume of the release medium (e.g., 50 mL).
-
Maintain the setup at 37°C in a shaking water bath or on a magnetic stirrer to ensure gentle agitation.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of methotrexate in the collected samples using a validated HPLC or UV-Vis spectroscopy method.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of methotrexate released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Visualizations
References
Validation & Comparative
Lysine-Methotrexate Conjugates Demonstrate Enhanced In Vivo Efficacy Over Free Methotrexate
For researchers, scientists, and drug development professionals, the conjugation of methotrexate (MTX) to lysine-based carriers presents a promising strategy to enhance its therapeutic index. In vivo studies reveal that these conjugates can offer superior anti-tumor activity, improved pharmacokinetic profiles, and better tissue targeting compared to the administration of free methotrexate.
This guide provides a comparative analysis of the in vivo efficacy of lysine-methotrexate conjugates versus free methotrexate, supported by experimental data from preclinical studies. The data underscores the potential of this conjugation strategy to overcome some of the limitations of conventional methotrexate therapy, such as poor permeability across biological barriers and systemic toxicity.
Enhanced Anti-Tumor Efficacy in a Preclinical Breast Cancer Model
A study utilizing a fourth-generation poly-lysine dendritic nanocarrier conjugated to methotrexate (MTX–G–P₄LDN–E2) demonstrated a significant reduction in tumor volume in a mouse orthotopic model of breast cancer when compared to free methotrexate. The nanocarrier system was designed for targeted delivery to cells overexpressing the epidermal growth factor receptor (EGFR).
Quantitative Comparison of In Vivo Anti-Tumor Efficacy
| Treatment Group | Dosage | Mean Tumor Volume (Day 25) | Percentage Tumor Growth Inhibition |
| Control (PBS) | 5 mL/kg | Data not explicitly quantified, used as baseline | 0% |
| Free Methotrexate | 20 mg/kg | Significant reduction compared to control | Not explicitly quantified |
| MTX–G–P₄LDN–E2 | 35 mg/kg (equivalent MTX concentration) | Significantly smaller than free MTX group | Superior to free MTX[1] |
Note: While the study demonstrated a significant and superior reduction in tumor volume for the conjugate, specific numerical values for mean tumor volume and percentage inhibition were not provided in the abstract. The study also noted that mice treated with the nanocarrier regained body weight more rapidly than those treated with free MTX, suggesting better tolerability[1].
Improved Pharmacokinetics and Brain Delivery
In a separate study, a this compound conjugate (MTX-LYS) was developed to enhance drug delivery across the blood-brain barrier (BBB) for the treatment of brain tumors. The in vivo biodistribution and pharmacokinetic parameters were assessed in mice.
Pharmacokinetic Parameters of Free MTX vs. MTX-LYS Conjugate
| Parameter | Free Methotrexate | This compound (MTX-LYS) | Percentage Increase with Conjugate |
| Plasma Half-life (t½) | Not explicitly stated | 193.57 ± 2.03 min[2][3] | 72.47%[3] |
| Area Under the Curve (AUC₀₋t) | Not explicitly stated | Data not explicitly quantified | 57.18% |
| Mean Residence Time (MRT) | Not explicitly stated | Data not explicitly quantified | 73% |
These results indicate that the lysine conjugate has a prolonged circulation time in plasma compared to the parent drug. Furthermore, in vivo biodistribution studies using radiolabeled compounds showed that the conjugate significantly increased the concentration of methotrexate in the brain compared to the administration of free methotrexate.
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study in an Orthotopic Breast Cancer Model
-
Animal Model: Female non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice, 3-4 weeks of age.
-
Tumor Implantation: Subcutaneous injection of 5 x 10⁶ MDA-MB-231 human breast cancer cells into the dorsolateral flank.
-
Treatment Initiation: Treatment commenced when tumor volume reached 500–1000 mm³.
-
Treatment Groups (n=3 for control, n=6 for treatment groups):
-
Control: Phosphate-buffered saline (PBS) at 5 mL/kg.
-
Free Methotrexate: 20 mg/kg in 100 µL volume.
-
MTX–G–P₄LDN–E2: 35 mg/kg (equivalent MTX concentration) in 100 µL volume.
-
-
Administration: Intravenous or intraperitoneal injections (not specified in the abstract) were given five times over a period of 20 days.
-
Efficacy Evaluation: Tumor volume and body weight of the animals were measured on each injection day and on day 25.
In Vivo Biodistribution and Pharmacokinetic Study
-
Radiolabeling: The MTX-LYS conjugate and free methotrexate were radiolabeled with Technetium-99m (⁹⁹ᵐTc) with a radiolabeling efficiency of over 97%.
-
Animal Model: Mice were randomly divided into two groups (n=24 each).
-
Administration: Each animal was injected with ⁹⁹ᵐTc-labeled MTX or ⁹⁹ᵐTc-labeled MTX-LYS in normal saline through the tail vein at a single dose equivalent to 7.15 µM/kg of MTX.
-
Pharmacokinetic Analysis: At predetermined time intervals (15, 30, 60, 90, 120, 150, 180, and 240 minutes), animals were sacrificed, and blood samples were collected via cardiac puncture for analysis.
-
Biodistribution Analysis (Gamma Scintigraphy): At 120 minutes post-injection, whole-body images of the mice were captured using a gamma camera to visualize the distribution of the radiolabeled compounds in various organs, particularly the brain.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the typical experimental workflow for evaluating in vivo efficacy and the proposed mechanism of action for this compound conjugates.
Conclusion
The conjugation of methotrexate to lysine-based carriers represents a viable and promising approach to improve its in vivo performance. The available data strongly suggests that these conjugates can lead to enhanced anti-tumor efficacy, potentially through a combination of improved pharmacokinetics, increased drug accumulation at the tumor site, and better tolerability. The mechanism often involves cellular uptake via amino acid transporters followed by intracellular enzymatic cleavage to release the active methotrexate, thereby concentrating the cytotoxic effect within cancer cells and sparing healthy tissues. Further research and clinical development of this compound conjugates are warranted to fully realize their therapeutic potential in oncology.
References
A Comparative Analysis of Lysine-Methotrexate and Other Antifolates for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of lysine-methotrexate and other prominent antifolate drugs used in cancer therapy, including methotrexate, pemetrexed, pralatrexate, and raltitrexed. The information presented is intended to support researchers and drug development professionals in understanding the nuanced differences in mechanism, efficacy, and resistance profiles of these critical therapeutic agents.
Executive Summary
Antifolates are a cornerstone of chemotherapy, primarily functioning by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting DNA synthesis and cell proliferation. Methotrexate, the archetypal antifolate, has been in clinical use for decades. However, its efficacy can be limited by the development of resistance. Newer generations of antifolates and drug delivery strategies, such as the development of this compound conjugates, aim to overcome these limitations. This guide presents a comprehensive comparison of these agents, supported by in vitro cytotoxicity data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Mechanism of Action and Cellular Uptake
Antifolates exert their cytotoxic effects by interfering with the folate pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication. The primary target for many antifolates is dihydrofolate reductase (DHFR), an enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in nucleotide synthesis.[1]
Methotrexate (MTX) primarily enters cells through the reduced folate carrier (RFC) and is a potent inhibitor of DHFR.[2] Its polyglutamated forms also inhibit other enzymes like thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[3]
Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[4] This broader target profile may contribute to its efficacy in a wider range of tumors.
Pralatrexate is another DHFR inhibitor that exhibits a higher affinity for RFC and folylpolyglutamate synthetase (FPGS) compared to methotrexate. This leads to more efficient cellular uptake and intracellular retention.[5]
Raltitrexed is a specific inhibitor of thymidylate synthase (TS).
This compound represents a prodrug strategy designed to overcome resistance mechanisms associated with impaired methotrexate transport. By conjugating methotrexate to lysine, the drug can utilize amino acid transporters for cellular entry, bypassing the reliance on the often-downregulated reduced folate carrier (RFC) in resistant cells. Inside the cell, the conjugate is cleaved, releasing active methotrexate.
Below is a diagram illustrating the cellular uptake and metabolic activation of methotrexate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate analogues. 23. Synthesis, dihydrofolate reductase affinity, cytotoxicity, and in vivo antitumor activity of some putative degradation products of methotrexate-poly(L-lysine) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Lysine-Methotrexate for Brain Tumor Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of chemotherapeutic agents across the blood-brain barrier (BBB) remains a critical challenge in the treatment of brain tumors. Methotrexate (MTX), a potent folate antagonist that inhibits DNA synthesis, has limited efficacy against brain malignancies due to its poor BBB permeability.[1][2] To address this, conjugation of MTX to the amino acid lysine has been proposed as a promising strategy to leverage endogenous amino acid transport systems for enhanced brain delivery.[1][2] This guide provides an objective comparison of the in vivo validation of lysine-methotrexate with alternative therapeutic strategies for brain tumors, supported by available experimental data.
This compound: Enhancing Brain Delivery
The core concept behind this compound is to utilize the cationic amino acid transporter system at the BBB to shuttle MTX into the brain.[1] A key preclinical study demonstrated the successful synthesis of a this compound conjugate (MTX-LYS) and confirmed its ability to significantly increase MTX levels in the brain of animal models compared to the administration of free MTX.
While this study provides crucial proof-of-concept for enhanced brain delivery, to date, comprehensive in vivo efficacy data from brain tumor models, such as tumor growth inhibition and survival analysis, for a direct this compound conjugate have not been extensively published. However, studies on other methotrexate-loaded nanocarriers designed for brain delivery have shown promising anti-tumor effects in preclinical models, suggesting the potential therapeutic benefit of enhanced MTX delivery. For instance, methotrexate-loaded lipid-core nanocapsules demonstrated a reduction in tumor size in a rat glioma model.
Comparative Analysis of In Vivo Efficacy
To provide a comprehensive overview, this section compares the available in vivo data for various brain tumor therapies, including standard-of-care and emerging treatments. It is important to note that the following data are compiled from different studies and are not from direct head-to-head comparisons, which can introduce variability.
Quantitative Data Summary
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Reference |
| Methotrexate-Loaded Nanoparticles | Rat Glioma Model | - Significant decrease in tumor size | |
| Temozolomide (TMZ) | U87MG Xenograft (Mice) | - Median survival of 41.75 ± 11.68 days (vehicle) vs. 47.00 ± 9.17 days (TMZ) | |
| GL261 Allograft (Mice) | - Significant reduction in tumor growth from day 28 | ||
| Bevacizumab | U87 Xenograft (Rats) | - Inhibition of tumor growth at doses of 5 and 10 mg/kg | |
| UW28 Xenograft (Rats) | - Median OS: 16 days (control) vs. 23 days (bevacizumab) | ||
| Anti-PD-1 Immunotherapy | GL261 Syngeneic (Mice) | - Median survival of 26 days (untreated) vs. 30 days (anti-PD-1) | |
| GL261 Syngeneic (Mice) | - Inconsistent efficacy, with some studies showing significant survival benefit and others none |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols used in the cited studies.
This compound Biodistribution Study
-
Animal Model: Healthy male albino rats (Sprague-Dawley strain).
-
Drug Administration: Intravenous injection of MTX or MTX-LYS conjugate.
-
Endpoint Analysis: Brain and plasma concentrations of the radiolabeled drug were measured at various time points post-injection using radioscintigraphy to determine brain uptake.
Temozolomide Efficacy in U87 Xenograft Model
-
Animal Model: Nude mice with intracerebrally implanted U87 human glioblastoma cells.
-
Drug Administration: Oral administration of TMZ.
-
Endpoint Analysis: Tumor growth was monitored, and survival was recorded.
Bevacizumab Efficacy in U87 Xenograft Model
-
Animal Model: Nude rats with intracerebrally implanted U87 human glioblastoma cells.
-
Drug Administration: Intravenous injection of bevacizumab at various doses.
-
Endpoint Analysis: Tumor volume was measured using magnetic resonance imaging (MRI).
Anti-PD-1 Immunotherapy in GL261 Syngeneic Model
-
Animal Model: C57BL/6 mice with intracranially implanted GL261 glioma cells.
-
Drug Administration: Intraperitoneal injection of anti-PD-1 antibodies.
-
Endpoint Analysis: Survival of the mice was monitored.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental processes.
Conclusion
The conjugation of lysine to methotrexate represents a rational and promising approach to overcoming the BBB, a major hurdle in brain tumor chemotherapy. While initial in vivo studies have successfully demonstrated enhanced brain delivery of the conjugate, further research is critically needed to establish its therapeutic efficacy in relevant preclinical brain tumor models. Comparative analysis with existing treatments like temozolomide and bevacizumab, as well as emerging immunotherapies, will be essential to determine the clinical potential of this compound. The development of robust in vivo data, including tumor growth inhibition and survival studies, will be the next pivotal step in validating this targeted delivery strategy for brain tumor therapy.
References
A Comparative Guide to the Cytotoxicity of Lysine-Methotrexate and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of standard methotrexate (MTX) and lysine-conjugated methotrexate. The aim is to furnish researchers and drug development professionals with a concise overview of their relative in vitro potencies, supported by available experimental data and detailed methodologies.
Executive Summary
Methotrexate, a cornerstone of chemotherapy, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1][2] This mode of action renders it particularly effective against rapidly dividing cancer cells.[1] To enhance its therapeutic index, various modifications have been explored, including conjugation with amino acids like lysine. The primary rationale for conjugating methotrexate with lysine is to leverage amino acid transport systems to potentially increase drug uptake, overcome resistance mechanisms, and improve targeted delivery.
Available data suggests that while simple lysine-methotrexate conjugates may exhibit lower intrinsic cytotoxicity compared to free methotrexate in some cancer cell lines, they can be more effective in overcoming specific drug resistance mechanisms. Furthermore, lysine conjugation appears to reduce hemolytic toxicity, indicating a potentially favorable safety profile.
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data comparing the cytotoxicity of methotrexate and its lysine-conjugated forms.
Table 1: In Vitro Cytotoxicity (IC50) of Methotrexate vs. Methotrexate-Lysine Derivatives
| Cell Line | Compound | IC50 (µM) | Fold Difference vs. MTX | Reference |
| L1210 (Murine Leukemia) | Methotrexate | - | - | |
| Methotrexate-γ-lysine | 40-fold higher | 40x less potent | ||
| Methotrexate-γ-lysyl-lysine | 60-fold higher | 60x less potent | ||
| Methotrexate-γ-lysyl-lysyl-lysine | 120-fold higher | 120x less potent | ||
| H35 (Rat Hepatoma) | Methotrexate | - | - | |
| Methotrexate-γ-lysine | 40-60-fold higher | 40-60x less potent | ||
| H35R0.3 (MTX-resistant) | Methotrexate | - | - | |
| Methotrexate-γ-lysine | 3-7-fold higher | 3-7x less potent |
Note: Specific IC50 values for the parent methotrexate in these older studies were not provided in the abstracts; the data is presented as fold-change in potency.
Table 2: Hemolytic Toxicity of Methotrexate vs. This compound
| Compound | Concentration Range | Observation |
| Methotrexate (MTX) | Concentration-dependent | Higher percentage of hemolysis |
| This compound (MTX-LYS) | Concentration-dependent | Relatively lower hemolytic toxicity |
This data is based on a graphical representation from a study on this compound for enhanced brain delivery.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of methotrexate and this compound in a suitable solvent (e.g., DMSO or PBS).
-
Perform serial dilutions of the stock solutions in cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hemolytic Toxicity Assay
This assay evaluates the potential of a compound to damage red blood cells.
-
Preparation of Erythrocyte Suspension:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge the blood to separate the red blood cells (RBCs) from the plasma.
-
Wash the RBC pellet with phosphate-buffered saline (PBS) multiple times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Incubation with Test Compounds:
-
Add serial dilutions of methotrexate and this compound to separate tubes.
-
Add the 2% RBC suspension to each tube.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a known lytic agent like Triton X-100).
-
Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours).
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
-
Calculation of Percent Hemolysis:
-
The percent hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Methotrexate's Mechanism of Action: Dihydrofolate Reductase Inhibition
Caption: Methotrexate inhibits DHFR, leading to depleted THF and subsequent disruption of DNA synthesis.
Conclusion
The conjugation of lysine to methotrexate presents a nuanced alteration to its cytotoxic profile. While direct conjugation may decrease the intrinsic potency against certain cancer cell lines, it offers potential advantages in specific therapeutic contexts. The ability to partially overcome transport-related drug resistance and the observed reduction in hemolytic toxicity suggest that this compound conjugates could play a role in specialized drug delivery systems or in treating tumors with known resistance mechanisms.
It is important to note that the publicly available, direct comparative cytotoxicity data for simple this compound conjugates is limited. Much of the research has shifted towards more complex conjugates involving poly-lysine chains or targeting moieties. Therefore, further head-to-head studies across a broader range of cancer cell lines are warranted to fully elucidate the comparative cytotoxicity and therapeutic potential of this compound.
References
Lysine-Methotrexate Conjugate Bypasses Key Drug Resistance Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lysine-methotrexate and its ability to overcome common mechanisms of drug resistance that limit the efficacy of methotrexate (MTX), a widely used chemotherapeutic agent. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to illustrate the underlying mechanisms.
Overcoming Methotrexate Resistance
Methotrexate, a folate analog, is a cornerstone of chemotherapy for various cancers. However, its effectiveness is often hampered by the development of drug resistance. A primary mechanism of this resistance is the impaired transport of MTX into cancer cells, frequently due to the downregulation or mutation of the reduced folate carrier (RFC), the main transporter for MTX.
To circumvent this, researchers have explored conjugating MTX to carrier molecules. This guide focuses on the conjugation of MTX to poly(L-lysine), a strategy that has demonstrated significant promise in bypassing transporter-mediated resistance.
Comparative Performance: this compound vs. Methotrexate
Experimental evidence robustly supports the superiority of this compound conjugates in targeting MTX-resistant cells. The key advantage lies in its alternative route of cellular entry, which is independent of the RFC transporter.
Enhanced Cytotoxicity in Resistant Cells
Studies using Chinese hamster ovary (CHO) cells, including a wild-type (WT) line and a mutant line deficient in MTX transport (PRO⁻3 MtxRII 5-3), have shown a dramatic difference in the efficacy of MTX versus its poly(L-lysine) conjugate. The transport-deficient cells are significantly more resistant to free MTX. However, conjugation to poly(L-lysine) has been shown to abolish this resistance, overcoming a 100-fold difference in the drug concentration required for inhibition.[1][2]
| Compound | Cell Line | Description | Relative IC50 |
| Methotrexate | CHO WT | Wild-type, transport-proficient | 1x |
| Methotrexate | CHO PRO⁻3 MtxRII 5-3 | Mutant, transport-deficient | 100x |
| Methotrexate-poly(L-lysine) | CHO PRO⁻3 MtxRII 5-3 | Mutant, transport-deficient | ~1x |
Table 1: Comparative Cytotoxicity. The table illustrates the relative 50% inhibitory concentration (IC50) of methotrexate and methotrexate-poly(L-lysine) in wild-type and transport-deficient Chinese hamster ovary (CHO) cells. Data is synthesized from findings indicating the conjugate overcomes a 100-fold resistance.
Superior Cellular Uptake
The enhanced cytotoxicity of the this compound conjugate in resistant cells is a direct result of its increased cellular uptake. In both transport-proficient and -deficient cell lines, the cellular uptake of the conjugated drug far exceeds that of the free drug.[2][3] This indicates that the conjugate utilizes a different, more efficient entry mechanism in cells that have lost their primary means of MTX import.
| Compound | Cell Line | Uptake Efficiency |
| Methotrexate | CHO WT | Baseline |
| Methotrexate | CHO PRO⁻3 MtxRII 5-3 | Significantly Decreased |
| Methotrexate-poly(L-lysine) | CHO WT | Significantly Increased |
| Methotrexate-poly(L-lysine) | CHO PRO⁻3 MtxRII 5-3 | Significantly Increased |
Table 2: Comparative Cellular Uptake. This table summarizes the relative cellular uptake efficiency of methotrexate and methotrexate-poly(L-lysine) in wild-type and transport-deficient CHO cells.
Mechanism of Action: Bypassing the Transporter
The data strongly suggest that the methotrexate-poly(L-lysine) conjugate enters the cell via endocytosis, a process sometimes referred to as "piggyback pinocytosis".[1] Once inside the cell, the conjugate is trafficked to lysosomes. Within the lysosomes, the poly(L-lysine) backbone is hydrolyzed by lysosomal enzymes, releasing an active form of methotrexate into the cytoplasm. This intracellular release allows the drug to reach its target, dihydrofolate reductase (DHFR), and exert its cytotoxic effects, completely bypassing the need for the impaired RFC transporter at the cell membrane.
References
- 1. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of methotrexate to poly (L-lysine) as a potential way to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Poly(L-lysine) vs. Poly(D-lysine) Methotrexate Conjugates for Enhanced Drug Delivery
For researchers and drug development professionals, the choice of a polymeric carrier can significantly impact the efficacy of a conjugated drug. This guide provides a detailed comparison of poly(L-lysine) and poly(D-lysine) as carriers for the anticancer drug methotrexate (MTX), supported by experimental findings on their synthesis, cellular uptake, and cytotoxicity.
The core difference in the therapeutic efficacy of methotrexate conjugated to poly(L-lysine) (P-L-Lys-MTX) versus poly(D-lysine) (P-D-Lys-MTX) lies in their susceptibility to enzymatic degradation within the cell. Experimental evidence demonstrates that the naturally occurring L-isomer is biodegradable, allowing for the intracellular release of active methotrexate, while the synthetic D-isomer remains stable, rendering the conjugate inactive.[1][2]
Mechanism of Action: The Decisive Role of Chirality
The differential activity of the two conjugates stems from the stereospecificity of lysosomal enzymes. Upon endocytosis, P-L-Lys-MTX is transported to lysosomes, where proteases recognize and cleave the poly(L-lysine) backbone.[1][2] This degradation liberates methotrexate within the cell, enabling it to exert its therapeutic effect by inhibiting dihydrofolate reductase. In stark contrast, the poly(D-lysine) backbone of P-D-Lys-MTX is resistant to these enzymes, preventing the release of methotrexate and resulting in a lack of cytotoxic activity.[1]
Performance Data at a Glance
| Parameter | Poly(L-lysine)-MTX | Poly(D-lysine)-MTX | Reference |
| Cellular Uptake | High | High | |
| Intracellular Drug Release | Yes (enzymatic) | No | |
| Cytotoxicity (Drug-Resistant CHO cells) | Effective | Ineffective | |
| In Vivo Antitumor Efficacy | Demonstrated | Not Demonstrated |
Experimental Protocols
Synthesis of Poly(lysine)-Methotrexate Conjugates
A carbodiimide-catalyzed reaction is employed to conjugate methotrexate to the poly(lysine) backbone.
Materials:
-
Poly(L-lysine) hydrobromide or Poly(D-lysine) hydrobromide
-
Methotrexate (MTX)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Deionized water
-
Sephadex G-50 column for purification
Procedure:
-
Dissolve poly(L-lysine) or poly(D-lysine) in deionized water.
-
Add a solution of methotrexate to the poly(lysine) solution.
-
Initiate the conjugation reaction by adding EDC.
-
Allow the reaction to proceed for a specified time at room temperature with occasional stirring.
-
Purify the conjugate from unreacted methotrexate and other small molecules using Sephadex G-50 gel filtration.
-
Determine the methotrexate content of the conjugate spectrophotometrically.
Cellular Uptake Studies
The uptake of the conjugates can be quantified using radiolabeled methotrexate.
Materials:
-
Chinese Hamster Ovary (CHO) cells (wild-type and methotrexate-resistant strains)
-
Cell culture medium
-
[³H]Methotrexate-labeled conjugates
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (NaOH)
-
Scintillation counter
Procedure:
-
Culture CHO cells in appropriate culture flasks.
-
Expose the cells to the [³H]methotrexate-labeled conjugates in the culture medium for various time intervals.
-
After incubation, wash the cells thoroughly with cold PBS to remove unbound conjugate.
-
Lyse the cells with a solution of NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of internalized conjugate.
Cytotoxicity Assay
The cytotoxic effect of the conjugates is evaluated by assessing cell viability after treatment.
Materials:
-
CHO cells (wild-type and methotrexate-resistant strains)
-
Cell culture medium
-
Poly(L-lysine)-MTX and Poly(D-lysine)-MTX conjugates
-
Free methotrexate
-
Trypsin solution
-
Cell counting method (e.g., hemocytometer or automated cell counter)
Procedure:
-
Seed CHO cells in culture dishes and allow them to attach.
-
Expose the cells to various concentrations of the conjugates, free methotrexate, or control medium.
-
Incubate the cells for a period sufficient to observe effects on cell growth (e.g., 48-72 hours).
-
Harvest the cells by trypsinization.
-
Count the number of viable cells in each treatment group to determine the concentration-dependent inhibition of cell growth.
In Vivo Efficacy
While most foundational studies were conducted in vitro, subsequent research has explored the in vivo potential of poly(L-lysine)-drug conjugates. Studies in tumor-bearing animal models have shown that systemically administered poly(L-lysine)-methotrexate conjugates can lead to tumor regression, supporting the principle of enhanced permeability and retention (EPR) effect and the intracellular drug release mechanism observed in vitro.
References
A Comparative Guide to the Pharmacokinetics of PEGylated vs. Non-PEGylated Lysine-Methotrexate
For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug conjugate is paramount to predicting its efficacy and safety. This guide provides a comparative analysis of PEGylated and non-PEGylated lysine-methotrexate, focusing on how these modifications influence the drug's behavior in the body. The information presented is based on preclinical data from various studies.
Executive Summary
Modification of methotrexate by conjugation with lysine and subsequent PEGylation significantly alters its pharmacokinetic properties. Lysine conjugation is primarily explored to enhance transport across the blood-brain barrier, while PEGylation is a well-established method to prolong systemic circulation and reduce clearance. The data suggests that both modifications lead to a more favorable pharmacokinetic profile compared to the parent drug, with PEGylation offering the most significant extension of plasma half-life.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of PEGylated methotrexate and this compound conjugates compared to unmodified methotrexate. It is important to note that these data are compiled from different studies and experimental conditions may vary.
| Parameter | Unmodified Methotrexate (MTX) | This compound (MTX-LYS) | PEGylated Methotrexate (MTX-PEG5000) |
| Distribution Half-Life (t½α) | 2.45 min | Not Reported | 9.16 min[1][2] |
| Elimination Half-Life (t½β) | 24.33 min | Plasma t½: 193.57 min[3][4][5] | 88.44 min |
| Area Under the Curve (AUC) | 2.64 mg·min/mL | Significantly increased brain levels compared to parent drug | 12.33 mg·min/mL |
| Systemic Clearance (CLs) | 22.40 mL/min | Not Reported | 5.99 mL/min |
| Mean Residence Time (MRT) | 9.30 min | Not Reported | 98.22 min |
| Protein Binding | ~50% | Not Reported | 95% |
Note: The data for this compound primarily focuses on its stability and brain delivery potential, with less detailed plasma pharmacokinetic parameters available in the reviewed literature. The provided plasma half-life for MTX-LYS was determined from in vitro stability studies. The data for PEGylated Methotrexate is from a study in mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols described in the cited literature.
Stability Studies of this compound
-
Objective: To determine the chemical stability of the MTX-LYS conjugate in different pH environments.
-
Method:
-
A solution of MTX-LYS (0.140 µM/mL in methanol) was added to phosphate buffer solutions at pH 2.0, 4.9, 7.4, and 8.0.
-
The mixtures were incubated in a constant temperature water bath at 37 ± 1 °C.
-
Aliquots of 200 µL were withdrawn at various time points (0, 1, 2, 4, 8, 12, and 24 hours).
-
The concentration of the remaining MTX-LYS was quantified using High-Performance Liquid Chromatography (HPLC) to determine its degradation over time.
-
In Vivo Biodistribution of this compound
-
Objective: To assess the tissue distribution of the MTX-LYS conjugate, particularly its ability to cross the blood-brain barrier.
-
Method:
-
MTX-LYS was radiolabeled with 99mTc.
-
The radiolabeled conjugate was administered to the animal model.
-
At predetermined time points, animals were sacrificed, and organs of interest (including the brain) were harvested.
-
The amount of radioactivity in each organ was measured using a gamma scintillator to determine the concentration of the conjugate.
-
Pharmacokinetic Analysis of PEGylated Methotrexate in Mice
-
Objective: To determine and compare the pharmacokinetic profiles of MTX and MTX-PEG5000.
-
Method:
-
Mice were administered either free MTX or MTX-PEG5000 intravenously.
-
Blood samples were collected at various time points after administration.
-
Plasma was separated by centrifugation.
-
The concentrations of MTX and MTX-PEG5000 in the plasma samples were quantified using a validated HPLC method.
-
Pharmacokinetic parameters such as half-life, AUC, and clearance were calculated from the plasma concentration-time data.
-
Visualizations
To better illustrate the concepts and processes discussed, the following diagrams are provided.
References
- 1. Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of this compound conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Validating the DHFR Inhibitory Activity of Lysine-Methotrexate Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lysine-methotrexate analogues concerning their inhibitory activity against dihydrofolate reductase (DHFR). It includes a summary of quantitative data, detailed experimental protocols for activity validation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, functions primarily by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition disrupts the synthesis of purines and pyrimidines, ultimately leading to the arrest of cellular proliferation.[1] However, the efficacy of MTX can be limited by issues such as poor cellular uptake and drug resistance.[2][3]
To address these limitations, researchers have explored the synthesis of MTX analogues, including those conjugated with lysine. These modifications aim to enhance drug delivery, potentially by utilizing endogenous amino acid transport systems, and to overcome resistance mechanisms.[4] This guide focuses on the validation of the DHFR inhibitory activity of such this compound analogues, providing a comparative overview of their performance.
Comparative DHFR Inhibitory Activity
The inhibitory potency of various this compound analogues against DHFR has been evaluated in several studies. The following table summarizes the 50% inhibitory concentration (ID50) values for selected analogues compared to the parent compound, methotrexate. It is important to note that experimental conditions can vary between studies, which may influence the reported values.
| Compound | ID50 (nM) vs. L. casei DHFR | Reference |
| Methotrexate (MTX) | 6.2 | [5] |
| Nα-(4-Amino-4-deoxy-N10-methylpteroyl)-Nε-(iodoacetyl)-L-lysine | 4.5 | |
| Methotrexate-γ-L-lysine | ~18.6 (3-fold decrease vs MTX) | |
| Methotrexate-γ-L-lysyl-L-lysine | ~18.6 (3-fold decrease vs MTX) | |
| Methotrexate-γ-L-lysyl-L-lysyl-L-lysine | ~18.6 (3-fold decrease vs MTX) | |
| Ornithine analogue of Methotrexate | Significant inhibition | |
| Lysine analogue of Methotrexate | Significant inhibition |
Note: A direct numerical value for the lysine analogue in the 1982 study by Kempton et al. was not provided in the abstract, only that it showed "significant inhibition". The study by Rosowsky et al. (1984) indicates that gamma-substitution with up to three lysines decreased DHFR inhibition by only 3-fold relative to MTX.
Signaling Pathways and Mechanism of Action
Methotrexate and its analogues exert their primary effect through the competitive inhibition of DHFR, which is crucial for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of thymidylate and purine nucleotides, which are vital for DNA synthesis and repair. By blocking this pathway, methotrexate analogues disrupt cell proliferation, particularly in rapidly dividing cells like cancer cells.
Beyond its direct impact on the folate pathway, methotrexate is also understood to have anti-inflammatory effects that may be mediated through other mechanisms. These include the promotion of adenosine release and the inhibition of the JAK/STAT signaling pathway, which is involved in immune and inflammatory responses.
Below is a diagram illustrating the central role of DHFR in the folate metabolism pathway and its inhibition by methotrexate analogues.
Caption: Inhibition of DHFR by this compound Analogues.
Experimental Protocols
The validation of DHFR inhibitory activity is a critical step in the evaluation of new methotrexate analogues. A common method is the DHFR enzymatic assay, which measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by DHFR.
General Protocol for DHFR Enzymatic Assay (Colorimetric)
This protocol is a generalized procedure based on common practices for determining DHFR inhibition.
1. Reagent Preparation:
-
DHFR Assay Buffer: Prepare a 1X working solution (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT). Warm to room temperature before use.
-
DHFR Substrate (Dihydrofolate - DHF): Prepare a stock solution (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be kept on ice and protected from light.
-
NADPH Solution: Reconstitute lyophilized NADPH in the assay buffer to create a stock solution (e.g., 20 mM).
-
DHFR Enzyme: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically.
-
Test Inhibitor (this compound Analogue): Prepare a stock solution in an appropriate solvent (e.g., DMSO) and create a serial dilution series to determine the IC50 value.
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the test inhibitor at various concentrations (or vehicle for control) to the wells of a 96-well plate.
-
Add a sufficient volume of DHFR enzyme solution (e.g., 98 µL) to each well. Mix gently.
-
Include controls:
-
Enzyme Control: Enzyme without inhibitor.
-
Inhibitor Control: Inhibitor without enzyme.
-
Background Control: Buffer only.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Prepare a reaction mixture containing the DHFR substrate (DHF) and NADPH in the assay buffer.
-
Initiate the reaction by adding the reaction mixture (e.g., 100 µL) to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording data every 15-30 seconds for 10-20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance over time) for each well.
-
Subtract the background rate from all other readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Below is a diagram outlining a typical experimental workflow for screening and characterizing DHFR inhibitors.
Caption: Experimental Workflow for DHFR Inhibitor Screening.
Conclusion
This compound analogues represent a promising strategy to improve the therapeutic index of methotrexate. The data presented in this guide indicate that while some lysine modifications can slightly decrease the direct inhibitory activity against DHFR, they may offer advantages in terms of cellular uptake and overcoming drug resistance, as suggested by various studies. The provided experimental protocols offer a framework for the consistent and reliable validation of the DHFR inhibitory activity of novel analogues. Further in-depth studies are necessary to fully elucidate the structure-activity relationships and the overall pharmacological profile of these compounds.
References
- 1. ClinPGx [clinpgx.org]
- 2. Conjugation of methotrexate to poly (L-lysine) as a potential way to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of this compound conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate analogues. 15. A methotrexate analogue designed for active-site-directed irreversible inactivation of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Methotrexate Resistance: A Comparative Analysis of Lysine-Methotrexate Conjugates
For researchers and professionals in drug development, the emergence of resistance to established chemotherapeutic agents like methotrexate (MTX) presents a significant challenge. This guide provides a comparative evaluation of methotrexate and lysine-methotrexate, focusing on their efficacy in overcoming drug resistance, supported by experimental data and detailed protocols.
A primary mechanism of acquired resistance to methotrexate involves impaired transport into cancer cells, often due to a deficient reduced folate carrier (RFC) system. To circumvent this, researchers have explored conjugating methotrexate to poly(L-lysine) to facilitate its entry into cells through an alternative pathway.
Efficacy in Methotrexate-Resistant Cells: A Quantitative Comparison
Studies have demonstrated that conjugating methotrexate to poly(L-lysine) can effectively overcome transport-related resistance. In a key study, the cytotoxic effects of free methotrexate and a methotrexate-poly(L-lysine) conjugate were compared in a wild-type Chinese Hamster Ovary (CHO WTT) cell line and a methotrexate-resistant subline (PRO-3 MtxRII 5-3) with defective drug transport.
The resistant cell line exhibited a 100-fold higher concentration requirement for 50% growth inhibition (IC50) by free methotrexate compared to the sensitive parent line. Remarkably, this resistance was completely abolished when the cells were treated with the methotrexate-poly(L-lysine) conjugate. The conjugate demonstrated nearly equal potency in both the sensitive and resistant cell lines, indicating that it successfully bypasses the defective transport mechanism.
| Cell Line | Compound | Approximate IC50 (M) | Fold Resistance |
| CHO WTT (Sensitive) | Methotrexate | 1 x 10⁻⁷ | 1 |
| Methotrexate-Poly(L-lysine) | 1 x 10⁻⁷ | - | |
| PRO-3 MtxRII 5-3 (Resistant) | Methotrexate | 1 x 10⁻⁵ | 100 |
| Methotrexate-Poly(L-lysine) | 1 x 10⁻⁷ | 1 |
Data extrapolated from Ryser and Shen, PNAS 1978.[1]
Mechanism of Action and Cellular Uptake
The differential activity of methotrexate and its lysine conjugate stems from their distinct mechanisms of cellular entry.
Figure 1. Cellular uptake pathways of Methotrexate vs. Methotrexate-Poly(L-lysine).
Free methotrexate relies on the reduced folate carrier for transport across the cell membrane. In resistant cells with a deficient RFC, uptake is significantly reduced.[1] In contrast, the methotrexate-poly(L-lysine) conjugate is taken up by the cell through pinocytosis, a process of endocytosis where the cell engulfs extracellular fluid.[1] Once inside the cell, the conjugate is trafficked to lysosomes, where the poly(L-lysine) backbone is presumably hydrolyzed by lysosomal enzymes, releasing the active methotrexate into the cytoplasm to inhibit its target, dihydrofolate reductase (DHFR).[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
The Chinese hamster ovary cell lines, the wild-type (CHO WTT) and the methotrexate-resistant mutant (PRO-3 MtxRII 5-3), were grown as monolayers. The culture medium used was a modified Eagle's medium supplemented with nonessential amino acids and 10% fetal calf serum. The cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
Synthesis of Methotrexate-Poly(L-lysine) Conjugate
Methotrexate was conjugated to poly(L-lysine) (molecular weight 70,000) using a carbodiimide-catalyzed reaction. Methotrexate and [3H]methotrexate were reacted with poly(L-lysine) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The resulting conjugate had a molar ratio of approximately 13 molecules of methotrexate per molecule of poly(L-lysine).
Growth Inhibition Assay
The following workflow outlines the process for determining the IC50 values.
Figure 2. Workflow for the growth inhibition assay.
CHO cells were seeded in 25-cm2 culture flasks at a density that allowed for exponential growth over the course of the experiment. After a 24-hour incubation period to allow for cell attachment, the medium was replaced with fresh medium containing various concentrations of either free methotrexate or the methotrexate-poly(L-lysine) conjugate. The cells were then incubated for an additional 72 hours. Following incubation, the cells were harvested by trypsinization and counted. The percentage of growth inhibition was calculated relative to untreated control cells, and the IC50 values were determined from the resulting dose-response curves.
Conclusion
The conjugation of methotrexate to poly(L-lysine) represents a promising strategy to overcome acquired resistance in cancer cells that is mediated by impaired drug transport. By utilizing an alternative cellular uptake mechanism, the this compound conjugate can deliver the active drug to its intracellular target, thereby restoring cytotoxic efficacy. This approach underscores the potential of drug delivery systems to circumvent specific mechanisms of drug resistance and enhance the therapeutic window of conventional chemotherapeutic agents. Further research into the stability, biodistribution, and in vivo efficacy of such conjugates is warranted to translate these findings into clinical applications.
References
Safety Operating Guide
Proper Disposal of Lysine-Methotrexate: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Lysine-Methotrexate, a potent antineoplastic agent. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance.
This compound, an inhibitor of dihydrofolate reductase, is categorized as a hazardous substance due to its cytotoxic properties.[1] Improper disposal can lead to environmental contamination and potential exposure risks. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.[2][3]
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or PVC) are mandatory.[2]
-
Gown: A disposable gown should be worn to protect clothing.[2]
-
Eye Protection: Safety glasses or goggles are essential.
-
Respiratory Protection: A mask or respirator should be used to avoid inhalation of airborne particles.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a Class II Biological Safety Cabinet.
Disposal Procedures for this compound Waste
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. The primary recommended method of disposal is incineration at a licensed facility. It is crucial to distinguish between trace and bulk chemotherapy waste for proper segregation and packaging.
| Waste Type | Description | Container Type | Disposal Method |
| Trace Waste | Items with less than 3% of the original drug remaining (e.g., "RCRA empty" vials, gloves, gowns, wipes, IV bags and tubing). | Yellow, puncture-proof containers labeled "Chemotherapy Waste" or "Trace Chemo". | Incineration. |
| Bulk Waste | Items containing more than 3% of the original drug, including partially full vials, syringes, and materials from spill cleanup. | Black, RCRA-rated, DOT-approved containers labeled as hazardous waste. | Incineration at a permitted hazardous waste facility. |
| Sharps | Needles, syringes, and other sharp items contaminated with this compound. | Yellow, puncture-proof sharps containers specifically labeled for chemotherapy waste. | Incineration. |
Note: Never dispose of this compound waste down the drain or in regular municipal trash. All waste containers must be securely sealed before removal by a licensed hazardous waste disposal service.
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean the area while ensuring personnel safety.
Minor Spill (inside a chemical hood):
-
Ensure PPE is worn.
-
Absorb the spill with absorbent pads.
-
Clean the area with soap and water.
-
Dispose of all cleanup materials as bulk chemotherapy waste in a black RCRA container.
Major Spill (outside a chemical hood):
-
Evacuate the area and restrict access.
-
Alert others in the vicinity.
-
If safe to do so, cover the spill with absorbent material to prevent aerosolization.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
All materials used for cleanup must be disposed of as bulk hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
